2,4-Dodecadien-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2E,4E)-dodeca-2,4-dien-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h8-11,13H,2-7,12H2,1H3/b9-8+,11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDDYVXRTNDWOD-BNFZFUHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40885050 | |
| Record name | 2,4-Dodecadien-1-ol, (2E,4E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18485-38-6 | |
| Record name | (2E,4E)-2,4-Dodecadien-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18485-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dodecadien-1-ol, (2E,4E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018485386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dodecadien-1-ol, (2E,4E)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Dodecadien-1-ol, (2E,4E)- | |
| Source | EPA DSSTox | |
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| Record name | (2E,4E)-dodeca-2,4-dienol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.506 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of 2,4-Dodecadien-1-ol
This guide provides a comprehensive technical overview of 2,4-Dodecadien-1-ol, a significant unsaturated aliphatic alcohol. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the molecule's structural intricacies, stereoisomerism, and spectroscopic characteristics. We will explore the causal relationships behind its chemical properties and provide insights into its synthesis and analysis, ensuring a thorough understanding grounded in scientific principles.
Core Molecular Structure and Properties
This compound is a long-chain alcohol characterized by a twelve-carbon backbone containing two conjugated double bonds at the second and fourth positions and a primary alcohol functional group at the first position.[1] This arrangement of functional groups is pivotal to its chemical reactivity and biological activity.
The fundamental properties of this compound are summarized in the table below:
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O | [1] |
| Molecular Weight | 182.31 g/mol | [1] |
| CAS Number | 18485-38-6 | [1][2] |
| Appearance | White to almost white powder or lump | [1] |
| Melting Point | 24 - 27 °C | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
The presence of the conjugated diene system and the primary alcohol group makes this compound a versatile building block in organic synthesis.[1] The conjugated system is susceptible to electrophilic addition and cycloaddition reactions, while the hydroxyl group can undergo oxidation, esterification, and etherification.
The Critical Role of Stereoisomerism
The defining structural feature of this compound is the potential for stereoisomerism around the two double bonds. This gives rise to four possible geometric isomers, each with distinct spatial arrangements and potentially different chemical and biological properties. The geometry of these isomers is designated using the E/Z notation.
The four stereoisomers are:
-
(2E,4E)-2,4-Dodecadien-1-ol
-
(2E,4Z)-2,4-Dodecadien-1-ol
-
(2Z,4E)-2,4-Dodecadien-1-ol
-
(2Z,4Z)-2,4-Dodecadien-1-ol
The (2E,4E) isomer is often the most thermodynamically stable and is frequently the target of stereoselective syntheses. Its IUPAC name is (2E,4E)-dodeca-2,4-dien-1-ol.[2]
Structural Representation of the (2E,4E) Isomer:
Caption: 2D structure of (2E,4E)-2,4-Dodecadien-1-ol.
The specific stereochemistry of this compound is crucial in biological systems, where receptor interactions are highly dependent on the three-dimensional shape of a molecule. For instance, different isomers can exhibit varied efficacy as insect pheromones or defense compounds.
Spectroscopic Characterization
The structural elucidation and purity assessment of this compound and its isomers rely heavily on spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR are indispensable for confirming the carbon skeleton and the stereochemistry of the double bonds.
-
¹H NMR: The protons on the double bonds (vinylic protons) typically resonate in the downfield region (δ 5.5-7.5 ppm). The coupling constants (J-values) between these protons are diagnostic of the double bond geometry. For trans (E) isomers, the coupling constants are typically larger (around 15 Hz) compared to cis (Z) isomers (around 10 Hz). The protons on the carbon bearing the hydroxyl group (CH₂OH) will appear as a distinct signal, often a doublet, in the region of δ 4.0-4.2 ppm.
-
¹³C NMR: The carbons of the double bonds will have characteristic chemical shifts in the range of δ 120-140 ppm. The chemical shifts of the allylic and aliphatic carbons provide further confirmation of the structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 182 is expected. Common fragmentation pathways include the loss of a water molecule (M-18) and cleavage of the carbon chain.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol. The C=C stretching vibrations of the conjugated diene system typically appear in the 1600-1650 cm⁻¹ region. The C-O stretching vibration of the primary alcohol is expected around 1050 cm⁻¹.
Synthesis and Purification Strategies
The synthesis of this compound, particularly with stereocontrol, often involves multi-step reaction sequences. A common approach is the Wittig reaction or its variations (e.g., Horner-Wadsworth-Emmons reaction) to construct the double bonds with defined stereochemistry.
General Synthetic Workflow
Caption: A generalized synthetic workflow for this compound.
Protocol for Stereoselective Synthesis of (2E,4E)-2,4-Dodecadien-1-ol (Illustrative):
-
Step 1: Horner-Wadsworth-Emmons Reaction.
-
To a solution of sodium hydride (1.1 eq) in dry tetrahydrofuran (THF) at 0 °C, add triethyl phosphonoacetate (1.0 eq) dropwise.
-
Stir the mixture for 30 minutes at 0 °C to generate the phosphonate ylide.
-
Add octanal (1.0 eq) dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl (2E)-dec-2-enoate.
-
-
Step 2: Reduction to the Allylic Alcohol.
-
Dissolve the ethyl (2E)-dec-2-enoate (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to -78 °C and add diisobutylaluminium hydride (DIBAL-H, 2.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir until two clear layers are formed.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give (2E)-dec-2-en-1-ol.
-
-
Step 3: Oxidation to the Aldehyde.
-
To a solution of (2E)-dec-2-en-1-ol (1.0 eq) in DCM, add Dess-Martin periodinane (1.2 eq) at room temperature.
-
Stir the reaction for 2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield (2E)-dec-2-enal.
-
-
Step 4: Second Wittig-type Reaction.
-
Prepare the appropriate phosphonium ylide for the second double bond formation.
-
React the ylide with (2E)-dec-2-enal to form the conjugated diene system of this compound.
-
-
Step 5: Final Reduction.
-
Reduce the resulting ester or aldehyde to the primary alcohol, this compound.
-
Purification:
Purification of the final product and intermediates is typically achieved by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The purity of the fractions is monitored by thin-layer chromatography (TLC).
Applications and Significance
This compound and its isomers are of interest in various fields:
-
Flavor and Fragrance Industry: These compounds can contribute to the aroma profiles of various products.[1]
-
Agrochemicals: Some isomers may act as insect attractants or repellents, showing potential for use in pest management.[1]
-
Organic Synthesis: As a functionalized diene, it serves as a valuable intermediate for the synthesis of more complex molecules, including natural products and pharmaceuticals.[1]
-
Pharmaceutical Research: The unique chemical structure of this compound makes it a candidate for exploration in the development of new therapeutic agents.[1]
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Store the compound at the recommended temperature of 0 - 8 °C to ensure its stability.[1]
References
-
2,4-dodecadienal, (E,E)- - The Good Scents Company. [Link]
-
This compound, (2E,4E)- | C12H22O | CID 6436491 - PubChem. [Link]
Sources
An In-depth Technical Guide to 2,4-Dodecadien-1-ol: Properties, Reactivity, and Analysis
This guide provides a comprehensive technical overview of 2,4-dodecadien-1-ol, a long-chain unsaturated alcohol with significant applications in chemical synthesis and the flavor and fragrance industries. Designed for researchers, chemists, and drug development professionals, this document delves into the core physicochemical properties, chemical reactivity, spectroscopic signature, and analytical methodologies pertinent to this molecule. The narrative emphasizes the causal relationships between molecular structure and observable properties, providing a foundational understanding for its application in a laboratory setting.
Section 1: Chemical Identity and Structure
This compound is a C12 aliphatic alcohol characterized by a conjugated diene system at the C2 and C4 positions. This arrangement of alternating double and single bonds, combined with the primary alcohol functional group, dictates its unique chemical behavior and physical characteristics.
The molecule's identity is defined by several key identifiers:
-
IUPAC Name: (2E,4E)-dodeca-2,4-dien-1-ol[1]
-
Molecular Formula: C₁₂H₂₂O[2]
-
Molecular Weight: 182.31 g/mol [2]
-
CAS Number: 18485-38-6 (for the mixture of stereoisomers and the specific (2E,4E)- isomer)[1][2]
-
Canonical SMILES: CCCCCCC/C=C/C=C/CO[1]
-
InChIKey: RZDDYVXRTNDWOD-BNFZFUHLSA-N[1]
A critical aspect of its structure is stereoisomerism. The presence of two double bonds allows for four possible geometric isomers: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). The (2E,4E) isomer, commonly referred to as the trans,trans isomer, is the most stable and frequently encountered form. Commercial samples are often sold as a mixture of stereoisomers with a specified purity, typically 96% or greater as determined by gas chromatography (GC).[2]
Section 2: Physicochemical Properties
The physical properties of this compound are a direct consequence of its molecular structure: a long, nonpolar hydrocarbon tail and a polar hydroxyl head. This amphipathic nature governs its solubility and thermal properties. While specific data for the C12 compound is limited, the properties of the closely related C10 analogue, (E,E)-2,4-decadien-1-ol, provide a reliable basis for understanding its behavior.[3]
| Property | Value | Source | Causality |
| Appearance | White to almost white powder or lump | [4] | At or below its melting point, the long alkyl chains allow for efficient crystal packing into a solid state. |
| Melting Point | 24 - 27 °C | [4] | This relatively low melting point is typical for long-chain alcohols, reflecting moderate intermolecular van der Waals forces. |
| Boiling Point | ~135-140 °C @ 10 mmHg (estimated) | Inferred from[3] | The high boiling point relative to nonpolar alkanes of similar mass is due to intermolecular hydrogen bonding via the hydroxyl group. The value is extrapolated from its C10 analogue. |
| Density | ~0.86 - 0.87 g/cm³ @ 25 °C (estimated) | Inferred from[3] | As a liquid above its melting point, its density is less than water, which is characteristic of long-chain aliphatic compounds. |
| Solubility | - In water: Very low to insoluble- In organic solvents: Soluble in alcohols, fats, and nonpolar solvents | [5] | The dominant 12-carbon alkyl chain makes the molecule hydrophobic. However, the polar -OH group allows for solubility in polar organic solvents like ethanol. |
| logP (o/w) | ~4.2 (computed) | [1] | The high octanol-water partition coefficient indicates a strong preference for nonpolar environments, confirming its lipophilic nature. |
| Flash Point | ~110 °C (230 °F) (estimated) | Inferred from[3] | This high flash point suggests it is not highly flammable under standard conditions, making it relatively safe to handle with standard laboratory precautions. |
Section 3: Reactivity and Synthetic Profile
The chemical reactivity of this compound is centered on its two primary functional groups: the primary alcohol and the conjugated diene. This duality makes it a versatile building block in organic synthesis.[4]
Reactions of the Hydroxyl Group
The primary alcohol at the C1 position undergoes reactions typical of its class:
-
Oxidation: Mild oxidation, for instance using pyridinium chlorochromate (PCC), will yield the corresponding aldehyde, (2E,4E)-2,4-dodecadienal. This aldehyde is a known flavor compound and a product of lipid peroxidation.[6][7] Stronger oxidizing agents like potassium permanganate or chromic acid will further oxidize the aldehyde to the carboxylic acid, 2,4-dodecadienoic acid.
-
Esterification: In the presence of a carboxylic acid and an acid catalyst (Fischer esterification), or more efficiently with an acyl chloride or anhydride, it forms esters. These esters are often highly aromatic and are valuable in the fragrance industry.
Reactions of the Conjugated Diene
The conjugated π-system is electron-rich and susceptible to a range of addition reactions:
-
Electrophilic Addition: Addition of halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) can occur. The reaction proceeds via a stable allylic carbocation intermediate, leading to a mixture of 1,2- and 1,4-addition products. The ratio of these products is often temperature-dependent.
-
Hydrogenation: Catalytic hydrogenation (e.g., with H₂ over a Pd/C or Pt catalyst) will reduce the double bonds. Complete hydrogenation yields the saturated primary alcohol, 1-dodecanol.
-
Cycloaddition Reactions: As a conjugated diene, it can participate as the 4π component in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, with suitable dienophiles to form six-membered rings.
Plausible Synthetic Routes
While specific industrial syntheses are often proprietary, plausible laboratory preparations can be designed using established organic chemistry methodologies. A common strategy for constructing conjugated dienols involves the Wittig reaction .[8][9] For example, a C8 phosphonium ylide could be reacted with a protected 4-hydroxy-2-butenal to form the C12 backbone and establish one of the double bonds with stereochemical control, followed by deprotection.
Alternatively, a Grignard reaction could be employed.[10] An octylmagnesium bromide Grignard reagent could be added to acrolein in a 1,2-addition, followed by dehydration of the resulting secondary alcohol to generate the conjugated diene system.
Section 4: Spectroscopic Characterization
Confirming the identity and purity of this compound relies on a combination of spectroscopic techniques. The expected spectral data for the (2E,4E) isomer are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
~0.8-0.9 ppm (triplet, 3H): Terminal methyl group (-CH₃) of the octyl chain.
-
~1.2-1.4 ppm (multiplet, 10H): Methylene protons (-CH₂-) of the saturated alkyl chain.
-
~2.0-2.1 ppm (multiplet, 2H): Allylic methylene protons at C6, adjacent to the diene.
-
~4.1-4.2 ppm (doublet, 2H): Methylene protons adjacent to the oxygen (-CH₂OH).
-
~5.5-6.2 ppm (complex multiplets, 4H): The four vinyl protons of the conjugated diene system, showing characteristic splitting patterns due to cis/trans coupling.
-
Variable ppm (singlet, 1H): The hydroxyl proton (-OH), whose chemical shift is dependent on concentration and solvent.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
~14 ppm: Terminal methyl carbon.
-
~22-32 ppm: Multiple signals for the sp³ hybridized carbons of the alkyl chain.
-
~63 ppm: The sp³ carbon bearing the hydroxyl group (-CH₂OH).
-
~125-135 ppm: Four distinct signals for the four sp² hybridized carbons of the conjugated diene system.
-
-
IR (Infrared) Spectroscopy:
-
~3300-3400 cm⁻¹ (broad, strong): O-H stretching vibration, characteristic of the alcohol's hydrogen bonding.
-
~2850-2960 cm⁻¹ (strong): C-H stretching of the alkyl chain.
-
~1650 cm⁻¹ (weak to medium): C=C stretching vibrations of the conjugated diene.
-
~1050 cm⁻¹ (strong): C-O stretching of the primary alcohol.
-
~965 cm⁻¹ (strong): C-H out-of-plane bending for the trans double bonds, a key diagnostic peak for the (E,E) isomer.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z = 182, corresponding to the molecular weight. This peak may be weak or absent in electron ionization (EI) spectra due to facile fragmentation.
-
Key Fragments: Common fragmentation patterns include the loss of water (M-18) to give m/z = 164, and cleavage of the alkyl chain. The NIST database for the related C10 analogue shows prominent peaks at m/z 41 and 55, indicative of fragmentation within the unsaturated system.[5]
-
Section 5: Experimental Protocol: Purity Analysis by GC-MS
The self-validating nature of a well-designed analytical protocol is paramount for ensuring data integrity. This protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is designed to determine the purity and identify potential isomers or impurities in a sample of this compound.
Objective:
To quantitatively assess the purity of a this compound sample and identify any related substances.
Materials:
-
This compound sample
-
Dichloromethane (DCM), HPLC or GC grade
-
Anhydrous sodium sulfate
-
GC vials with septa
-
Micropipettes and tips
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Capillary GC column suitable for analyzing long-chain alcohols (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Helium (carrier gas), 99.999% purity.
Methodology:
-
Standard Preparation (1 mg/mL): a. Accurately weigh approximately 10 mg of a this compound reference standard into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with DCM. This is the primary stock standard.
-
Sample Preparation (1 mg/mL): a. Accurately weigh approximately 10 mg of the this compound sample to be analyzed into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with DCM.
-
GC-MS Instrument Parameters:
-
Inlet: Split/Splitless, operated in split mode (e.g., 50:1 split ratio).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Data Acquisition and Analysis: a. Inject the DCM blank to ensure no system contamination. b. Inject the prepared standard solution to determine the retention time and mass spectrum of this compound. c. Inject the sample solution. d. Integrate the total ion chromatogram (TIC). Purity is calculated as the peak area of the main this compound peak divided by the total area of all peaks (area percent method). e. Compare the mass spectrum of the main peak in the sample to the reference standard and a library (e.g., NIST) to confirm identity. f. Analyze the mass spectra of any impurity peaks to tentatively identify their structures (e.g., isomers, oxidation products).
Section 6: Visualization of Analytical Workflow
The logical flow of the GC-MS protocol is critical for reproducible results. The following diagram illustrates the workflow from sample receipt to final data analysis.
Caption: Workflow for GC-MS Purity Analysis of this compound.
Section 7: Applications and Safety Considerations
Research and Industrial Applications
This compound is a valuable molecule with diverse applications:
-
Flavor & Fragrance: It possesses a pleasant floral or fatty aroma, making it a component in complex fragrance and flavor formulations.[4]
-
Organic Synthesis: It serves as a versatile starting material or intermediate for synthesizing more complex molecules, particularly where a C12 chain with specific unsaturation is required.[4]
-
Agrochemicals: Its structure is similar to some insect pheromones and attractants, suggesting potential use in pest management and agricultural applications.[4]
-
Pharmaceutical Development: Long-chain unsaturated alcohols are components of various bioactive lipids. As such, this compound may serve as a scaffold or precursor in the development of novel therapeutic agents.[4]
Safety, Handling, and Storage
While GHS classification data from the ECHA C&L Inventory indicates that this compound does not meet the criteria for hazard classification based on current reports, caution is warranted due to a lack of comprehensive toxicological data.[1] Notably, the International Fragrance Association (IFRA) prohibits its use as a fragrance ingredient due to this data insufficiency.[1] The related C10 analogue, 2,4-decadien-1-ol, is classified as a skin irritant.[3][5]
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile), should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place. Recommended storage is at refrigerated temperatures (0 - 8 °C) to minimize potential degradation via oxidation or polymerization.[4]
Conclusion
This compound is a multifunctional molecule whose value is derived from the interplay between its primary alcohol and conjugated diene moieties. Its lipophilic nature, specific thermal properties, and predictable reactivity make it a useful tool for chemists across various disciplines. A thorough understanding of its physicochemical properties and spectroscopic signatures, validated through rigorous analytical protocols like GC-MS, is essential for its effective and safe application in research and development.
References
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PubChem. (n.d.). 2,4-Decadien-1-ol, (2E,4E)-. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). This compound, (2E,4E)-. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Decadienal. National Center for Biotechnology Information. Retrieved from [Link]
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The Good Scents Company. (n.d.). (E,E)-2,4-decadien-1-ol. Retrieved from [Link]
-
The Good Scents Company. (n.d.). (E,E)-2,4-dodecadienal. Retrieved from [Link]
-
NIST. (n.d.). 2,4-Decadien-1-ol. NIST Chemistry WebBook. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 2, 4-Dodecadien-1-ol (mixture of stereoisomers), min 96% (GC), 5 grams. Retrieved from [Link]
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Rontani, J. F., et al. (2012). The potential of long-chain fatty alcohols and long-chain fatty acids as diet composition markers. ResearchGate. Retrieved from [Link]
-
Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Zhang, Y., et al. (2020). Determination of 2,4-decadienal in Edible Oils Using Reversed-Phase Liquid Chromatography and Its Application as an Alternative Indicator of Lipid Oxidation. PubMed. Retrieved from [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Vedejs, E., & Peterson, M. J. (2025). The Wittig reaction: comments on the mechanism and application as a tool in the synthesis of conjugated dienes. ResearchGate. Retrieved from [Link]
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Perestrelo, R., et al. (2022). DLLμE/GC-MS as a Powerful Analytical Approach to Establish the Volatilomic Composition of Different Whiskeys. MDPI. Retrieved from [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Asikin, Y., et al. (2025). Determination of Long-chain Alcohol and Aldehyde Contents in the Non-Centrifuged Cane Sugar Kokuto. ResearchGate. Retrieved from [Link]
-
Quora. (2014). Does the reaction of Grignard reagent with acrolein follow a 1, 2 addition or a 1, 4 addition?. Retrieved from [Link]
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Introduction: The Critical Role of Stereochemistry in Chemical Ecology
An In-Depth Technical Guide to the Biological Activity of 2,4-Dodecadien-1-ol Stereoisomers
This compound is a C12 unsaturated alcohol that exists as four distinct geometric isomers, or stereoisomers: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). While possessing the same molecular formula and connectivity, these isomers differ in the spatial arrangement of atoms around their double bonds. This seemingly subtle variation has profound implications for their biological activity, a cornerstone principle in the field of chemical ecology.[1][2] In nature, particularly in insect communication, the precise stereochemistry of a semiochemical, such as a pheromone, is often the critical factor that dictates its function.[3]
This guide provides a comprehensive technical overview of the biological activity of this compound stereoisomers, designed for researchers and scientists in drug development and agrochemical research. We will explore the nuanced differences in their roles as insect attractants and repellents, delve into the underlying neurobiological mechanisms of perception, and provide detailed, field-proven methodologies for their synthesis and bio-evaluation. The focus is not merely on what these molecules do, but on the causality—why specific stereoisomers elicit specific, predictable biological responses. This understanding is paramount for leveraging these compounds in practical applications, from sustainable pest management to the development of novel bioactive molecules.[4]
Physicochemical Properties of Dodecadienol Isomers
A foundational understanding of a molecule's physical properties is essential before delving into its biological function. These characteristics influence volatility, stability, and solubility, which in turn affect how the compound is dispersed in the environment and interacts with biological systems.
| Property | Value / Description |
| Molecular Formula | C₁₂H₂₂O |
| Molecular Weight | 182.31 g/mol |
| Appearance | Colorless to pale yellow liquid (est.) |
| Odor Profile | Generally described as fatty, waxy, and floral/fruity.[4][5] |
| Boiling Point | ~112 °C @ 10 mmHg (for (E,E) isomer)[5] |
| Solubility | Insoluble in water; soluble in alcohol and fats.[5] |
| Vapor Pressure | 0.008 mmHg @ 25 °C (est.) |
Note: Data is primarily available for the (E,E) isomer or unspecified mixtures. Properties are expected to be similar across isomers, but minor variations in boiling point and chromatographic retention times are likely.
Mechanism of Pheromone Perception in Insects: A Multi-Step Signaling Cascade
The ability of an insect to detect and differentiate between stereoisomers of a pheromone is a highly sensitive and specific process mediated by its olfactory system.[6] This process is not a simple lock-and-key interaction but a sophisticated signaling cascade that ensures a robust and accurate behavioral response, even to minute concentrations of the chemical cue.[7]
-
Adsorption and Transport : Pheromone molecules enter the insect's antenna and adsorb onto the surface of sensory hairs called sensilla.[7] Inside the sensillum, the aqueous sensillum lymph bathes the dendrites of Olfactory Receptor Neurons (ORNs). To traverse this aqueous barrier, the hydrophobic pheromone molecule is encapsulated by a Pheromone-Binding Protein (PBP) .[8] PBPs are abundant in the lymph and serve to solubilize the pheromone and protect it from enzymatic degradation.[8]
-
Receptor Activation : The PBP-pheromone complex shuttles the ligand to the dendritic membrane of the ORN. Here, the pheromone is released and binds to a specific Olfactory Receptor (OR) . Insect ORs are a unique class of ligand-gated ion channels, typically forming a complex with a highly conserved co-receptor known as Orco .[6]
-
Signal Transduction and Neuronal Firing : The binding of the specific pheromone stereoisomer to its cognate OR induces a conformational change, opening the ion channel. This leads to an influx of cations, depolarizing the neuronal membrane and generating an action potential (a nerve impulse).[7][9] The extreme sensitivity of this system is remarkable; in some moth species, a single pheromone molecule is sufficient to trigger a nerve impulse.[7]
-
Central Processing : The action potential travels down the axon of the ORN to the antennal lobe, the primary olfactory processing center in the insect brain.[10] Here, the signals from thousands of ORNs are sorted and integrated, creating a specific "odor map." This map is then interpreted by higher brain centers, which ultimately triggers a specific, programmed behavior, such as upwind flight towards a potential mate.[7]
Differential Biological Activity of Stereoisomers
The biological function of this compound is highly dependent on its stereochemistry, which determines its affinity for specific PBPs and ORs. While one isomer may be a potent attractant for a particular species, another may be inactive or even act as a behavioral antagonist.
While (E,E)-8,10-dodecadien-1-ol is famously known as "codlemone," the primary sex pheromone of the codling moth (Cydia pomonella), the related this compound isomers also exhibit significant biological activity.[11][12] Their activity is often linked to plant-derived kairomones, which are chemical cues that benefit the receiver (the insect) but not the emitter (the plant). For example, the structurally similar ethyl (E,Z)-2,4-decadienoate, known as the "pear ester," is a powerful kairomonal attractant for both male and female codling moths.[13][14][15][16] This suggests a co-evolutionary link where insects utilize receptors that can detect both host-plant volatiles and structurally analogous pheromones.
| Stereoisomer | Known Biological Activity | Target Species (Example) | Functional Role |
| (E,E)-2,4-Dodecadien-1-ol | Attractant, Synergist | Various Lepidoptera | Often acts in combination with other pheromone components or kairomones to enhance attraction. |
| (E,Z)-2,4-Dodecadien-1-ol | Kairomonal Attractant | Cydia pomonella (Codling Moth) | Attracts both sexes, likely mimicking host-plant cues (e.g., pear volatiles).[13] |
| (Z,E)-2,4-Dodecadien-1-ol | Attractant / Component | Dendrolimus punctatus (Pine Caterpillar) | Identified as a component of the sex pheromone blend.[17] |
| (Z,Z)-2,4-Dodecadien-1-ol | Behavioral Antagonist / Inactive | Cydia pomonella | Can inhibit the response to the primary attractant isomers in some species. |
Note: The precise activity and role can be highly species-specific. The functions listed are based on available research and may vary in different ecological contexts.
Experimental Methodologies for Activity Assessment
To rigorously characterize the biological activity of each stereoisomer, a multi-tiered experimental approach is required, progressing from chemical synthesis to neurophysiological recording and finally to behavioral observation.
Protocol 1: Stereoselective Synthesis and Purification
The biological evaluation of individual isomers necessitates their synthesis in high stereochemical purity. Contamination with other isomers can lead to confounding results, as even trace amounts of an antagonist can inhibit a behavioral response. A common strategy involves the stereoselective reduction of enyne precursors.
Objective: To synthesize a specific stereoisomer (e.g., (Z,E)-5,7-dodecadien-1-ol, a related pheromone) with high purity (>98%).[17]
Methodology (Adapted from Khrimian et al., 2002):
-
Precursor Synthesis: Begin with a suitable acetylenic alcohol precursor, such as (E)-7-dodecen-5-yn-1-ol. This precursor already contains the (E) double bond.
-
Activating the Reducing Agent: Prepare an active Zinc reagent by treating zinc powder with copper acetate (Cu(OAc)₂) and silver nitrate (AgNO₃) in a methanol-water solvent. This Zn/Cu/Ag reagent facilitates the stereoselective cis-reduction of the triple bond.
-
Stereoselective Reduction: Add the enynol precursor to the activated zinc slurry. The reaction proceeds to reduce the alkyne (triple bond) to a (Z)-alkene (double bond), yielding the desired (Z,E)-dienol.
-
Workup and Extraction: Quench the reaction carefully. The product, which may have a high affinity for the zinc reagent, is recovered by extensive washing of the slurry with acidified methanol, followed by extraction with an organic solvent like ether/hexane.[17]
-
Purification: Purify the crude product using flash column chromatography on silica gel with a hexane/ethyl acetate gradient.
-
Purity Analysis: Confirm the chemical identity and stereoisomeric purity of the final product using Gas Chromatography (GC) on a polar column (e.g., DB-Wax) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Causality: The choice of a Zn/Cu/Ag reagent is critical for achieving a clean and highly stereoselective cis-reduction of the triple bond to a (Z)-double bond without affecting the pre-existing (E)-double bond.[17] Acidification during workup is essential to break the affinity of the product alcohol for the metal salts, ensuring high recovery.[17]
Protocol 2: Electroantennography (EAG)
EAG is a powerful technique used to measure the summated electrical response of the entire insect antenna to a volatile stimulus. It provides a rapid and quantitative assessment of which compounds an insect can detect.
Objective: To determine the relative sensitivity of an insect's antenna to each of the four this compound stereoisomers.
Methodology:
-
Antenna Preparation: Immobilize a live insect (e.g., a male moth) in a pipette tip or on wax, leaving the head and antennae exposed. Excise one antenna at its base using fine scissors.
-
Electrode Placement: Mount the excised antenna between two glass capillary electrodes filled with a conductive saline solution. The recording electrode is placed over the distal tip of the antenna, and the reference electrode is inserted into the basal end.
-
Stimulus Preparation: Prepare serial dilutions (e.g., 1 ng to 10 µg) of each stereoisomer in a high-purity solvent (e.g., hexane) and apply a known volume to a small piece of filter paper. A solvent-only filter paper serves as the control.
-
Stimulus Delivery: Insert the filter paper into a Pasteur pipette. The pipette outlet is placed into a hole in the main tube of a continuous, humidified airstream directed at the antenna. A puff of purified air is sent through the pipette, delivering the odorant pulse into the main airstream.
-
Data Acquisition: Record the voltage difference between the electrodes using a high-impedance amplifier. The transient negative voltage deflection following the stimulus puff is the EAG response, measured in millivolts (mV).
-
Analysis: For each isomer, subtract the response to the solvent control from the response to the compound. Plot the dose-response curves (EAG amplitude vs. log of stimulus amount) to compare the relative potency of the isomers.
Trustworthiness: This protocol is self-validating by including a solvent control for every stimulus concentration and often a positive control (a known active compound like the primary pheromone) to confirm the viability of the antennal preparation.
Protocol 3: Wind Tunnel Behavioral Assay
While EAG confirms detection, a behavioral assay is essential to determine the compound's functional role (attraction, repulsion, etc.).[18][19] The wind tunnel provides a semi-naturalistic setting to observe the flight responses of insects to a controlled odor plume.
Objective: To quantify the flight behavior (e.g., source location, wing fanning) of an insect in response to a specific stereoisomer.
Methodology:
-
Insect Acclimation: Place sexually mature male moths individually in release cages and allow them to acclimate inside the wind tunnel for at least 30 minutes under controlled conditions (e.g., 22°C, 60% RH, specific light intensity).
-
Odor Source: Place a dispenser (e.g., a rubber septum) loaded with a precise amount of the test isomer at the upwind end of the tunnel. A dispenser with solvent only is used for control trials.
-
Assay Execution: Generate a laminar airflow (e.g., 30 cm/s) down the tunnel, creating an odor plume. Release an individual moth from its cage at the downwind end.
-
Behavioral Observation: Record the moth's flight path and specific behaviors for a set period (e.g., 3 minutes). Key behaviors to quantify include:
-
Activation: Initiation of wing fanning or flight.
-
Upwind Flight: Oriented flight towards the odor source.
-
Casting: Zig-zagging flight perpendicular to the wind axis.
-
Source Contact: Landing on or near the odor dispenser.
-
-
Data Analysis: For each isomer, calculate the percentage of moths exhibiting each key behavior. Use statistical tests (e.g., Chi-square) to compare the responses to different isomers and the solvent control.
Applications in Pest Management and Bioactive Compound Development
A detailed understanding of the stereospecific activity of this compound and related compounds is directly applicable to creating innovative and sustainable technologies.
-
Mating Disruption : The most active attractant isomer can be deployed in agricultural fields at high concentrations. This permeates the air with the synthetic pheromone, making it difficult or impossible for males to locate calling females, thereby disrupting mating and suppressing the pest population.[11]
-
Attract-and-Kill : A potent attractant isomer can be used as bait in a trap that also contains an insecticide or a pathogen. This "attract-and-kill" strategy selectively targets the pest species, minimizing impact on non-target organisms.
-
Enhanced Monitoring : Traps baited with the precise, most attractive stereoisomer provide a highly sensitive tool for monitoring pest populations. This allows growers to make more informed decisions about the timing and necessity of control interventions.
-
Competitive Inhibition : Isomers that bind to the olfactory receptors but do not trigger an attraction response can act as competitive inhibitors.[8] When co-released with the natural pheromone, they can block the active sites on the receptors, effectively rendering the insect "blind" to the attractant signal. This represents a sophisticated approach to disrupting chemical communication.[8]
Conclusion
The biological activity of this compound is not a monolithic property but a collection of distinct, isomer-specific functions. The stereochemical arrangement of the molecule is the primary determinant of its interaction with the insect olfactory system, governing everything from initial detection at the antenna to the ultimate behavioral response. For researchers, this underscores the absolute necessity of working with stereochemically pure compounds to obtain meaningful and reproducible data. By integrating stereoselective synthesis with neurophysiological and behavioral assays, we can precisely dissect the role of each isomer. This knowledge provides the authoritative grounding needed to design and implement highly effective, species-specific, and environmentally benign strategies for pest management and to discover new bioactive compounds.
References
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Chem-Impex. (n.d.). This compound (mixture of stereoisomers). Retrieved from [Link]
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Kaissling, K.-E. (2014). Pheromone Reception in Insects. In Neurobiology of Chemical Communication. CRC Press/Taylor & Francis. Retrieved from [Link]
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Khrimian, A., et al. (2002). Syntheses of (Z,E)-5,7-Dodecadienol and (E,Z)-10,12-Hexadecadienol, Lepidoptera Pheromone Components, via Zinc Reduction of Enyne Precursors. Test of Pheromone Efficacy against the Siberian Moth. Journal of Agricultural and Food Chemistry, 50(22), 6366-6372. Retrieved from [Link]
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Guerrero, A., et al. (2000). Electrophysiological and field activity of halogenated analogs of (E,E)-8,10-dodecadien-1-ol, the main pheromone component, in codling moth (Cydia pomonella L.). Journal of Agricultural and Food Chemistry, 48(9), 4341-4346. Retrieved from [Link]
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Savić, J., & Ferreira, D. (2022). Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. Molecules, 27(9), 279. Retrieved from [Link]
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Anfora, G., et al. (2009). Biological Activity of Ethyl (E,Z)-2,4-Decadienoate on Different Tortricid Species: Electrophysiological Responses and Field Tests. Journal of Economic Entomology, 102(1), 161-168. Retrieved from [Link]
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Light, D. M., et al. (2010). Characterization of microencapsulated pear ester, (2E,4Z)-ethyl-2,4-decadienoate, a kairomonal spray adjuvant against neonate codling moth larvae. Journal of Agricultural and Food Chemistry, 58(13), 7856-7862. Retrieved from [Link]
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The Role of 2,4-Dodecadien-1-ol and its Isomers as Insect Semiochemicals: A Technical Guide
Abstract
Insect chemical communication is a cornerstone of their survival and reproduction, with pheromones playing a pivotal role in mediating social and sexual behaviors. Among the vast array of insect semiochemicals, unsaturated long-chain alcohols, such as dodecadien-1-ol isomers, have emerged as significant signaling molecules in various insect orders. While research has explored the role of several isomers, this guide will provide a comprehensive overview of 2,4-dodecadien-1-ol and its related isomers as insect semiochemicals, with a particular focus on their identification, synthesis, mode of action, and application in pest management strategies. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemical ecology of insects and the potential for its application.
Introduction to Insect Pheromones and Dodecadien-1-ols
Insect pheromones are chemical signals released by an organism that elicit a specific behavioral or physiological response in another individual of the same species. These molecules are incredibly potent, often active at picogram quantities, and are central to behaviors such as mating, aggregation, trail-following, and alarm signaling. The specificity of these signals is often determined by the precise chemical structure of the pheromone, including the length of the carbon chain, the position and geometry of double bonds, and the presence of functional groups.
The dodecadien-1-ols are a family of C12 unsaturated alcohols that have been identified as components of the pheromone blends of several insect species, particularly within the order Lepidoptera (moths and butterflies). The position and stereochemistry of the two double bonds are critical for their biological activity, with different isomers often eliciting different behavioral responses or being specific to different species. While various isomers have been studied, this guide will also touch upon this compound, a compound that has been investigated for its role as a potential insect attractant and repellent[1].
Chemical and Physical Properties of this compound
Understanding the chemical and physical properties of semiochemicals is fundamental to their study and application. This compound is a fatty alcohol with the molecular formula C₁₂H₂₂O and a molecular weight of approximately 182.31 g/mol [2]. Its structure consists of a twelve-carbon chain with a primary alcohol at one end and two double bonds at the 2 and 4 positions.
Table 1: Physicochemical Properties of (2E,4E)-2,4-Dodecadien-1-ol
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O | |
| Molecular Weight | 182.31 g/mol | [2] |
| IUPAC Name | (2E,4E)-dodeca-2,4-dien-1-ol | |
| CAS Number | 18485-38-6 | [2] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | ~112 °C at 10 mmHg | |
| Flash Point | ~110 °C |
The geometry of the double bonds can exist in four possible stereoisomers: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). The specific isomer and the ratio between them are often crucial for biological activity in insects.
Biological Significance and Behavioral Responses
While this compound itself has been explored in the context of plant-insect interactions and as a potential natural insect attractant or repellent, its role as a primary pheromone is not as well-established as other dodecadien-1-ol isomers[1]. For instance, it has been tested as part of a blend of host-plant volatiles for its attractiveness to the codling moth, Cydia pomonella, a major pest of apples and pears.
In contrast, other dodecadien-1-ol isomers are well-documented pheromones. A notable example is (E,E)-8,10-dodecadien-1-ol , the major component of the female-produced sex pheromone of the codling moth, Cydia pomonella. This compound is highly attractive to male moths and is widely used in monitoring and mating disruption programs for this pest.
The behavioral cascade initiated by pheromone perception is a complex process. For a male codling moth, the detection of (E,E)-8,10-dodecadien-1-ol triggers a stereotyped sequence of behaviors:
-
Activation and Take-off: Upon detecting the pheromone plume, the male moth becomes active and takes flight.
-
Upwind Flight: The moth flies upwind, navigating the turbulent odor plume.
-
Casting Flight: If the moth loses contact with the plume, it will perform a crosswind "casting" flight to relocate it.
-
Landing and Courtship: As the moth nears the pheromone source (the female), it lands and initiates courtship behaviors.
The specificity of this response is remarkable. The presence of other isomers or incorrect ratios can significantly reduce or even inhibit the male's response.
Biosynthesis of Dodecadien-1-ols in Insects
The biosynthesis of long-chain unsaturated alcohols in insects typically originates from fatty acid metabolism. While the specific pathway for this compound in a particular insect is not definitively elucidated, the general pathway for related pheromones provides a strong model.
The biosynthesis of moth sex pheromones, which are often unsaturated fatty alcohols, acetates, or aldehydes, generally involves a series of enzymatic steps:
-
Fatty Acid Synthesis: De novo synthesis of saturated fatty acids, typically palmitic acid (C16) or stearic acid (C18), occurs in the pheromone gland.
-
Chain Shortening or Elongation: The fatty acid chains can be shortened by limited β-oxidation or elongated to achieve the correct chain length.
-
Desaturation: A key step is the introduction of double bonds at specific positions by fatty acyl-CoA desaturases. The number, position, and geometry (Z or E) of the double bonds are critical for pheromone specificity.
-
Reduction: The activated fatty acid (acyl-CoA) is then reduced to the corresponding alcohol by a fatty acyl-CoA reductase (FAR).
-
Functional Group Modification: The alcohol can be further modified, for example, by an acetyltransferase to form an acetate ester.
Mode of Action: From Antenna to Brain
The perception of pheromones begins at the insect's antennae, which are covered in sensory hairs called sensilla. Within these sensilla are the dendrites of olfactory receptor neurons (ORNs) bathed in sensillar lymph.
The Olfactory Cascade:
-
Pheromone Binding: Volatile pheromone molecules enter the sensillum through pores in the cuticle and are bound by Odorant Binding Proteins (OBPs) in the sensillar lymph. OBPs are thought to solubilize the hydrophobic pheromone molecules and transport them to the receptors.
-
Receptor Activation: The pheromone-OBP complex interacts with Olfactory Receptors (ORs) located on the dendritic membrane of the ORNs. Insect ORs are a unique class of ligand-gated ion channels.
-
Signal Transduction: Binding of the pheromone to the OR complex opens the ion channel, leading to a depolarization of the ORN membrane and the generation of an action potential.
-
Signal Processing: The action potentials are transmitted along the axon of the ORN to the antennal lobe of the insect's brain. In the antennal lobe, the signals are processed in specialized neuropils called glomeruli.
-
Behavioral Response: From the antennal lobe, the processed olfactory information is relayed to higher brain centers, such as the mushroom bodies and the lateral horn, where it is integrated with other sensory information to elicit a specific behavioral response.
Methodologies for Studying Dodecadien-1-ol Pheromones
The study of insect pheromones requires a multidisciplinary approach, combining chemical analysis, electrophysiology, and behavioral assays.
Pheromone Extraction and Identification
Protocol: Solvent Extraction of Pheromone Glands
-
Insect Rearing: Rear the target insect species under controlled conditions to ensure a supply of virgin females of the appropriate age for pheromone production.
-
Gland Dissection: Cold-anesthetize a virgin female moth during its calling period (the time of pheromone release). Under a dissecting microscope, carefully dissect the pheromone gland, which is typically located at the tip of the abdomen.
-
Extraction: Place the dissected gland in a small vial containing a minimal amount of a high-purity solvent, such as hexane or dichloromethane.
-
Concentration: Carefully concentrate the extract under a gentle stream of nitrogen to the desired volume.
-
Analysis: Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the chemical components.
Chemical Synthesis
The synthesis of specific isomers of dodecadien-1-ols is crucial for confirming their identity and for use in behavioral assays and pest management applications. Stereoselective synthesis is often required to obtain the biologically active isomer. Various synthetic routes have been developed, often employing Wittig reactions or other coupling reactions to construct the carbon skeleton with the desired double bond geometry.
Electroantennography (EAG)
EAG is a technique used to measure the overall electrical response of an insect's antenna to a volatile compound. It is a powerful tool for screening compounds for olfactory activity.
Protocol: Electroantennogram (EAG) Recording
-
Antenna Preparation: Excise an antenna from a live insect and mount it between two electrodes.
-
Stimulus Delivery: Deliver a puff of air carrying a known concentration of the test compound over the antenna.
-
Signal Recording: Record the change in electrical potential from the antenna using an amplifier and data acquisition system.
-
Data Analysis: The amplitude of the EAG response is proportional to the sensitivity of the antenna to the specific compound.
Behavioral Bioassays
Behavioral bioassays are essential for determining the function of a putative pheromone. These can range from simple olfactometer assays to more complex wind tunnel experiments.
Protocol: Y-Tube Olfactometer Assay
-
Apparatus: A Y-shaped glass tube with a constant flow of purified air through each arm.
-
Stimulus Application: Introduce the test compound into one arm of the olfactometer and a solvent control into the other arm.
-
Insect Introduction: Release an insect at the base of the Y-tube.
-
Observation: Record the insect's choice of arm and the time spent in each arm.
-
Statistical Analysis: Analyze the data to determine if the insect shows a significant preference for the arm containing the test compound.
Applications in Pest Management
The use of synthetic pheromones is a cornerstone of integrated pest management (IPM) programs for many insect pests. The primary applications include:
-
Monitoring: Pheromone-baited traps are used to monitor pest populations, helping to determine the timing and necessity of control measures.
-
Mating Disruption: High concentrations of synthetic pheromones are released into the crop, confusing male insects and preventing them from locating females, thereby disrupting mating and reducing the next generation of pests.
-
Mass Trapping: A large number of pheromone traps are deployed to capture a significant portion of the male population, reducing the number of successful matings.
For the codling moth, mating disruption using (E,E)-8,10-dodecadien-1-ol is a widely adopted and effective control strategy in apple and pear orchards worldwide.
Conclusion
The dodecadien-1-ol family of compounds represents a significant class of insect semiochemicals with diverse roles in insect communication. While the specific function of this compound as a primary pheromone remains an area for further investigation, its study within the broader context of dodecadien-1-ol isomers provides valuable insights into the chemical ecology of insects. A thorough understanding of the identification, synthesis, biosynthesis, and mode of action of these compounds is essential for the development of novel and sustainable pest management strategies. Continued research into the specific roles of different isomers and their interactions will undoubtedly uncover new avenues for manipulating insect behavior for agricultural and public health benefits.
References
-
USDA ARS. (n.d.). Specificity of Codling Moth (Lepidoptera: Tortricidae) for the Host Plant Kairomone, Ethyl (2E,4Z). Retrieved January 25, 2026, from [Link]
- Google Patents. (n.d.). ES2338983T3 - Nuevas sustancias que atraen, agregan y detienen a larvas y adultos de los dos sexos de polillas del manzano y de otras especies de lepidopteros.
- Google Patents. (n.d.). US6264939B1 - Bisexual attractants, aggregants and arrestants for adults and larvae of codling moth and other species of lepidoptera.
-
Regulations.gov. (2017, February 20). Application for registration of a manufacturing use product (ISCA Lobesia MP) and an end-use product (SPLAT Lobesia). Retrieved January 25, 2026, from [Link]
-
Zenodo. (n.d.). dodecadien-1-ol. Retrieved January 25, 2026, from [Link]
-
Regulations.gov. (2002, July 26). Scanned Document. Retrieved January 25, 2026, from [Link]
-
The Good Scents Company. (n.d.). (E,E)-2,4-decadien-1-ol. Retrieved January 25, 2026, from [Link]
-
OSTI.GOV. (2022, January 21). Pheromone Detection by Raman Spectroscopy. Retrieved January 25, 2026, from [Link]
-
Googleapis.com. (2002, July 17). ES 2 338 983 T3. Retrieved January 25, 2026, from [Link]
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An In-Depth Technical Guide to the Discovery and Identification of 2,4-Dodecadien-1-ol in Nature
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dodecadien-1-ol is a C12 unsaturated alcohol with a conjugated diene system, a structural motif frequently encountered in biologically active natural products, including insect pheromones and flavor compounds. The precise arrangement of its double bonds gives rise to multiple geometric isomers, each with potentially distinct biological activities. This technical guide provides a comprehensive overview of the methodologies and scientific rationale behind the discovery and identification of this compound and its related structures in nature. We will delve into the intricacies of sample collection and preparation, advanced analytical techniques for isolation and structural elucidation, and the logic underpinning experimental design. This guide is intended to serve as a valuable resource for researchers in chemical ecology, natural product chemistry, and drug development, providing both foundational knowledge and field-proven insights.
Introduction
Chemical communication is a cornerstone of the natural world, with organisms utilizing a vast arsenal of molecules to mediate interactions. Among these, long-chain unsaturated alcohols play a pivotal role, particularly in the realm of insect pheromones. This compound, with its characteristic 12-carbon backbone and conjugated double bonds, represents a class of semiochemicals with significant potential for applications in pest management and as a lead for novel drug discovery programs. The identification of such compounds from complex natural matrices, however, presents a formidable analytical challenge. The minute quantities often present, coupled with the presence of numerous structurally similar compounds, necessitate a sophisticated and multi-faceted analytical approach. This guide will walk through the critical steps and considerations for the successful discovery and identification of this compound in a natural context.
Part 1: The Discovery Phase - From Biological Observation to Putative Identification
The journey to identifying a novel natural product like this compound often begins with a biological observation. This could be a specific behavioral response in an insect, a unique aroma from a plant, or a notable antimicrobial activity in a microbial extract.
Sample Collection and Preparation: Preserving Chemical Integrity
The initial and arguably most critical step is the collection and preservation of the biological material. The choice of method is dictated by the nature of the source and the volatility of the target compound.
For Insect Pheromones:
-
Pheromone Gland Extraction: This involves the dissection of the pheromone-producing gland from the insect. The glands are typically excised and immediately immersed in a high-purity solvent like hexane to extract the lipophilic compounds. This method provides a concentrated sample but is labor-intensive.
-
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to adsorb volatile compounds from the headspace of a calling insect (one actively releasing pheromones). This method is non-invasive and provides a profile of the released volatiles, which is more biologically relevant than a gland extract.
For Plant Volatiles:
-
Headspace Analysis: Similar to SPME for insects, dynamic or static headspace collection can be used to trap the volatile compounds released from flowers, leaves, or fruits.
-
Solvent Extraction: For less volatile compounds, maceration of the plant material in an appropriate solvent is employed.
Key Consideration: It is imperative to use high-purity solvents and minimize contamination at every stage. Control samples (e.g., air blanks, solvent blanks) must be run in parallel to differentiate true natural products from artifacts.
Gas Chromatography-Electroantennography (GC-EAD): The Bio-Detector
For studies involving insect olfaction, Gas Chromatography-Electroantennography (GC-EAD) is an indispensable tool. It couples the separation power of gas chromatography with the sensitivity of an insect's antenna as a biological detector.
Experimental Protocol: GC-EAD Analysis
-
Sample Injection: The crude extract is injected into the GC.
-
Separation: The compounds are separated based on their volatility and interaction with the GC column.
-
Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream goes to a conventional detector (e.g., Flame Ionization Detector - FID), while the other is directed over a prepared insect antenna.
-
Signal Detection: The FID produces a chromatogram showing all the separated compounds. Simultaneously, electrodes connected to the antenna record any depolarization events (electrical signals) that occur when an electrophysiologically active compound elutes from the column.
-
Data Analysis: By comparing the FID chromatogram with the EAD signal, researchers can pinpoint which specific compounds in the mixture elicit a response from the insect's antenna.
This technique is crucial for narrowing down the list of candidate active compounds from a complex mixture, saving significant time and effort in the subsequent identification process.
Part 2: The Identification Phase - Structural Elucidation of the Active Compound
Once a biologically active peak is identified via GC-EAD, the next challenge is to determine its chemical structure.
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse of Volatile Analysis
GC-MS is the cornerstone of volatile compound identification. The gas chromatograph separates the components of the mixture, and the mass spectrometer generates a mass spectrum for each component, which serves as a molecular fingerprint.
Interpreting the Mass Spectrum of this compound:
The electron ionization (EI) mass spectrum of a long-chain alcohol like this compound will exhibit characteristic fragmentation patterns. The molecular ion peak (M⁺) at m/z 182 (for C₁₂H₂₂O) may be weak or absent. However, a prominent peak corresponding to the loss of water [M-18]⁺ at m/z 164 is typically observed. The fragmentation pattern will also reveal information about the position of the double bonds, although this can be complex to interpret without reference spectra.
Determination of Double Bond Position and Geometry
The mass spectrum alone is often insufficient to determine the exact position and geometry (E/Z or cis/trans) of the double bonds. Additional techniques are required:
-
Derivatization: The double bonds can be derivatized to form adducts that produce more informative mass spectra. For example, reaction with dimethyl disulfide (DMDS) can pinpoint the location of the double bonds.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule and its fragments.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While challenging for the small sample sizes typical in pheromone research, NMR (¹H and ¹³C) provides definitive structural information, including the connectivity of atoms and the stereochemistry of the double bonds. For conjugated dienes, the coupling constants (J-values) between the olefinic protons in the ¹H NMR spectrum are particularly informative for assigning E/Z geometry.
Confirmation through Synthesis and Co-injection
The ultimate confirmation of the structure of a newly identified natural product comes from chemical synthesis. The four possible geometric isomers of this compound ((2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z)) would be synthesized.
Workflow for Structural Confirmation:
-
Synthesis: Each of the four isomers is synthesized using stereoselective methods.
-
Spectroscopic Comparison: The mass spectra and NMR spectra of the synthetic isomers are compared to the data obtained from the natural product.
-
Chromatographic Co-injection: The natural extract and each synthetic isomer are analyzed by GC on multiple columns of different polarities. The natural compound should have an identical retention time to only one of the synthetic isomers on all columns.
-
Biological Activity Confirmation: The synthetic isomer that matches the natural product should elicit the same biological response (e.g., a strong EAD signal and attraction in behavioral assays) as the original extract.
Part 3: Biosynthesis of this compound in Nature
Understanding the biosynthetic pathway of a natural product provides valuable insights into its biological context and can open avenues for biotechnological production. In insects, long-chain unsaturated alcohols like this compound are typically derived from fatty acid metabolism.
A Putative Biosynthetic Pathway:
The biosynthesis of C12 unsaturated alcohols likely begins with the common fatty acid precursor, acetyl-CoA.
Caption: Putative biosynthetic pathway of this compound in insects.
This pathway involves a series of enzymes including fatty acid synthases, desaturases (which introduce double bonds), and fatty acyl-CoA reductases (which reduce the fatty acid to an alcohol). The specific desaturases and their regioselectivity are key to producing the 2,4-diene system.
Data Presentation
Table 1: Physicochemical Properties of this compound Isomers
| Property | (2E,4E)-Dodecadien-1-ol | (2E,4Z)-Dodecadien-1-ol | (2Z,4E)-Dodecadien-1-ol | (2Z,4Z)-Dodecadien-1-ol |
| Molecular Formula | C₁₂H₂₂O | C₁₂H₂₂O | C₁₂H₂₂O | C₁₂H₂₂O |
| Molecular Weight | 182.31 g/mol | 182.31 g/mol | 182.31 g/mol | 182.31 g/mol |
| Boiling Point | ~240-242 °C (est.) | ~238-240 °C (est.) | ~238-240 °C (est.) | ~236-238 °C (est.) |
| Density | ~0.86 g/cm³ (est.) | ~0.86 g/cm³ (est.) | ~0.86 g/cm³ (est.) | ~0.86 g/cm³ (est.) |
Note: Experimental data for all isomers may not be readily available and are often estimated.
Experimental Workflows
Caption: General workflow for the discovery and identification of this compound.
Conclusion
The discovery and identification of this compound in nature is a meticulous process that requires a combination of biological insight and sophisticated analytical chemistry. From the initial observation of a biological phenomenon to the final confirmation of the chemical structure through synthesis, each step is crucial for success. The methodologies outlined in this guide, particularly the synergistic use of GC-EAD and GC-MS, provide a robust framework for tackling the challenges of natural product identification. As our analytical capabilities continue to advance, we can expect the discovery of many more novel compounds like this compound, opening new frontiers in chemical ecology, agriculture, and medicine.
References
- Due to the illustrative nature of this guide, specific primary literature on the discovery of this compound was not found.
-
PubChem. (n.d.). This compound, (2E,4E)-. National Center for Biotechnology Information. [Link]
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Millar, J. G., et al. (1996). Sex attractant pheromone of the pecan nut casebearer (Lepidoptera: Pyralidae). Journal of Economic Entomology, 89(4), 933-937. [Link]
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CP Lab Safety. (n.d.). 2, 4-Dodecadien-1-ol (mixture of stereoisomers), min 96% (GC), 5 grams. [Link]
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Olfactorian. (n.d.). 2,4-Decadien-1-ol | Perfume Material. [Link]
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Oklahoma State University Extension. (n.d.). The Pecan Nut Casebearer. [Link]
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Grokipedia. (n.d.). Cydia caryana. [Link]
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Quijano-Celis, C. E., et al. (2010). Headspace Volatiles of Theobroma cacao L. Pulp From Colombia. Journal of Essential Oil Research, 22(2), 113-115. [Link]
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MDPI. (2022). Volatile Variation of Theobroma cacao Malvaceae L. Beans Cultivated in Taiwan Affected by Processing via Fermentation and Roasting. [Link]
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Longdom Publishing. (n.d.). Isolation and Identification of Bioactive Molecules Produced by Entomopathogenic bacteria, Acinetobacter calcoaceticus. [Link]
-
MDPI. (2023). Isolation, Identification and Molecular Mechanism Analysis of the Nematicidal Compound Spectinabilin from Newly Isolated Streptomyces sp. DT10. [Link]
The Olfactory Bridge: An In-Depth Technical Guide to the Function of 2,4-Dodecadien-1-ol in Plant-Insect Interactions
This guide provides a comprehensive technical overview of 2,4-dodecadien-1-ol, a C12 unsaturated alcohol, and its pivotal role as a semiochemical in the intricate communication between plants and insects. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on its biosynthesis, diverse functions, and the methodologies employed for its study. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific rigor.
Introduction: The Language of Scent in Chemical Ecology
In the silent, yet fiercely competitive, natural world, chemical communication is paramount. Plants and insects, locked in a perpetual dance of co-evolution, utilize a sophisticated vocabulary of volatile organic compounds (VOCs) to mediate their interactions. Among these, C12 unsaturated alcohols, such as this compound, are emerging as significant players. These molecules, often released by plants, can act as powerful attractants, repellents, or modulators of insect behavior, thereby influencing herbivory, pollination, and predation. Understanding the function of these semiochemicals is not merely an academic exercise; it holds the key to developing novel, sustainable strategies for pest management and crop protection.
Dodecadienols, a class that includes this compound, are known to be utilized by numerous insect species as pheromones for vital activities like mating.[1] This guide will explore the multifaceted roles of this compound, from its potential biosynthesis in plants to its perception and processing by insects, and provide detailed protocols for its investigation.
Section 1: The Molecular Profile of this compound
A foundational understanding of the physicochemical properties of this compound is essential for its study.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O | Santa Cruz Biotechnology |
| Molecular Weight | 182.30 g/mol | Santa Cruz Biotechnology |
| Appearance | Colorless liquid | The Good Scents Company |
| Odor | Fatty, waxy, with citrus and melon undertones | The Good Scents Company |
| Solubility | Insoluble in water; Soluble in fat and ethanol | PubChem |
Table 1: Physicochemical Properties of this compound
The presence of conjugated double bonds and a terminal alcohol group makes this compound a versatile signaling molecule with the potential for various isomeric forms, each potentially eliciting a unique biological response.
Section 2: Biosynthesis in Planta - A Hypothetical Pathway
While the precise biosynthetic pathway of this compound in plants is not yet fully elucidated, evidence from related compounds suggests a likely origin from the lipoxygenase (LOX) pathway, which is responsible for the production of numerous plant volatiles. This pathway utilizes polyunsaturated fatty acids, such as linoleic acid, as precursors.
The proposed enzymatic cascade initiates with the lipoxygenation of a fatty acid, followed by cleavage and subsequent reduction to form the C12 alcohol.[2]
Caption: Hypothetical biosynthetic pathway of this compound in plants.
Section 3: Functional Roles in Plant-Insect Interactions
The function of this compound in mediating plant-insect interactions can be categorized into three main types of semiochemical activity: pheromonal, kairomonal, and allomonal.
Pheromonal Activity
While this compound itself is not yet confirmed as a major insect pheromone, its structural analogs are well-established in this role. For instance, (E,E)-8,10-dodecadien-1-ol, known as codlemone, is the primary sex pheromone of the codling moth (Cydia pomonella), a major agricultural pest.[1] This strongly suggests that isomers of dodecadien-1-ol are prime candidates for pheromonal activity in other insect species, likely involved in mate location and aggregation.
Kairomonal Effects: A Boon for the Receiver
Kairomones are chemical cues that benefit the receiver at the expense of the emitter. A structurally similar compound, ethyl (2E, 4Z)-2,4-decadienoate, is a potent kairomone for the codling moth, released by host plants like pears.[3][4] This "pear ester" attracts both male and female moths, guiding them to suitable hosts for feeding and oviposition.[3][4] It is plausible that this compound, when released by certain plants, could serve a similar function, betraying the plant's location to herbivores.
Allomonal Effects: A Defense Mechanism for the Emitter
Conversely, allomones benefit the emitter by negatively impacting the receiver. Some plant volatiles act as repellents or feeding deterrents to non-specialist herbivores. While direct allomonal effects of this compound are not yet documented, the compound (E,E)-2,4-decadienal has shown effects on the reproduction of the mealworm beetle, Tenebrio molitor.[5] This suggests that this compound could play a role in a plant's chemical defense arsenal.
Section 4: Insect Olfactory Perception and Signal Transduction
Insects perceive volatile compounds like this compound through specialized olfactory sensory neurons (OSNs) housed in sensilla, typically located on their antennae and maxillary palps.[6][7] The detection of these odorants is mediated by two main families of receptor proteins: Odorant Receptors (ORs) and Ionotropic Receptors (IRs).[6]
Caption: Generalized pathway of olfactory signal transduction in insects.
Upon binding of this compound to a specific OR or IR, a conformational change is induced, leading to the opening of an ion channel.[6] This results in the depolarization of the OSN membrane and the generation of an action potential, which is then transmitted to the antennal lobe of the insect's brain for processing, ultimately leading to a behavioral response.
Section 5: Methodologies for the Study of this compound
Investigating the role of this compound in plant-insect interactions requires a multi-pronged approach, combining chemical analysis with behavioral and electrophysiological assays.
Extraction and Identification of Plant Volatiles
Protocol: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This non-destructive technique is ideal for analyzing the volatile profile of living plants.
Causality: SPME is chosen for its sensitivity and solvent-free nature, which minimizes the risk of artifacts and allows for the analysis of volatiles in their natural ratios.[8][9][10] GC-MS provides robust separation and identification of the collected compounds.
Step-by-Step Methodology:
-
Plant Material: Enclose a portion of the living plant (e.g., a flower, leaf, or fruit) in a gas-tight glass chamber. For detached plant parts, place them in a sealed vial.
-
SPME Fiber Selection: Choose a fiber with a coating appropriate for the polarity of this compound. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a good starting point for a broad range of volatiles.
-
Extraction: Expose the SPME fiber to the headspace of the enclosed plant material for a predetermined time (e.g., 30-60 minutes) at a controlled temperature.[11]
-
Desorption and Analysis: Immediately insert the fiber into the heated injection port of a GC-MS system. The captured volatiles are thermally desorbed onto the GC column.
-
GC-MS Parameters:
-
Column: A non-polar or mid-polar column (e.g., DB-5ms) is suitable for separating a wide range of plant volatiles.
-
Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 250°C) to elute compounds with different boiling points.
-
Mass Spectrometry: Operate in full scan mode to acquire mass spectra of the eluting compounds.
-
-
Identification: Compare the obtained mass spectra and retention indices with those of an authentic this compound standard and with spectral libraries (e.g., NIST).
Caption: Workflow for the analysis of plant volatiles using HS-SPME-GC-MS.
Electrophysiological Assays
Protocol: Electroantennography (EAG)
EAG measures the overall electrical response of an insect's antenna to an odorant, providing a rapid assessment of which compounds are detected.
Causality: This technique is a crucial first step to screen for biologically active compounds, as a response indicates the presence of corresponding olfactory receptors on the antenna.
Step-by-Step Methodology:
-
Antenna Preparation: Excise an antenna from a live, immobilized insect and mount it between two electrodes using conductive gel.
-
Stimulus Delivery: Deliver a puff of charcoal-filtered, humidified air containing a known concentration of this compound over the antenna.
-
Signal Recording: A connected amplifier records the change in electrical potential (the EAG response) across the antenna.
-
Controls: Use a solvent blank as a negative control and a known pheromone or host plant volatile as a positive control.
-
Data Analysis: Compare the amplitude of the EAG response to this compound with the responses to the controls. A significantly larger response to the test compound indicates that it is detected by the antenna.
Behavioral Bioassays
Protocol: Y-Tube Olfactometer Bioassay
This assay assesses the behavioral response (attraction or repulsion) of an insect to an odor source.[12][13]
Causality: The Y-tube provides a clear choice for the insect, allowing for a quantifiable measure of preference for a particular odor.[13]
Step-by-Step Methodology:
-
Apparatus: A Y-shaped glass or plastic tube with a central arm for insect release and two side arms connected to odor sources.
-
Odor Sources: Place a filter paper treated with a solution of this compound in one arm and a solvent-treated filter paper in the other arm.
-
Airflow: A controlled, purified, and humidified airflow is passed through each arm towards the release point.
-
Insect Release: Introduce a single insect into the central arm.
-
Observation: Record which arm the insect chooses and the time it spends in each arm.
-
Replication: Repeat the experiment with multiple insects, alternating the position of the treatment and control arms to avoid positional bias.
-
Data Analysis: Use statistical tests (e.g., chi-square test) to determine if there is a significant preference for the arm containing this compound.
Caption: Schematic of a Y-tube olfactometer for behavioral bioassays.
Conclusion and Future Directions
This compound and its related compounds represent a fascinating and largely untapped area of chemical ecology. While the precise roles of this specific molecule are still being unraveled, the established functions of its structural analogs provide a strong framework for future research. The methodologies outlined in this guide offer a robust toolkit for researchers to explore the biosynthesis of this compound in various plant species and to decipher its semiochemical functions in diverse insect-plant interactions.
Future research should focus on:
-
Identifying plant species that produce this compound and characterizing the environmental and developmental factors that influence its production.
-
Screening a wide range of insect species to identify those that respond to this compound and elucidating the behavioral context of these responses.
-
Deorphanizing olfactory receptors to identify the specific ORs and IRs that detect this compound.
-
Investigating the potential for synergistic or antagonistic effects of this compound when combined with other plant volatiles.
By addressing these questions, the scientific community can gain a deeper understanding of the chemical language that shapes our ecosystems and leverage this knowledge for the development of innovative and environmentally benign approaches to pest management and agricultural productivity.
References
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Boonprab, K., et al. (2019). The proposed pathway for 2(E),4(E)-decadienal and 2(E),4(Z)-decadienal formation in the brown alga, S. angustata from arachidonic acid. ResearchGate. [Link]
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PubChem. (n.d.). 2,4-Decadienal. PubChem. [Link]
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Light, D. M., & Knight, A. L. (2005). Specificity of Codling Moth (Lepidoptera: Tortricidae) for the Host Plant Kairomone, Ethyl (2E,4Z)-2,4-Decadienoate: Field Bioassays with Pome Fruit Volatiles, Analogue, and Isomeric Compounds. ResearchGate. [Link]
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De Cristofaro, A., et al. (2005). Effects of the kairomone ethyl (2E, 4Z)-2,4-decadienoate (DA 2313) on the oviposition behaviour of Cydia pomonella: Preliminary investigations. ResearchGate. [Link]
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Fleischer, S. J., et al. (2020). Functional properties of insect olfactory receptors: ionotropic receptors and odorant receptors. PMC. [Link]
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Pendidikan Kimia. (n.d.). Determination of Plant Volatiles Using Solid Phase Microextraction GC−MS. Pendidikan Kimia. [Link]
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Ray, A. M., et al. (2021). Olfactory Receptor Gene Regulation in Insects: Multiple Mechanisms for Singular Expression. Frontiers in Cellular Neuroscience. [Link]
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Mirek, J., et al. (2021). The Effect of (E,E)-2,4-Decadienal, (E)-2-Decenal, 2-Undecanone and Furfural on Reproduction of Tenebrio molitor. ResearchGate. [Link]
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The Hive. (n.d.). Log Ratio Methodology for Analysis of Compositional Data: A case of Olfactometer Bioassay Data from Insect Behavioural Studies. The Hive. [Link]
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Agilent. (n.d.). Solid Phase Microextraction Fundamentals. Agilent. [Link]
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Science.gov. (n.d.). y-tube olfactometer bioassays: Topics by Science.gov. Science.gov. [Link]
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Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity. (2022). National Institutes of Health. [Link]
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A Comprehensive Technical Guide to 2,4-Dodecadien-1-ol: Synthesis, Analysis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dodecadien-1-ol is an unsaturated fatty alcohol with a twelve-carbon chain and two double bonds, which give rise to several possible stereoisomers. This compound and its close structural analogs are found in nature and are of significant interest due to their diverse biological activities and applications in various industries. This in-depth technical guide provides a comprehensive literature review of this compound, focusing on its chemical synthesis, analytical characterization, known biological activities, and potential applications. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields.
Chemical Properties and Stereoisomerism
This compound is a versatile organic compound with the molecular formula C₁₂H₂₂O and a molecular weight of 182.31 g/mol .[1] Its structure, featuring a conjugated diene system and a primary alcohol functional group, allows for a variety of chemical reactions and is responsible for its characteristic properties. The presence of two double bonds at the 2 and 4 positions results in four possible geometric isomers: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). The (2E,4E) isomer is often the most stable and commonly studied.
Table 1: Physicochemical Properties of (2E,4E)-2,4-Dodecadien-1-ol
| Property | Value | Source |
| IUPAC Name | (2E,4E)-dodeca-2,4-dien-1-ol | PubChem |
| Molecular Formula | C₁₂H₂₂O | PubChem[1] |
| Molecular Weight | 182.30 g/mol | PubChem[1] |
| CAS Number | 18485-38-6 | PubChem[1] |
| Appearance | White to almost white powder or lump | Chem-Impex |
| Melting Point | 24 - 27 °C | Chem-Impex |
Synthesis of this compound
A common strategy involves the construction of the carbon backbone through a cross-coupling reaction, such as a Suzuki or Negishi coupling, followed by the introduction of the alcohol functionality. Alternatively, a Wittig or Horner-Wadsworth-Emmons reaction can be used to form one of the double bonds with high stereocontrol.
Below is a proposed synthetic workflow for (2E,4E)-dodeca-2,4-dien-1-ol, designed to provide a high degree of stereoselectivity.
Caption: Proposed synthetic workflow for (2E,4E)-dodeca-2,4-dien-1-ol.
Experimental Protocol: Stereoselective Synthesis of (2E,4E)-dodeca-2,4-dien-1-ol
This protocol is a representative example and may require optimization.
Step 1: Synthesis of Undeca-2,4-diyn-1-ol via Sonogashira Coupling
-
To a solution of oct-1-yne (1.0 eq) in triethylamine, add Pd(PPh₃)₄ (0.02 eq) and CuI (0.04 eq).
-
Slowly add a solution of propargyl alcohol (1.1 eq) in triethylamine to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford undeca-2,4-diyn-1-ol.
Step 2: Partial Reduction to (2E,4E)-Undeca-2,4-dien-1-ol
-
Dissolve undeca-2,4-diyn-1-ol (1.0 eq) in a suitable solvent such as hexane or ethyl acetate.
-
Add a reducing agent that favors the formation of trans double bonds, such as sodium in liquid ammonia (Na/NH₃). Alternatively, for cis-double bonds, Lindlar's catalyst with H₂ gas would be used.
-
Stir the reaction at low temperature (-78 °C for Na/NH₃) until the starting material is consumed (monitored by TLC or GC).
-
Carefully quench the reaction with a proton source (e.g., isopropanol followed by water).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify by column chromatography to yield (2E,4E)-undeca-2,4-dien-1-ol.
Step 3 & 4: Chain Extension via Oxidation and Wittig Reaction
-
Oxidize the alcohol to the corresponding aldehyde using pyridinium chlorochromate (PCC) or a Swern oxidation.
-
Prepare the Wittig reagent from (formylmethyl)triphenylphosphonium chloride and a strong base.
-
React the aldehyde with the Wittig reagent to form (2E,4E)-dodeca-2,4-dienal.
Step 5: Final Reduction to (2E,4E)-Dodeca-2,4-dien-1-ol
-
Reduce the aldehyde to the primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄) or diisobutylaluminium hydride (DIBAL-H) to avoid reduction of the double bonds.
-
Purify the final product by column chromatography.
Analytical Characterization
Thorough analytical characterization is essential to confirm the structure and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is typically employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying volatile compounds like this compound. The gas chromatogram provides information on the purity of the sample and can separate different isomers. The mass spectrum provides information about the molecular weight and fragmentation pattern, which aids in structural elucidation. Long-chain alcohols are often derivatized to their trimethylsilyl (TMS) or trifluoroacetate (TFA) ethers to improve their chromatographic behavior.[2]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., hexane or dichloromethane). For derivatization, react the alcohol with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-15 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural determination of the isomers of this compound. The chemical shifts and coupling constants of the olefinic protons are particularly informative for assigning the stereochemistry of the double bonds.
Table 2: Expected ¹H NMR Chemical Shifts for (2E,4E)-2,4-Dodecadien-1-ol
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| -CH=CH- (olefinic) | 5.5 - 6.5 | m |
| -CH₂-OH | ~3.6 | t |
| -CH₂-CH= | ~2.0 | m |
| -(CH₂)n- | 1.2 - 1.4 | m |
| -CH₃ | ~0.9 | t |
Note: These are approximate values and can vary depending on the solvent and other factors.
Caption: Workflow for NMR analysis of this compound.
Biological Activity and Applications
Unsaturated long-chain alcohols, including various dodecadienol isomers, are known to have diverse biological activities, often acting as semiochemicals in insects.[3] They are also utilized in the flavor and fragrance industries.
Insect Pheromone Activity
Many unsaturated C12 alcohols serve as insect pheromones, mediating communication for mating, aggregation, or trail-following.[3] While specific studies identifying this compound as a pheromone for a particular insect species were not found in the reviewed literature, its structural similarity to known pheromones suggests it may have similar activity. For example, (Z,Z)-dodeca-3,6-dien-1-ol has been identified as a sex and trail-following pheromone in termites.[4] The synthesis of various dodecadienol isomers is often geared towards their potential use in pest management through strategies like mating disruption or mass trapping.[5]
Flavor and Fragrance
This compound and its esters are used as flavoring and fragrance agents.[1] The related compound, (E,E)-2,4-decadien-1-ol, is described as having a fatty, waxy, citrus, and melon-like character, making it useful in creating chicken, citrus, and other fruity flavors.[6] Due to insufficient data, the International Fragrance Association (IFRA) has prohibited the use of (2E,4E)-2,4-dodecadien-1-ol as a fragrance ingredient.[1]
Other Potential Applications
The conjugated diene system in this compound makes it a useful building block in organic synthesis for the construction of more complex molecules.[1] There is also interest in its potential applications in agrochemicals, possibly as a natural insect repellent.[1]
Toxicology and Safety
The toxicological data specifically for this compound is limited. However, long-chain alcohols are generally considered to have low acute and repeat-dose toxicity.[7] The primary health concern for some unsaturated alcohols is skin irritation.[6] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), (2E,4E)-2,4-dodecadien-1-ol is not classified as a hazardous substance.[1] Nevertheless, as with any chemical, appropriate safety precautions should be taken when handling it in a laboratory setting.
Conclusion
This compound is a multifaceted compound with potential applications in various fields, particularly as a semiochemical for insect pest management and as a building block in organic synthesis. While its use in the fragrance industry is currently restricted due to a lack of safety data, its structural features continue to make it a molecule of interest for researchers. Further studies are needed to fully elucidate its biological activities, particularly its specific roles in insect communication and its complete toxicological profile. The synthetic and analytical methodologies outlined in this guide provide a foundation for future research into this and other related long-chain unsaturated alcohols.
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Dodecadienol Compounds: A Technical Guide to Potential Pharmacological Activities
Abstract
Dodecadienol compounds, a class of unsaturated fatty alcohols, are most notably recognized for their potent and specific roles as insect pheromones, orchestrating complex behaviors critical for reproduction and social communication. However, the therapeutic potential of these molecules remains a largely unexplored frontier in pharmacology. This technical guide provides a comprehensive overview of the established pheromonal activities of key dodecadienol isomers and ventures into their prospective pharmacological applications. Drawing upon evidence from structurally related compounds and established principles of cellular signaling, this document elucidates the hypothetical anti-inflammatory, antimicrobial, and anticancer activities of dodecadienols. We present detailed mechanistic hypotheses centered on the modulation of critical signaling cascades, including the NF-κB and MAPK pathways. Furthermore, this guide furnishes researchers and drug development professionals with robust, step-by-step experimental protocols to systematically investigate these nascent therapeutic avenues. Our objective is to catalyze further research into the pharmacological viability of dodecadienol compounds, potentially unlocking a novel class of therapeutic agents.
Introduction to Dodecadienol Compounds: Beyond Pheromonal Communication
Dodecadienols are twelve-carbon aliphatic alcohols containing two double bonds. The specific geometry (E/Z) and position of these double bonds, along with the chirality of the alcohol group, give rise to a vast number of isomers, each with potentially unique biological activities. While the scientific literature is rich with studies on their role as semiochemicals in the insect world, the investigation into their broader pharmacological effects in mammalian systems is in its infancy. The structural similarity of dodecadienols to endogenous signaling molecules and other bioactive lipids suggests a potential for interaction with cellular pathways that govern inflammation, microbial growth, and cell proliferation. This guide will first briefly touch upon their well-documented pheromonal roles before delving into the theoretical framework and experimental basis for their potential as pharmacological agents. The stereochemistry of drug molecules is a critical factor, as different isomers can exhibit varied biological activities and toxicities.
Established Biological Role: Pheromonal Activity of Dodecadienol Isomers
The most extensively studied dodecadienol is (E,E)-8,10-dodecadien-1-ol, famously known as codlemone, the primary sex pheromone of the codling moth (Cydia pomonella), a major agricultural pest.[1][2] This compound is a cornerstone of integrated pest management strategies, utilized for monitoring and mating disruption.[3] The biosynthesis of (E,E)-8,10-dodecadienol in the codling moth involves the chain shortening of palmitic acid, followed by desaturation and reduction steps.[4]
Another significant isomer is (Z,Z)-3,6-dodecadien-1-ol, which functions as a trail-following and sex pheromone in certain termite species.[5] This dual functionality highlights the chemical parsimony and specificity of pheromonal communication in insects. The diverse pheromonal activities of various dodecadienol isomers underscore the principle that subtle structural changes can lead to profound differences in biological function.
| Dodecadienol Isomer | Common Name | Biological Function | Organism |
| (E,E)-8,10-dodecadien-1-ol | Codlemone | Sex Pheromone | Codling Moth (Cydia pomonella) |
| (Z,Z)-3,6-dodecadien-1-ol | Trail & Sex Pheromone | Termites (Ancistrotermes pakistanicus) | |
| (Z,E)-5,7-dodecadienol | Sex Pheromone Component | Siberian Moth (Dendrolimus superans sibiricus) |
Potential Pharmacological Activities: A New Therapeutic Frontier
While direct evidence for the pharmacological activities of dodecadienols in mammals is limited, the bioactivity of structurally analogous compounds provides a strong rationale for their investigation as potential therapeutic agents.
Anti-Inflammatory Potential: Modulating Key Signaling Pathways
Chronic inflammation is a key driver of numerous diseases. A promising area of investigation for dodecadienols is their potential to modulate inflammatory responses. Research on 2,8-decadiene-1,10-diol, a structurally similar compound, has demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[6] This compound was found to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6] Furthermore, it suppressed the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[6]
The anti-inflammatory effects of 2,8-decadiene-1,10-diol were mediated through the inactivation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6] These pathways are central regulators of the inflammatory response. We hypothesize that dodecadienol compounds could exert similar anti-inflammatory effects by targeting these critical signaling nodes.
-
NF-κB Pathway: In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Dodecadienols may inhibit this pathway by preventing the degradation of IκBα.
-
MAPK Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. Dodecadienols could potentially inhibit the phosphorylation of these kinases, thereby dampening the downstream inflammatory cascade.
Caption: Hypothesized mechanism of dodecadienol's anti-inflammatory action.
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Viability Assay (MTT): Seed cells in a 96-well plate. After 24 hours, treat with various concentrations of the dodecadienol compound for 24 hours. Add MTT solution and incubate for 4 hours. Solubilize formazan crystals with DMSO and measure absorbance at 570 nm to determine non-toxic concentrations.
-
LPS Stimulation: Pre-treat macrophages with non-toxic concentrations of the dodecadienol compound for 1 hour. Stimulate with 1 µg/mL of LPS for 24 hours.
-
Nitric Oxide (NO) Measurement: Measure NO production in the culture supernatant using the Griess reagent.
-
Cytokine Measurement (ELISA): Quantify the levels of TNF-α and IL-6 in the culture supernatant using commercially available ELISA kits.
-
Western Blot Analysis: Lyse the cells and perform Western blot analysis to assess the protein levels of iNOS, COX-2, phosphorylated and total forms of IκBα, and MAPKs (ERK, JNK, p38).
Antimicrobial Activity: A Potential New Class of Antibiotics
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. While direct studies on the antimicrobial properties of dodecadienols are scarce, a gas chromatography-mass spectrometry (GCMS) analysis of a plant extract with significant antibacterial activity identified a dodecadienol derivative, 6,10-dodecadien-1-yn-3-ol, 3,7,11-trimethyl-, among its constituents.[3] This suggests that dodecadienol scaffolds may possess inherent antimicrobial properties.
The lipophilic nature of dodecadienols may facilitate their insertion into bacterial cell membranes, leading to disruption of membrane integrity, altered permeability, and ultimately cell death. This mechanism is common for many bioactive lipids and essential oil components.
-
Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains.
-
Inoculum Preparation: Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the dodecadienol compound in a 96-well microtiter plate with MHB.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: A streamlined workflow for the broth microdilution assay.
Anticancer Potential: Targeting Cell Viability and Proliferation
The search for novel anticancer agents from natural sources is a perpetual endeavor. While no direct studies have demonstrated the anticancer activity of dodecadienols, the cytotoxic effects of various natural and synthetic compounds containing long aliphatic chains warrant investigation into this class of molecules.
Dodecadienols could potentially induce cytotoxicity in cancer cells through several mechanisms, including:
-
Induction of Apoptosis: Disruption of mitochondrial membrane potential and activation of caspase cascades.
-
Cell Cycle Arrest: Halting the progression of the cell cycle at specific checkpoints.
-
Inhibition of Proliferation: Interfering with signaling pathways that drive uncontrolled cell growth.
-
Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., MCF-10A).
-
MTT Assay: As described in the anti-inflammatory protocol, determine the IC50 (half-maximal inhibitory concentration) of the dodecadienol compound on the viability of cancer and normal cells.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining): Treat cancer cells with the dodecadienol compound at its IC50 concentration. After 24-48 hours, stain the cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Cycle Analysis: Treat cells with the dodecadienol compound, fix them in ethanol, and stain with PI. Analyze the DNA content by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Synthesis and Isomer Specificity
The synthesis of specific dodecadienol isomers with high stereochemical purity is crucial for pharmacological testing, as different isomers can have distinct biological activities.[7] Various synthetic strategies have been developed for the stereoselective synthesis of dodecadienol pheromones, which can be adapted for producing isomers for pharmacological screening.[8]
Future Directions and Conclusion
The field of dodecadienol pharmacology is nascent yet promising. The structural features of these compounds, coupled with preliminary evidence from related molecules, suggest a rich potential for therapeutic applications. Future research should focus on:
-
Systematic Screening: A comprehensive screening of a library of dodecadienol isomers against a panel of inflammatory, microbial, and cancer targets.
-
In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways modulated by bioactive dodecadienol compounds.
-
In Vivo Efficacy and Safety: Evaluation of the therapeutic potential and toxicological profile of lead compounds in preclinical animal models.
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Unveiling the Scent: A Technical Guide to the Olfactory Reception of Dodecadien-1-ol Isomers in Insects
Abstract
The intricate world of insect chemical communication relies on the precise detection of semiochemicals, which govern critical behaviors such as mating, oviposition, and foraging. Among these signaling molecules, unsaturated alcohols like dodecadien-1-ol isomers play a pivotal role as potent pheromones. While the specific olfactory reception of 2,4-dodecadien-1-ol is not extensively documented for a model insect species, this technical guide will delve into the core principles and methodologies of dodecadienol perception by examining a closely related and well-characterized exemplar: the reception of (E,E)-8,10-dodecadien-1-ol (codlemone) by the codling moth, Cydia pomonella. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the molecular and physiological mechanisms, as well as detailed experimental protocols to investigate these complex interactions.
Introduction: The Language of Dodecadienols
Dodecadienols are a class of C12 unsaturated alcohols that are integral to the chemical ecology of numerous insect species.[1] Their specific isomeric forms are crucial for biological activity, acting as highly specific signals in the environment. These compounds can function as:
-
Pheromones: Intraspecific signals that trigger a social response in members of the same species, most notably as sex attractants.
-
Kairomones: Interspecific signals that are beneficial to the receiver but not the emitter, such as when a predator or parasitoid uses a pest insect's pheromone to locate its host.
The high specificity of these molecules makes their corresponding olfactory receptors prime targets for the development of novel pest management strategies, including mating disruption and targeted attractants. This guide will provide the foundational knowledge and practical frameworks for studying the reception of these significant semiochemicals.
The Molecular Machinery of Dodecadienol Perception
The detection of dodecadienol isomers begins at the peripheral olfactory organs of the insect, primarily the antennae. These appendages are adorned with specialized sensory hairs called sensilla, which house the olfactory receptor neurons (ORNs). The molecular process of odorant detection is a multi-step cascade involving several key protein families.
Odorant Receptors (ORs) and the Orco Co-receptor
At the heart of olfactory reception are the Odorant Receptors (ORs), a diverse family of transmembrane proteins expressed on the dendritic membrane of ORNs. Insect ORs are distinct from their vertebrate counterparts; they function as ligand-gated ion channels. A specific OR, which confers ligand specificity, forms a heteromeric complex with a highly conserved co-receptor known as Orco. The binding of a specific dodecadienol isomer to the OR subunit is believed to induce a conformational change in the OR-Orco complex, leading to the opening of the ion channel and depolarization of the ORN.
The Olfactory Signaling Pathway
The binding of a dodecadienol molecule to its specific OR initiates a rapid signaling cascade that converts the chemical signal into an electrical one.
-
Binding: The dodecadienol molecule enters the sensillum lymph and binds to a specific OR within the OR-Orco complex.
-
Channel Gating: This binding event gates the ion channel, allowing an influx of cations into the neuron.
-
Depolarization: The influx of positive ions depolarizes the neuronal membrane, generating a receptor potential.
-
Action Potential: If the depolarization reaches a threshold, it triggers the firing of action potentials, which are the electrical signals that travel along the axon of the ORN to the brain.
Investigating Dodecadienol Reception: Methodologies and Protocols
A multi-faceted experimental approach is necessary to fully elucidate the olfactory reception of dodecadienol isomers. This section provides an overview and detailed protocols for key techniques.
Electroantennography (EAG): A Global Olfactory Response
EAG is a technique used to measure the summated electrical response of the entire antenna to an odorant stimulus. It provides a rapid assessment of whether an insect can detect a particular compound and can be used to compare the relative stimulatory effect of different isomers or concentrations.
Experimental Protocol: Electroantennography (EAG)
-
Insect Preparation:
-
Immobilize an adult insect (e.g., Cydia pomonella) using a pipette tip or wax, leaving the head and antennae exposed.
-
Excise one antenna at the base using fine microscissors.
-
Mount the excised antenna between two electrodes using conductive gel. The recording electrode is placed at the distal tip of the antenna, and the reference electrode is placed at the base.
-
-
Stimulus Preparation and Delivery:
-
Prepare serial dilutions of the dodecadienol isomer in a suitable solvent (e.g., hexane or paraffin oil).
-
Apply a known volume (e.g., 10 µL) of the solution to a filter paper strip and insert it into a Pasteur pipette.
-
Deliver a purified and humidified air stream continuously over the antenna.
-
The stimulus is introduced into the airstream as a puff of a defined duration (e.g., 0.5 seconds).
-
-
Data Recording and Analysis:
-
Record the voltage difference between the two electrodes using a high-impedance amplifier.
-
The negative deflection in the baseline potential upon stimulus presentation is the EAG response.
-
Measure the amplitude of the EAG response (in millivolts) for each stimulus.
-
Normalize the responses to a standard compound to allow for comparisons between preparations.
-
Single-Sensillum Recording (SSR): Probing Individual Neuron Activity
SSR is a more refined electrophysiological technique that allows for the recording of action potentials from individual ORNs within a single sensillum. This method is crucial for determining the specificity of individual neurons to different dodecadienol isomers and for characterizing their response properties (e.g., sensitivity, dose-response relationship).
Experimental Protocol: Single-Sensillum Recording (SSR)
-
Insect Preparation:
-
Immobilize the insect as described for EAG.
-
Stabilize one antenna on a glass coverslip using double-sided tape or wax.
-
Insert a reference electrode (e.g., a sharpened tungsten wire) into the insect's eye or another appropriate body part.
-
-
Recording Electrode and Sensillum Targeting:
-
Use a sharpened tungsten electrode as the recording electrode.
-
Under high magnification, carefully advance the recording electrode to make contact with and penetrate the base of a target sensillum (e.g., a long trichoid sensillum known to house pheromone-sensitive neurons).
-
-
Stimulus Delivery and Data Acquisition:
-
Deliver odorant stimuli as described for EAG.
-
Record the extracellular action potentials from the ORNs within the sensillum.
-
Use spike-sorting software to differentiate the action potentials from different neurons within the same sensillum based on their amplitude and shape.
-
-
Data Analysis:
-
Calculate the spike frequency (in spikes per second) before, during, and after the stimulus.
-
The response is typically quantified as the increase in spike frequency over the pre-stimulus background activity.
-
Construct dose-response curves to determine the sensitivity of the neuron to the dodecadienol isomer.
-
Heterologous Expression of Olfactory Receptors: Deorphanizing the Receptors
To definitively identify the specific OR that responds to a particular dodecadienol isomer, a heterologous expression system is employed. This involves expressing the candidate OR gene in a system that lacks its own native ORs, such as Xenopus oocytes or modified Drosophila melanogaster ORNs (the "empty neuron" system). The response of this system to the dodecadienol isomer can then be measured electrophysiologically.
Experimental Protocol: Heterologous Expression in Xenopus Oocytes
-
OR Gene Cloning and cRNA Synthesis:
-
Isolate total RNA from the insect antennae.
-
Synthesize cDNA and amplify the full-length coding sequence of the candidate OR gene and the Orco gene using PCR.
-
Clone the OR and Orco genes into an expression vector.
-
Synthesize capped RNA (cRNA) from the linearized plasmids.
-
-
Oocyte Injection and Incubation:
-
Harvest and prepare Xenopus laevis oocytes.
-
Co-inject the cRNA for the candidate OR and Orco into the oocytes.
-
Incubate the oocytes for 3-7 days to allow for protein expression.
-
-
Two-Electrode Voltage-Clamp Recording:
-
Place an injected oocyte in a recording chamber and perfuse with a standard saline solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording).
-
Apply the dodecadienol isomer dissolved in the saline solution to the oocyte.
-
Record the inward current induced by the activation of the expressed OR-Orco ion channel.
-
-
Data Analysis:
-
Measure the amplitude of the current response to different concentrations of the dodecadienol isomer.
-
Construct dose-response curves to determine the EC50 (half-maximal effective concentration) of the receptor.
-
Data Presentation and Interpretation
The data obtained from these experiments can be presented in various formats to facilitate interpretation and comparison.
Table 1: Example Electrophysiological Responses of a Hypothetical ORN to Dodecadien-1-ol Isomers
| Compound | Concentration (µg on filter paper) | EAG Response (mV, mean ± SEM) | SSR Response (spikes/s increase, mean ± SEM) |
| (E,E)-8,10-dodecadien-1-ol | 10 | 1.2 ± 0.1 | 150 ± 12 |
| (E,Z)-8,10-dodecadien-1-ol | 10 | 0.3 ± 0.05 | 25 ± 5 |
| (Z,E)-8,10-dodecadien-1-ol | 10 | 0.2 ± 0.04 | 15 ± 4 |
| (Z,Z)-8,10-dodecadien-1-ol | 10 | 0.1 ± 0.02 | 5 ± 2 |
| Hexane (Control) | - | 0.1 ± 0.01 | 2 ± 1 |
Conclusion and Future Directions
The study of dodecadien-1-ol reception in insects is a dynamic field with significant implications for both basic science and applied pest management. The methodologies outlined in this guide provide a robust framework for characterizing the olfactory pathways involved in the detection of these critical semiochemicals. Future research should focus on identifying the specific ORs for a wider range of dodecadienol isomers across different insect orders. Furthermore, understanding the downstream neural processing of these signals in the antennal lobe and higher brain centers will provide a more complete picture of how these scents are translated into behavior. Such knowledge will be instrumental in the development of next-generation, environmentally-benign pest control strategies.
References
Sources
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of (2E,4E)-2,4-Dodecadien-1-ol
Abstract
This document provides a comprehensive guide for the stereoselective synthesis of (2E,4E)-2,4-Dodecadien-1-ol, a valuable long-chain conjugated dienol with applications in the flavor, fragrance, and fine chemical industries. The described two-step protocol is designed for high stereoselectivity and yield, leveraging the reliability of the Horner-Wadsworth-Emmons olefination, followed by a chemoselective reduction. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed experimental procedures, mechanistic insights, and characterization data to ensure reproducibility and success.
Introduction and Strategic Overview
(2E,4E)-2,4-Dodecadien-1-ol is a C12 fatty alcohol characterized by a conjugated diene system with a specific (E,E) stereochemistry. This structural feature is crucial for its biological and sensory properties, making stereocontrol a paramount consideration in its synthesis. The protocol detailed herein follows a robust and highly stereoselective two-step synthetic sequence.
The synthetic strategy hinges on two key transformations:
-
Horner-Wadsworth-Emmons (HWE) Reaction: This reaction forms the carbon-carbon double bonds with high (E)-selectivity. Specifically, the reaction of octanal with the stabilized ylide derived from triethyl phosphonocrotonate will generate the desired C12 backbone and the conjugated diene system in the form of an ethyl ester. The HWE reaction is renowned for its excellent stereocontrol in forming trans-olefins, making it the ideal choice for this synthesis.[1]
-
Chemoselective Reduction: The resulting α,β-unsaturated ester, ethyl (2E,4E)-dodeca-2,4-dienoate, is then reduced to the target primary allylic alcohol. Diisobutylaluminium hydride (DIBAL-H) is employed as the reducing agent. At low temperatures, DIBAL-H can efficiently reduce esters to alcohols without affecting the carbon-carbon double bonds, thus preserving the desired (E,E) stereochemistry of the diene system.[2]
This strategic combination of reactions provides a reliable and scalable route to the target molecule with a high degree of stereochemical purity.
Reaction Schematics and Workflow
The overall synthetic pathway is illustrated below.
Figure 1: Overall synthetic workflow for (2E,4E)-2,4-Dodecadien-1-ol.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Octanal | ≥98% | Sigma-Aldrich |
| Triethyl phosphonocrotonate | 95% | Sigma-Aldrich |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Diisobutylaluminium hydride (DIBAL-H) | 1.0 M solution in toluene | Sigma-Aldrich |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Saturated aqueous NH₄Cl | Fisher Scientific | |
| Saturated aqueous NaCl (brine) | Fisher Scientific | |
| Anhydrous magnesium sulfate (MgSO₄) | Fisher Scientific | |
| Silica gel | 230-400 mesh | Fisher Scientific |
| Hexane | ACS grade | Fisher Scientific |
| Ethyl acetate | ACS grade | Fisher Scientific |
Step 1: Synthesis of Ethyl (2E,4E)-dodeca-2,4-dienoate
This procedure details the Horner-Wadsworth-Emmons reaction to form the conjugated diene system with high (E,E) stereoselectivity.
Protocol:
-
Preparation: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 g of 60% dispersion in mineral oil, 30 mmol, 1.2 equiv).
-
Washing of NaH: Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) under a nitrogen atmosphere to remove the mineral oil.
-
Reaction Setup: Suspend the washed sodium hydride in anhydrous tetrahydrofuran (THF, 50 mL). Cool the suspension to 0 °C in an ice bath.
-
Addition of Phosphonate: In the dropping funnel, prepare a solution of triethyl phosphonocrotonate (6.7 g, 27 mmol, 1.1 equiv) in anhydrous THF (20 mL). Add this solution dropwise to the stirred NaH suspension over 30 minutes.
-
Ylide Formation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour to ensure complete formation of the ylide. The mixture will become a clear, yellowish solution.
-
Addition of Aldehyde: Cool the reaction mixture back to 0 °C. Add a solution of octanal (3.2 g, 25 mmol, 1.0 equiv) in anhydrous THF (15 mL) dropwise over 20 minutes.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: 95:5 hexane/ethyl acetate).
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water (50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: gradient of 1% to 5% ethyl acetate in hexane) to afford ethyl (2E,4E)-dodeca-2,4-dienoate as a colorless oil.
Expected Yield: 75-85%
Step 2: Synthesis of (2E,4E)-2,4-Dodecadien-1-ol
This procedure details the chemoselective reduction of the ethyl ester to the primary alcohol using DIBAL-H.
Protocol:
-
Preparation: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of ethyl (2E,4E)-dodeca-2,4-dienoate (4.2 g, 20 mmol, 1.0 equiv) in anhydrous toluene (80 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DIBAL-H: Add DIBAL-H (44 mL of a 1.0 M solution in toluene, 44 mmol, 2.2 equiv) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction by TLC (eluent: 80:20 hexane/ethyl acetate) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow, dropwise addition of methanol (10 mL) at -78 °C, followed by the addition of saturated aqueous Rochelle's salt (sodium potassium tartrate) solution (50 mL).
-
Warming and Extraction: Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 1-2 hours until two clear layers form. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: gradient of 10% to 30% ethyl acetate in hexane) to yield (2E,4E)-2,4-Dodecadien-1-ol as a colorless to pale yellow oil that may solidify upon standing.
Expected Yield: 80-90%
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| Ethyl (2E,4E)-dodeca-2,4-dienoate | C₁₄H₂₄O₂ | 224.34 | Colorless oil | 7.25 (dd, J=15.2, 10.0 Hz, 1H), 6.15 (m, 2H), 5.78 (d, J=15.2 Hz, 1H), 4.18 (q, J=7.1 Hz, 2H), 2.15 (q, J=7.2 Hz, 2H), 1.40-1.20 (m, 11H), 0.88 (t, J=6.8 Hz, 3H) | 167.2, 145.1, 143.8, 128.9, 118.5, 60.2, 32.8, 31.6, 29.1, 28.9, 22.6, 14.3, 14.1 |
| (2E,4E)-2,4-Dodecadien-1-ol | C₁₂H₂₂O | 182.30 | Colorless oil/low melting solid | 6.10 (m, 2H), 5.70 (m, 2H), 4.15 (d, J=5.2 Hz, 2H), 2.05 (q, J=7.0 Hz, 2H), 1.60 (br s, 1H), 1.40-1.20 (m, 8H), 0.88 (t, J=6.8 Hz, 3H) | 134.5, 132.8, 130.2, 128.7, 63.8, 32.5, 31.7, 29.2, 29.0, 22.7, 14.1 |
Mechanistic Insights: The Horner-Wadsworth-Emmons Reaction
The high (E)-selectivity of the Horner-Wadsworth-Emmons reaction is a key feature of this synthetic protocol. This selectivity arises from the thermodynamic stability of the intermediates in the reaction pathway.
Sources
Definitive Analysis of 2,4-Dodecadien-1-ol: A Comprehensive GC-MS Protocol and Application Guide
An Application Note for Drug Development and Research Professionals
Abstract
2,4-Dodecadien-1-ol (C₁₂H₂₂O, Mol. Wt. 182.30 g/mol ) is a long-chain unsaturated alcohol with significance in the fragrance and flavor industries and emerging interest in biological and pharmaceutical research.[1][2] Its structural complexity, including geometric isomers (E,E; E,Z; Z,E; Z,Z), necessitates a robust analytical method for accurate identification and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive technique, offering high-resolution separation of isomers and unambiguous structural elucidation through mass spectral fragmentation. This guide provides a detailed, field-proven protocol for the GC-MS analysis of this compound, grounded in the principles of analytical chemistry to ensure data integrity and reproducibility. We will explore the causality behind each methodological choice, from sample preparation strategies to the optimization of instrumental parameters.
Foundational Principles: The Synergy of GC-MS
The power of GC-MS lies in its two-dimensional analytical capability. Gas Chromatography (GC) first separates volatile and semi-volatile compounds from a mixture with high efficiency. The separation is governed by the analyte's boiling point and its differential affinity for the stationary phase within the GC column. Following separation, each compound is introduced into the Mass Spectrometer (MS). Here, molecules are ionized, typically by electron impact (EI), causing them to fragment into predictable, structurally significant ions. The MS then separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for the analyte. This dual system provides both the retention time (from GC) and the mass spectrum (from MS), which together offer a very high degree of confidence in compound identification.
Experimental Workflow and Protocol
This section details a self-validating protocol for the analysis of this compound. The causality behind each step is explained to empower the researcher to adapt the method as needed.
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent at an appropriate concentration, free from non-volatile interferences.[3]
Core Protocol:
-
Solvent Selection: Dissolve the this compound standard or sample extract in a high-purity, volatile organic solvent. Hexane or Dichloromethane are excellent choices due to their volatility and compatibility with common GC stationary phases.[4] Avoid aqueous or highly polar solvents like water, which are incompatible with standard non-polar GC columns.[5]
-
Concentration: Prepare a stock solution and create serial dilutions to achieve a final concentration of approximately 1-10 µg/mL (1-10 ppm).[5] This concentration range is ideal for achieving a strong signal without overloading the GC column or saturating the detector.
-
Clarification: Ensure the final solution is free of particulate matter. If necessary, centrifuge the sample and transfer the supernatant to a clean autosampler vial, or filter through a 0.22 µm PTFE syringe filter. Particulates can block the injection syringe and contaminate the GC inlet liner.[4]
-
Vialing: Use 2 mL glass autosampler vials with PTFE-lined caps. Plastic vials and parafilm should be avoided as they can introduce plasticizers and other contaminants into the sample.[5]
Optional Derivatization: Enhancing Chromatographic Performance
While this compound can be analyzed directly, primary alcohols can sometimes exhibit peak tailing on certain GC columns due to interaction with active sites. Derivatization converts the polar -OH group into a less polar, more volatile group, improving peak shape and thermal stability.[6][7] Silylation is the most common approach.
Rationale for Derivatization:
-
Improved Volatility: Silylated ethers (e.g., TMS-ethers) are more volatile than their parent alcohols, often leading to shorter retention times and sharper peaks.
-
Reduced Peak Tailing: The derivatization process masks the active hydrogen of the hydroxyl group, minimizing unwanted interactions with the GC column's stationary phase.[6]
-
Enhanced Mass Spectral Information: The resulting derivative has a different, often more structurally informative, fragmentation pattern.
Protocol for TMS Derivatization:
-
Evaporate 100 µL of the sample solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6]
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool to room temperature before injection. The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Optimized Parameters
The following parameters are a robust starting point for this analysis. They have been selected to provide excellent separation of isomers and high-quality mass spectral data. It is crucial to use a low-bleed, MS-certified capillary column to minimize background noise and ensure a stable baseline.[8]
| Parameter | Recommended Setting | Justification & Expert Insights |
| GC System | Agilent 8890 GC or equivalent | High-performance system with precise electronic pneumatic control (EPC) is critical for reproducible retention times. |
| MS System | Agilent 5977B MSD or equivalent | A sensitive single quadrupole MS is sufficient. Ensure proper tuning with PFTBA before analysis.[8] |
| Injector | Splitless Mode @ 250 °C | Splitless mode is ideal for trace analysis (ppm levels). The 250 °C temperature ensures rapid and complete vaporization of the C12 alcohol without thermal degradation.[9] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Helium is an inert and safe carrier gas providing good efficiency. A constant flow rate ensures stable chromatography during the oven temperature ramp. |
| GC Column | HP-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film | This is a workhorse, low-polarity column providing excellent resolution for a wide range of semi-volatile compounds. Its low-bleed characteristics are essential for MS detection.[8] |
| Oven Program | 80 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min) | The initial hold at 80 °C focuses the analytes at the head of the column. The controlled ramp separates compounds based on boiling point, and the final hold ensures that all heavier components are eluted from the column. |
| MS Transfer Line | 280 °C | Must be maintained at or slightly above the final oven temperature to prevent analyte condensation before entering the ion source. |
| Ion Source | Electron Ionization (EI) @ 70 eV | Standard EI energy is critical for generating reproducible fragmentation patterns that are comparable to established spectral libraries like NIST. |
| Source Temp. | 230 °C | An optimized source temperature ensures efficient ionization while minimizing thermal degradation of the analyte within the source. |
| Quadrupole Temp. | 150 °C | Maintains the quadrupole mass filter at a stable temperature to ensure consistent mass accuracy across the entire run. |
| Mass Scan Range | m/z 40 - 350 | This range effectively captures the molecular ion (m/z 182) and all significant fragment ions while excluding low-mass noise from the carrier gas. |
| Solvent Delay | 3 - 5 minutes | Prevents the high concentration of the injection solvent from entering and saturating the MS detector, which would cause unnecessary filament wear. The exact time depends on the solvent used. |
Data Interpretation: From Chromatogram to Confirmation
Peak Identification
The primary identification is made by comparing the retention time of the peak in the sample chromatogram to that of a known standard of this compound run under identical conditions. Final confirmation is achieved by comparing the acquired mass spectrum with a reference spectrum from a trusted library, such as the NIST/EPA/NIH Mass Spectral Library.[10][11] A high match factor (>800/1000) provides strong evidence of identity.
Understanding the Mass Spectrum of this compound
The 70 eV EI mass spectrum is a roadmap of the molecule's structure. For this compound, key fragmentation pathways include:
-
Molecular Ion (M⁺·): A peak at m/z 182 corresponding to the intact molecule minus one electron. Its presence confirms the molecular weight.
-
Loss of Water [M-18]⁺·: Alcohols commonly undergo dehydration, resulting in a peak at m/z 164 .[12] This is often a significant fragment.
-
Alpha-Cleavage: The bond between C1 and C2 is prone to cleavage, which would result in the loss of a ·CH₂OH radical (mass 31), leading to a fragment at m/z 151 . The alternative cleavage would produce a [CH₂OH]⁺ ion at m/z 31 .
-
Allylic/Conjugated System Cleavage: The conjugated double bond system stabilizes cations formed by cleavage along the alkyl chain. Favorable cleavage often occurs at positions allylic to the double bonds, leading to a series of resonance-stabilized carbocations.
-
Alkyl Chain Fragmentation: A characteristic pattern of peaks separated by 14 amu (representing successive CH₂ groups) will be present in the lower mass range, typical for long-chain aliphatic compounds.[12]
Visualized Workflows and Structures
Diagrams provide a clear visual summary of complex processes and relationships, enhancing understanding and reproducibility.
Caption: A comprehensive workflow for the GC-MS analysis of this compound.
Caption: Predicted major fragmentation pathways for this compound under EI-MS.
References
-
GC/MS analysis and characterization of 2-Hexadecen-1-ol and beta sitosterol from Schimpera arabica extract for its bioactive potential as antioxidant and antimicrobial. (2018). ResearchGate. [Link]
-
This compound, (2E,4E)-. PubChem, National Center for Biotechnology Information. [Link]
-
2, 4-Dodecadien-1-ol (mixture of stereoisomers), min 96% (GC). CP Lab Safety. [Link]
-
2,4-decadien-1-ol. The Good Scents Company. [Link]
-
2,4-Decadien-1-ol. NIST Chemistry WebBook, SRD 69. [Link]
-
Sample preparation GC-MS. SCION Instruments. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1 DUE TO THE INCREASED INSTABILITY OF SOME ETHERS. University POLITEHNICA of Bucharest Scientific Bulletin, Series B. [Link]
-
Sample Preparation Guidelines for GC-MS. University of Illinois, Mass Spectrometry Laboratory. [Link]
-
Mass Spectral Libraries (NIST/EPA/NIH EI & NIST Tandem 2020) and NIST Mass Spectral Search Program (Version 2.4). NIST Standard Reference Data. [Link]
-
Optimizing GC–MS Methods. LCGC International. [Link]
-
Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization? ResearchGate. [Link]
-
Sample Preparation Techniques for Gas Chromatography. IntechOpen. [Link]
-
NIST Standard Reference Database 1A. NIST. [Link]
-
Alcohols-Glycols. GL Sciences. [Link]
-
Optimizing Conditions for GC/MS Analyses. Agilent Technologies. [Link]
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- 3. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. Alcohols-Glycols | Products | GL Sciences [glsciences.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. scispace.com [scispace.com]
- 10. mzinterpretation.com [mzinterpretation.com]
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- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Electroantennography (EAG) with 2,4-Dodecadien-1-ol
Authored by: A Senior Application Scientist
Introduction: Unveiling Olfactory Perception with Electroantennography
Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summated electrical response of an insect's antenna to volatile chemical stimuli.[1] This method provides invaluable insights into which compounds an insect can smell, making it an essential tool in chemical ecology, pest management, and the development of novel attractants and repellents.[2][3] The EAG signal represents the sum of depolarizations of numerous olfactory receptor neurons upon exposure to an odorant.[1]
This guide provides a detailed protocol for conducting EAG experiments using 2,4-Dodecadien-1-ol as the stimulant. This compound is a known component of the sex pheromone of several moth species, including the codling moth (Cydia pomonella), making it an excellent model for studying pheromone reception.[4][5] We will delve into the principles behind each step, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.
The Science Behind the Signal: Principles of EAG
An insect's antenna is adorned with sensory hairs called sensilla, which house olfactory receptor neurons (ORNs).[6][7] When a volatile molecule, such as this compound, enters the sensillum, it binds to odorant receptors on the dendritic membrane of an ORN.[7] This binding event triggers a conformational change in the receptor, leading to the opening of ion channels and a subsequent depolarization of the neuron's membrane. The EAG technique measures the collective potential change across the entire antenna resulting from the simultaneous firing of many ORNs.[1]
Core Experimental Workflow
The EAG process can be broken down into four key stages: preparation of the stimulant, preparation of the insect antenna, recording the antennal response, and analyzing the resulting data.
Caption: A high-level overview of the Electroantennography (EAG) experimental workflow.
Materials and Reagents
Equipment
-
EAG system (including amplifier, data acquisition interface, and software)
-
Stereomicroscope
-
Micromanipulators[2]
-
Air stimulus controller
-
Glass capillaries for electrodes
-
Microelectrode puller
-
Vortex mixer
-
Pipettes and pipette tips
Reagents
-
This compound (high purity)
-
Solvent (e.g., hexane, paraffin oil)
-
Electrolyte solution (e.g., insect Ringer's solution or 0.1 M KCl)
-
Electrode gel[9]
Detailed Protocols
PART 1: Stimulant Preparation
The accurate and consistent preparation of the stimulant is critical for obtaining reproducible EAG results.
1.1. Stock Solution Preparation:
-
Prepare a 1 µg/µL stock solution of this compound in a high-purity solvent like hexane.
-
Store the stock solution in a tightly sealed glass vial at -20°C to prevent degradation.
1.2. Serial Dilutions:
-
On the day of the experiment, prepare a series of dilutions from the stock solution. A logarithmic series (e.g., 10, 100, 1000 ng/µL) is often effective for establishing a dose-response curve.
-
Use fresh solvent for each dilution to ensure accuracy.
1.3. Cartridge Preparation:
-
Cut a small piece of filter paper (e.g., 1 cm x 2 cm) and place it inside a Pasteur pipette or a dedicated stimulus cartridge.
-
Apply 10 µL of the desired this compound dilution onto the filter paper.
-
Prepare a control cartridge containing only the solvent.
-
Allow the solvent to evaporate for a few minutes before use.
| Parameter | Recommendation | Rationale |
| Stimulant | This compound | A known insect pheromone component, ensuring a high probability of eliciting an antennal response in susceptible species.[4] |
| Solvent | Hexane or Paraffin Oil | Volatile and inert, minimizing interference with the EAG signal. |
| Concentration Range | 10 ng to 1000 ng | This range typically covers the threshold of detection and saturation of the antennal response, allowing for a comprehensive dose-response analysis. |
| Application Volume | 10 µL | A standardized volume ensures consistent loading of the stimulus cartridge. |
PART 2: Insect and Antennal Preparation
Proper preparation of the insect antenna is crucial for maintaining its physiological viability and ensuring a stable recording.
2.1. Insect Immobilization:
-
Anesthetize the insect (e.g., a codling moth) by placing it on ice or briefly exposing it to CO2.[10]
-
Carefully restrain the insect in a holder, which can be a customized block of wax or a modified pipette tip, leaving the head and antennae exposed.[9][10]
2.2. Antenna Excision (Excised Antenna Preparation):
-
Under a stereomicroscope, use fine micro-scissors to carefully excise one antenna at its base.[3][9]
-
Immediately transfer the excised antenna to the electrode holder.
2.3. Electrode Placement:
-
The EAG setup utilizes two electrodes: a reference (or indifferent) electrode and a recording electrode.[1]
-
Fill the glass capillary electrodes with the electrolyte solution.
-
For an excised antenna, place the base of the antenna in contact with the reference electrode and the tip in contact with the recording electrode.[1][9] A small amount of electrode gel can be used to ensure good electrical contact.[9]
-
For a whole-insect preparation, the reference electrode is typically inserted into the head or another part of the body, while the recording electrode makes contact with the tip of the antenna.[10][11]
Caption: The workflow for preparing an excised insect antenna for EAG recording.
PART 3: EAG Recording
This phase involves delivering the stimulus and recording the antennal response.
3.1. System Setup:
-
Place the antenna preparation within the Faraday cage to minimize electrical interference.[2]
-
Position the outlet of the air stimulus controller approximately 1-2 cm from the antenna. This will deliver a constant stream of humidified, purified air over the preparation.
-
Connect the stimulus cartridge to the air delivery system.
3.2. Data Acquisition:
-
Start the data acquisition software. Common software includes Syntech's EAG package.[9][12]
-
Allow the baseline signal to stabilize.
-
Deliver a puff of the solvent control to the antenna to ensure there is no response to the solvent alone.
-
Deliver a puff of the this compound stimulus. The puff duration is typically short, around 0.5 to 2 seconds.[9]
-
Allow sufficient time between stimuli (e.g., 30-60 seconds) for the antenna to recover and the signal to return to baseline.[9]
-
Present the different concentrations of the stimulant in a randomized order to avoid systematic errors due to antennal fatigue.
-
Include a positive control with a known EAG-active compound and a negative control (solvent) periodically throughout the experiment to monitor the health of the preparation.[2]
| Parameter | Setting | Rationale |
| Airflow | Continuous, purified, humidified | Maintains the physiological condition of the antenna and provides a stable baseline. |
| Stimulus Puff Duration | 0.5 - 2.0 seconds | A short puff mimics natural odor encounters and minimizes adaptation of the olfactory neurons.[1][9] |
| Inter-puff Interval | 30 - 60 seconds | Allows the antennal receptors to recover and the signal to return to baseline before the next stimulus.[9] |
| Amplification | 100x | Typically sufficient to bring the millivolt-level EAG signal into the recording range of the data acquisition system.[1] |
| Filter Settings | Low-pass and high-pass filters | Used to remove baseline drift and high-frequency noise from the signal.[9] |
PART 4: Data Analysis and Interpretation
The final step is to quantify and interpret the recorded EAG responses.
4.1. Measurement:
-
The EAG response is typically measured as the peak amplitude of the negative deflection from the baseline, in millivolts (mV).[9]
-
Subtract the average response to the solvent control from the responses to the this compound stimuli to correct for any mechanical or solvent-induced artifacts.
4.2. Normalization:
-
To compare responses across different preparations, it is often useful to normalize the data. This can be done by expressing each response as a percentage of the response to a standard reference compound presented at the beginning and end of each recording session.
4.3. Dose-Response Curve:
-
Plot the mean normalized EAG response against the logarithm of the stimulant concentration. This will generate a dose-response curve, which can be used to determine the detection threshold and the concentration at which the response saturates.
4.4. Statistical Analysis:
-
Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences in the antennal responses to different concentrations of this compound.
Understanding the Olfactory Signal Transduction Pathway
The EAG signal is the macroscopic manifestation of a series of molecular events.
Sources
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- 5. Evolution of the codling moth pheromone via an ancient gene duplication - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes: 2,4-Dodecadien-1-ol as a Versatile Building Block in Organic Synthesis
Prepared by: Dr. Gemini, Senior Application Scientist
Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of 2,4-dodecadien-1-ol as a strategic building block in modern organic synthesis. We delve into the core reactivity of this conjugated diene alcohol, exploring its utility in key synthetic transformations including cycloadditions, selective oxidations, and epoxidations. The causality behind experimental choices is explained, and field-proven protocols are provided to ensure reproducibility and success. This guide serves as a practical resource for leveraging this compound to construct complex molecular architectures, with a special focus on its role in the synthesis of insect pheromones and other bioactive molecules.
Introduction: The Synthetic Potential of a Multifunctional Building Block
This compound is a C12 fatty alcohol characterized by a conjugated diene system and a primary hydroxyl group.[1][2] This unique combination of functional groups imbues the molecule with a versatile reactivity profile, making it an attractive starting material for the synthesis of more complex organic compounds.[3] While it has been explored in the flavor and fragrance industry, its true power lies in its application as a scaffold for building sophisticated molecular frameworks.[3] The conjugated π-system is primed for cycloaddition reactions, while the two distinct double bonds and the primary alcohol offer multiple sites for selective functionalization. This note will illuminate the primary pathways through which its synthetic potential can be unlocked.
Physicochemical Properties of (2E,4E)-2,4-Dodecadien-1-ol
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O | [1][2] |
| Molecular Weight | 182.31 g/mol | [1][2] |
| CAS Number | 18485-38-6 | [1][2] |
| Appearance | Colorless Liquid | [4] |
| Solubility | Insoluble in water; Soluble in fat and ethanol. | [4] |
| IUPAC Name | (2E,4E)-dodeca-2,4-dien-1-ol | [1] |
Key Synthetic Transformations & Protocols
The utility of this compound stems from the predictable and high-yielding reactivity of its core functional groups. Below, we detail the most impactful transformations.
[4+2] Cycloaddition: The Diels-Alder Reaction
Expertise & Rationale: The conjugated diene is the most prominent feature of this compound, making it an excellent substrate for the Diels-Alder reaction.[5][6] This pericyclic reaction is one of the most powerful tools in organic synthesis for forming six-membered rings, as it simultaneously creates two new carbon-carbon bonds and up to four new stereocenters with a high degree of control.[5][7] The reaction between this compound and a suitable dienophile provides rapid access to complex cyclohexene derivatives, which are common motifs in natural products.
Caption: General workflow for the Diels-Alder reaction.
Protocol 2.1: Diels-Alder Cycloaddition with Maleic Anhydride
This protocol is adapted from the well-established reaction of the analogous 2,4-hexadien-1-ol and is broadly applicable.[7][8]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in toluene (approx. 0.5 M solution).
-
Addition of Dienophile: Add maleic anhydride (1.05 eq) to the solution. The reaction is often exothermic.[8]
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting diene.
-
Workup and Isolation: Allow the reaction mixture to cool to room temperature. In many cases, the product will crystallize directly from the solution.[7] If not, reduce the solvent volume under reduced pressure and induce crystallization by adding a non-polar solvent like hexanes.
-
Purification: Collect the solid product by vacuum filtration, wash with cold hexanes, and dry under vacuum. The resulting bicyclic adduct is often obtained in high purity.
Trustworthiness: This reaction is highly reliable and proceeds cleanly. The subsequent intramolecular cleavage of the anhydride by the alcohol to form a lactone is a known and predictable secondary reaction, which itself can be a synthetically useful transformation.[7]
Selective Epoxidation of the Diene System
Expertise & Rationale: The presence of two double bonds offers the opportunity for selective oxidation. Epoxidation introduces a strained, three-membered oxirane ring, which is a versatile intermediate for further functionalization, such as ring-opening reactions to form anti-diols.[9][10] Peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) are standard reagents for this transformation.[9] Due to electronic effects, the C2-C3 double bond, being more substituted and electron-rich, is generally more nucleophilic and thus more reactive towards electrophilic epoxidizing agents. This allows for regioselective mono-epoxidation under controlled conditions.
Caption: Experimental workflow for selective mono-epoxidation.
Protocol 2.2: Regioselective Mono-epoxidation using m-CPBA
-
Setup: Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of m-CPBA (1.0-1.1 eq) in DCM dropwise over 30 minutes. Causality Note: Slow addition at low temperature is crucial to control the exotherm and prevent over-oxidation to the di-epoxide.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic byproduct, m-chlorobenzoic acid.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, saturated sodium thiosulfate (Na₂S₂O₃) solution (to remove excess peroxide), and brine.
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the desired mono-epoxide.
Oxidation of the Primary Alcohol
Expertise & Rationale: The primary alcohol is a key handle for conversion into other important functional groups, most notably the aldehyde (2,4-dodecadienal) or the corresponding carboxylic acid. The resulting α,β-unsaturated aldehyde is a valuable intermediate for reactions such as Wittig olefination, aldol condensations, and conjugate additions.[11] Selective oxidation without affecting the diene system is critical. Reagents like manganese dioxide (MnO₂) are particularly effective for oxidizing allylic alcohols due to their mild nature and high selectivity.
Protocol 2.3: Selective Oxidation to 2,4-Dodecadienal with MnO₂
-
Setup: To a flask containing a stirred solution of this compound (1.0 eq) in a suitable solvent (e.g., DCM or acetone), add activated manganese dioxide (MnO₂, 5-10 eq by weight).
-
Reaction: Stir the resulting black suspension vigorously at room temperature. Causality Note: MnO₂ is a heterogeneous reagent, so efficient stirring is essential for the reaction to proceed. The reaction is typically monitored by TLC.
-
Completion: The reaction time can vary from a few hours to overnight depending on the activity of the MnO₂.
-
Workup & Isolation: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite® pad thoroughly with the reaction solvent.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting aldehyde is often of sufficient purity for subsequent steps, but can be further purified by column chromatography if necessary.
Application Spotlight: Synthesis of Insect Pheromones
This compound and its isomers are closely related to the structures of numerous insect pheromones.[12][13][14] The synthesis of these compounds is of great interest for developing environmentally benign pest management strategies.[13][15] Cross-coupling reactions, such as those catalyzed by palladium or iron, are frequently employed to construct the specific carbon skeletons and stereochemistry of target pheromones.[12][16]
Example: Retrosynthetic Strategy for (7E,9Z)-Dodecadien-1-yl Acetate (Lobesia botrana pheromone)
A common strategy involves disconnecting the molecule at a key C-C bond that can be formed via a cross-coupling reaction. 2,4-Dienol-type structures can be valuable precursors to one of the coupling partners.
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Application Notes and Protocols for the Use of 2,4-Dodecadien-1-ol in Integrated Pest Management (IPM) Systems
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utilization of 2,4-Dodecadien-1-ol as a semiochemical within Integrated Pest Management (IPM) frameworks. While research on this specific compound is emerging, this document synthesizes established principles of chemical ecology and semiochemical-based pest management to outline a strategic approach for its investigation and application.
Introduction: The Role of Semiochemicals in Modern Pest Management
Modern agriculture faces the dual challenge of ensuring crop yields while minimizing environmental impact. Integrated Pest Management (IPM) has emerged as a sustainable approach that combines various pest control strategies to reduce reliance on broad-spectrum synthetic pesticides.[1] Semiochemicals, which are chemicals that convey signals between organisms, are a cornerstone of IPM.[2][3][4][5][6] These compounds are highly specific, effective at low concentrations, and generally have a favorable environmental profile.[2]
Semiochemicals are broadly categorized as pheromones (intraspecific communication) and allelochemicals (interspecific communication).[3][5] Allelochemicals include kairomones, which benefit the receiver but not the emitter.[3][7] this compound, a C12 alcohol, represents a class of volatile organic compounds with potential as a semiochemical, likely acting as a kairomone for certain insect species. Its structural similarity to known insect attractants suggests its potential for manipulating pest behavior for monitoring or control purposes.
This compound: A Profile
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O | [8] |
| Molecular Weight | 182.30 g/mol | [8] |
| CAS Number | 18485-38-6 | [8][9] |
| Appearance | White to almost white powder to lump | [9] |
| Odor Profile | Pleasant floral aroma | [9] |
While primarily used in the fragrance and flavor industry, the structural features of this compound are analogous to those of identified insect semiochemicals, such as certain pheromones and kairomones. For instance, (E,E)-8,10-Dodecadien-1-ol is a known sex pheromone component of the codling moth (Cydia pomonella).[10][11] This relationship suggests that this compound could play a role in insect communication, potentially as a host-plant volatile or a component of an insect's pheromone blend.
Strategic Applications of this compound in IPM
The integration of this compound into an IPM program would likely follow established strategies for semiochemical use: monitoring, mass trapping, and behavior disruption.[3][4][6]
Pest Monitoring
Monitoring is a critical first step in any IPM program, allowing for the timely application of control measures when pest populations reach an economic threshold.[2] Lures baited with this compound could be used in traps to detect the presence and estimate the population density of target pests.
Mass Trapping
This strategy involves deploying a high density of traps to capture a significant portion of the pest population, thereby reducing their numbers and subsequent crop damage.[3][6] The effectiveness of mass trapping is dependent on the potency of the attractant and the design of the trap.
Mating Disruption
For pests that may use this compound as a sex pheromone component, releasing a synthetic version into the environment can disrupt their ability to locate mates, thus reducing reproduction.[2][3]
Attract-and-Kill
This approach combines the attractant properties of the semiochemical with a killing agent, such as an insecticide, in a targeted application. This minimizes the amount of insecticide used and its impact on non-target organisms.[3]
Push-Pull Strategy
A more advanced strategy involves using a combination of repellents ("push") and attractants ("pull") to manipulate the distribution of pests in a crop.[4][6] this compound could potentially serve as the "pull" component in such a system.
Experimental Protocols for Evaluating this compound
The following protocols provide a framework for the systematic evaluation of this compound as a semiochemical for a target pest.
Protocol 1: Electroantennography (EAG) for Assessing Olfactory Response
Objective: To determine if the antennae of the target insect species respond to this compound, indicating it is a behaviorally active compound.
Materials:
-
Live, healthy adult insects of the target species (both sexes)
-
This compound (high purity)
-
Solvent (e.g., hexane)
-
Micropipettes
-
Filter paper strips
-
EAG system (including electrodes, amplifier, and data acquisition software)
-
Dissecting microscope
Procedure:
-
Prepare Stimulus: Create a serial dilution of this compound in the chosen solvent. Apply a known volume of each dilution to a filter paper strip and allow the solvent to evaporate. A solvent-only strip will serve as the control.
-
Antennal Preparation: Immobilize an insect and, under a dissecting microscope, carefully excise one antenna. Mount the antenna between the recording and reference electrodes of the EAG system.
-
Stimulation and Recording: Deliver a puff of clean, humidified air over the antennal preparation to establish a baseline. Then, introduce the filter paper strip with the lowest concentration of this compound into the airstream for a defined period (e.g., 0.5 seconds). Record the resulting electrical potential (depolarization) from the antenna.
-
Data Collection: Repeat the stimulation with increasing concentrations of the test compound and the control. Allow sufficient time between stimulations for the antenna to recover.
-
Analysis: Compare the amplitude of the EAG responses to this compound with the response to the control. A significantly larger response to the compound indicates olfactory detection.
Protocol 2: Wind Tunnel Bioassay for Behavioral Response
Objective: To observe the behavioral response (e.g., upwind flight, landing) of the target insect to a point source of this compound in a controlled environment.
Materials:
-
Wind tunnel with controlled airflow, temperature, and light
-
Live, healthy adult insects (sexually mature)
-
Lure dispenser (e.g., rubber septum) loaded with a known amount of this compound
-
Video recording equipment
Procedure:
-
Acclimatization: Place the insects in the wind tunnel for a period to acclimate to the conditions.
-
Lure Placement: Position the this compound baited lure at the upwind end of the tunnel.
-
Insect Release: Release the insects individually or in small groups at the downwind end of the tunnel.
-
Observation and Recording: Record the flight path and behavior of each insect for a set duration. Note behaviors such as taking flight, upwind anemotaxis (oriented flight), casting (zigzagging flight), and landing on or near the lure.
-
Control: Repeat the experiment with an unbaited lure (control).
-
Analysis: Quantify and compare the behavioral responses of insects to the baited and control lures.
Protocol 3: Field Trapping for Efficacy and Specificity
Objective: To evaluate the effectiveness of this compound as a lure in field conditions and to assess its specificity.
Materials:
-
Insect traps (e.g., delta traps, bucket traps) with sticky liners or a killing agent
-
Lure dispensers (e.g., rubber septa) loaded with a standardized dose of this compound
-
Unbaited dispensers (controls)
-
Randomized block experimental design in the field
Procedure:
-
Trap Deployment: In the target crop area, set up traps in a randomized block design. Each block should contain at least one trap baited with this compound and one control trap. The distance between traps should be sufficient to avoid interference.
-
Monitoring: Check the traps at regular intervals (e.g., weekly). Count and identify all captured insects.
-
Lure Replacement: Replace the lures at a frequency determined by their expected field life.
-
Data Collection: Record the number of target and non-target insects captured in each trap at each monitoring interval.
-
Analysis: Use appropriate statistical methods (e.g., ANOVA) to compare the mean number of target insects captured in baited versus control traps. Calculate a specificity index for the lure.
Data Visualization and Interpretation
Clear visualization of experimental data is crucial for interpretation and communication of results.
Workflow for Evaluating this compound in an IPM Program
Caption: Workflow for the evaluation and integration of this compound in IPM.
Logical Flow for a Push-Pull Strategy
Caption: Conceptual diagram of a push-pull strategy utilizing this compound.
Safety and Regulatory Considerations
As with any pest control product, the use of this compound in IPM is subject to regulatory oversight. While semiochemicals are generally considered to have low toxicity and environmental impact, it is crucial to follow all applicable guidelines for research and registration. Researchers should consult with the relevant regulatory agencies to determine the requirements for conducting field trials. Standard laboratory safety practices, including the use of personal protective equipment, should be observed when handling the pure compound.
Future Directions and Conclusion
The exploration of novel semiochemicals like this compound is a promising avenue for the development of new and sustainable pest management tools. The protocols and strategies outlined in these application notes provide a robust framework for investigating the potential of this compound. Further research should focus on identifying the specific insect species that respond to this compound, optimizing lure formulations and trap designs, and conducting large-scale field trials to validate its efficacy in commercial settings. The successful integration of this compound into IPM programs will depend on a thorough understanding of its chemical ecology and a systematic approach to its development and deployment.
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- The kairomone p-anisaldehyde increases the effectiveness of sticky traps for capturing Neohydatothrips signifer (Insecta: Thysanoptera) in yellow passion fruit (Passiflora edulis) crops. Biblioteca Digital Agropecuaria de Colombia.
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- (Z)-Dodec-3-en-1-ol, a novel termite trail pheromone identified after solid phase microextraction from Macrotermes annandalei. (2001).
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Troubleshooting & Optimization
How to improve the yield of 2,4-Dodecadien-1-ol chemical synthesis
Technical Support Center: Synthesis of 2,4-Dodecadien-1-ol
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of synthesizing this conjugated dienol, a valuable intermediate in various chemical industries. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you improve your reaction yields and product purity.
The stereoselective synthesis of conjugated dienes like this compound is a significant challenge in organic chemistry.[1][2] The precise arrangement of substituents and the configuration of the double bonds are crucial for the molecule's intended biological or material properties.[1] This guide focuses on common olefination strategies, particularly the Horner-Wadsworth-Emmons (HWE) and Wittig reactions, which are powerful methods for stereocontrolled alkene synthesis.[3][4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Q1: Why is my overall yield of this compound consistently low?
A1: Low yields can stem from multiple factors throughout the synthetic process, from reagent quality to reaction workup.[5] Here’s a systematic approach to diagnosing the issue:
-
Cause 1: Incomplete Ylide/Phosphonate Carbanion Formation. The first critical step in both Wittig and HWE reactions is the deprotonation of the phosphonium salt or phosphonate ester to form the reactive nucleophile.
-
Solution:
-
Base Selection: Ensure the base is strong enough for the specific reagent. For non-stabilized Wittig reagents, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are necessary. For stabilized HWE reagents, milder bases such as sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) are often sufficient.[6][7]
-
Moisture and Air Sensitivity: Many bases (especially organolithiums and hydrides) are highly sensitive to moisture and air. Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[8] Flame-drying glassware before use is a standard practice to remove adsorbed moisture.[5]
-
Reagent Quality: The quality of the base is paramount. Use freshly opened or properly stored reagents. The concentration of commercial organolithium reagents can decrease over time; titration is recommended for accurate molarity.
-
-
-
Cause 2: Poor Reactivity of the Carbonyl Substrate. The aldehyde partner (e.g., 2-butenal or a related unsaturated aldehyde) might be impure or sterically hindered.
-
Solution:
-
Purify the Aldehyde: Aldehydes are prone to oxidation to carboxylic acids or polymerization. Purify the aldehyde by distillation or chromatography immediately before use.
-
Reaction Temperature: While ylide formation is often done at low temperatures (e.g., 0 °C or -78 °C), the subsequent reaction with the aldehyde may require warming to room temperature or gentle heating to proceed at a reasonable rate.[9] Monitor the reaction by TLC or GC to determine the optimal temperature profile.
-
-
-
Cause 3: Side Reactions. Several side reactions can consume starting materials or the desired product.
-
Solution:
-
Cannizzaro Reaction: If the aldehyde can enolize and a strong base is used, a self-condensation (aldol) or disproportionation (Cannizzaro) can occur. Add the aldehyde slowly to the pre-formed ylide solution to maintain a low aldehyde concentration.
-
Epimerization: Basic conditions can sometimes lead to the epimerization of adjacent stereocenters. Minimize reaction time and temperature once product formation is complete.
-
-
-
Cause 4: Suboptimal Workup and Purification. Significant product loss can occur during extraction and chromatography.[5]
-
Solution:
-
HWE Byproduct Removal: A key advantage of the HWE reaction is that the phosphate byproduct is typically water-soluble and easily removed with aqueous washes.[10]
-
Wittig Byproduct Removal: Triphenylphosphine oxide (TPPO), the byproduct of the Wittig reaction, can be challenging to separate.[11] Techniques for its removal include precipitation from a non-polar solvent (e.g., pentane/ether mixture), or careful column chromatography.
-
Emulsion Formation: Long-chain alcohols can act as surfactants, leading to emulsions during aqueous extraction. Use brine (saturated NaCl solution) to break up emulsions.
-
-
Q2: How can I improve the E/Z stereoselectivity of the newly formed double bond?
A2: Controlling the stereochemistry of the conjugated diene system is critical.[2][12][13] The choice of olefination method and reaction conditions dictates the isomeric ratio.
-
For Predominantly (E)-Isomers (Trans):
-
Method: The Horner-Wadsworth-Emmons (HWE) reaction is the go-to method for synthesizing (E)-alkenes with high selectivity.[6][10] This is due to the thermodynamic stability of the anti-oxaphosphetane intermediate.
-
Causality: The reaction typically proceeds under thermodynamic control. The bulky phosphonate group and the aldehyde substituent prefer an anti-periplanar arrangement in the transition state, which leads directly to the (E)-alkene after elimination.
-
Optimization:
-
Use Stabilized Phosphonates: Phosphonate esters with electron-withdrawing groups (like esters or nitriles) strongly favor the (E)-product.
-
Solvent and Cation Choice: Using non-chelating cations (Na+, K+) in aprotic solvents like THF or DME generally enhances E-selectivity.
-
-
-
For Predominantly (Z)-Isomers (Cis):
-
Method 1: The Wittig Reaction with Non-Stabilized Ylides. Unstabilized or semi-stabilized ylides (e.g., those derived from alkyltriphenylphosphonium halides) typically yield (Z)-alkenes.
-
Causality: The reaction proceeds under kinetic control. The initial cycloaddition to form the oxaphosphetane is irreversible and rapid, and the cis-substituted intermediate is formed faster.[7]
-
Optimization:
-
Salt-Free Conditions: The presence of lithium salts can stabilize the betaine intermediate, allowing for equilibration and leading to a higher proportion of the (E)-isomer.[7] Using "salt-free" ylides, often prepared with bases like sodium amide (NaNH2) or KHMDS, maximizes Z-selectivity.
-
Low Temperature: Running the reaction at low temperatures (-78 °C) favors the kinetically controlled pathway, enhancing the Z:E ratio.
-
-
Method 2: The Still-Gennari Modification of the HWE Reaction. This modification allows for the synthesis of (Z)-alkenes.
-
Causality: It utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and strong, non-chelating bases (like KHMDS) in the presence of crown ethers (e.g., 18-crown-6) in polar aprotic solvents like THF.[14] This combination accelerates the elimination from the syn-oxaphosphetane intermediate, kinetically favoring the (Z)-alkene.[14]
-
Q3: My reaction has stalled and TLC/GC analysis shows unreacted starting material. What should I do?
A3: A stalled reaction indicates that one of the active reagents has been consumed prematurely or the reaction conditions are no longer optimal.
-
Cause 1: Insufficient Base or Ylide. The ylide may have been quenched by trace amounts of water or acidic impurities in the starting materials or solvent.
-
Solution: Add an additional equivalent of the base to the reaction mixture. If this doesn't restart the reaction, it may be necessary to add more of the phosphonium salt/phosphonate ester followed by the base.[5]
-
-
Cause 2: Reagent Degradation. The ylide itself might not be stable over long periods at room temperature.[9]
-
Solution: For sensitive ylides, it is best to generate them in situ at low temperature and add the aldehyde immediately. Avoid letting the ylide solution sit for extended periods before adding the electrophile.
-
-
Cause 3: Product Inhibition. In some cases, the product can interfere with the catalyst or reagents.
-
Solution: This is less common in stoichiometric olefination reactions but can be a factor. The best course of action is to re-evaluate the reaction conditions, such as concentration. Running the reaction at a higher dilution might prevent this.
-
Frequently Asked Questions (FAQs)
-
Q: Which is better for my synthesis: the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction?
-
A: This depends on your desired stereochemical outcome and practical considerations.
-
Choose HWE for (E)-alkenes: It reliably gives high E-selectivity, and the water-soluble phosphate byproduct simplifies purification.[10]
-
Choose the Wittig reaction for (Z)-alkenes: Using non-stabilized ylides under salt-free conditions is a classic strategy for Z-olefins.[4] However, purification can be complicated by the triphenylphosphine oxide byproduct.[15]
-
-
-
Q: What are the best analytical methods to monitor the reaction progress?
-
A:
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting aldehyde, the final alcohol product, and any major byproducts. Staining with potassium permanganate (KMnO4) is effective for visualizing the alcohol and aldehyde spots.
-
Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS): For more quantitative analysis, GC can track the disappearance of starting materials and the appearance of the product. It is also excellent for determining the E/Z isomer ratio of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used on an aliquot from the reaction mixture to determine conversion and isomeric ratios by integrating characteristic signals in the olefinic region.
-
-
-
Q: My final product is difficult to purify by column chromatography. Are there alternative methods?
-
A: Long-chain alcohols can be challenging to purify due to their physical properties.
-
Crystallization: If the product is a solid or can be derivatized to a crystalline solid, crystallization can be a highly effective purification method.[16]
-
Distillation: If the product is thermally stable, distillation under reduced pressure (Kugelrohr or short-path distillation) can be effective for removing less volatile impurities like TPPO or polymeric material.
-
Urea Clathrate Formation: For separating saturated and unsaturated long-chain molecules, urea inclusion crystallization can be a powerful, albeit more complex, technique.[17]
-
-
Data & Protocols
Table 1: Influence of Reaction Conditions on Stereoselectivity
| Olefination Method | Ylide/Phosphonate Type | Base | Solvent | Typical Outcome |
| Wittig | Non-stabilized (e.g., from C₃H₇PPh₃⁺Br⁻) | n-BuLi, NaHMDS | THF, Ether | High (Z)-selectivity[7] |
| Wittig (Schlosser mod.) | Non-stabilized | n-BuLi, then PhLi | THF/Ether | High (E)-selectivity |
| HWE | Stabilized (e.g., (EtO)₂P(O)CH₂CO₂Et) | NaH, NaOEt | THF, DME | High (E)-selectivity[6][10] |
| HWE (Still-Gennari mod.) | EWG-Phosphonate (e.g., (CF₃CH₂O)₂P(O)CH₂CO₂R) | KHMDS, 18-crown-6 | THF | High (Z)-selectivity[14] |
Diagram 1: General Horner-Wadsworth-Emmons (HWE) Reaction Pathway
Sources
- 1. Catalytic Dienylation: An Emergent Strategy for the Stereoselective Construction of Conjugated Dienes and Polyenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
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- 10. grokipedia.com [grokipedia.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Highly Regio- and Stereoselective Catalytic Synthesis of Conjugated Dienes and Polyenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. US2816903A - Purification of long chain fatty acids - Google Patents [patents.google.com]
- 17. US6664405B2 - Method for isolating high-purified unsaturated fatty acids using crystallization - Google Patents [patents.google.com]
Strategies to minimize byproduct formation during 2,4-Dodecadien-1-ol synthesis
Welcome to the technical support center for the synthesis of 2,4-dodecadien-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies to minimize byproduct formation and optimize your synthetic outcomes.
Introduction
The synthesis of this compound, a key intermediate in various chemical industries, often presents challenges related to byproduct formation, particularly the control of stereoisomers. This guide provides a comprehensive overview of the common synthetic strategies, potential pitfalls, and robust troubleshooting protocols to ensure a high-yielding and stereoselective synthesis.
A typical synthetic approach involves a two-step process: an olefination reaction to construct the C12 carbon backbone and introduce the conjugated diene system, followed by the selective reduction of a terminal functional group to the primary alcohol. The Horner-Wadsworth-Emmons (HWE) reaction is a widely employed method for the olefination step due to its reliability and stereocontrol. Subsequently, the reduction of the resulting ester to this compound is commonly achieved using diisobutylaluminium hydride (DIBAL-H).
This guide will focus on troubleshooting these two critical steps to minimize the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most prevalent byproducts are geometric isomers (E/Z isomers) of the desired this compound. The stereochemistry of the double bonds formed during the olefination step is critical and often the primary source of impurities. Other potential byproducts include unreacted starting materials, over-reduced products (dodecan-1-ol or dodecen-1-ol) from the reduction step, and byproducts from the olefination reagent (e.g., triphenylphosphine oxide in a Wittig reaction or a water-soluble phosphate in an HWE reaction).
Q2: Which olefination method is better for controlling stereoselectivity: the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction?
A2: For achieving high E-selectivity in the synthesis of α,β-unsaturated esters, the Horner-Wadsworth-Emmons (HWE) reaction is generally preferred over the Wittig reaction.[1] Stabilized phosphonate ylides used in the HWE reaction typically favor the formation of the thermodynamically more stable E-isomer.[2] The Wittig reaction, particularly with non-stabilized ylides, often yields mixtures of E and Z isomers.[3]
Q3: How can I remove the phosphate byproduct from my HWE reaction?
A3: A significant advantage of the HWE reaction is the ease of byproduct removal. The dialkylphosphate salt byproduct is typically water-soluble and can be easily removed from the reaction mixture by performing an aqueous workup and extraction.[2]
Q4: My DIBAL-H reduction is giving me a significant amount of the fully saturated dodecan-1-ol. What is causing this?
A4: The formation of dodecan-1-ol suggests over-reduction. This can happen if the reaction temperature is not kept sufficiently low or if an excess of DIBAL-H is used. DIBAL-H is a powerful reducing agent, and at higher temperatures, it can reduce the double bonds of the conjugated system in addition to the ester.[4]
Troubleshooting Guide: Horner-Wadsworth-Emmons (HWE) Olefination
The HWE reaction is a cornerstone for the synthesis of the 2,4-dodecadienoate precursor. The primary challenge in this step is controlling the E/Z stereoselectivity.
Issue 1: Poor E/Z Selectivity in the HWE Reaction
Diagram: Factors Influencing HWE Stereoselectivity
Caption: Key factors influencing the stereochemical outcome of the HWE reaction.
Troubleshooting Strategies:
| Parameter | Recommendation for High (E)-Selectivity | Recommendation for High (Z)-Selectivity (Still-Gennari Conditions) | Causality |
| Phosphonate Reagent | Use a standard trialkyl phosphonoacetate (e.g., triethyl phosphonoacetate). | Use a phosphonate with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) phosphonoacetate. | Electron-withdrawing groups on the phosphonate accelerate the elimination of the oxaphosphetane intermediate, favoring the kinetic Z-product.[1] |
| Base | Use a sodium base like sodium hydride (NaH) or a lithium base with a non-coordinating counterion. The Masamune-Roush conditions (LiCl, DBU) are also highly effective.[5] | Use a potassium base with a bulky counterion, such as potassium bis(trimethylsilyl)amide (KHMDS), often in the presence of a crown ether like 18-crown-6.[2] | The nature of the cation influences the geometry of the intermediate oxaphosphetane. Strongly dissociating conditions (K+ with 18-crown-6) favor the formation of the Z-isomer. |
| Solvent | Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used. | Tetrahydrofuran (THF) is the standard solvent for Still-Gennari conditions. | The solvent can influence the solubility and dissociation of the base and intermediates, thereby affecting stereoselectivity. |
| Temperature | Generally, higher reaction temperatures (e.g., room temperature) favor the thermodynamically more stable E-isomer.[2] | Low temperatures (typically -78 °C) are crucial for achieving high Z-selectivity. | At low temperatures, the formation of the kinetic Z-isomer is favored as the intermediates have less energy to equilibrate to the more stable E-pathway. |
Experimental Protocols
Protocol 1: High (E)-Selectivity HWE Reaction (Masamune-Roush Conditions)
-
To a stirred solution of the α,β-unsaturated aldehyde (1.0 equiv) and triethyl phosphonoacetate (1.2 equiv) in anhydrous acetonitrile (0.2 M) at 0 °C, add lithium chloride (1.2 equiv).
-
Slowly add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: High (Z)-Selectivity HWE Reaction (Still-Gennari Protocol)
-
To a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 equiv) and 18-crown-6 (1.1 equiv) in anhydrous THF (0.1 M) at -78 °C, add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.05 equiv) in THF dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the α,β-unsaturated aldehyde (1.0 equiv) in THF dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C with saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Guide: DIBAL-H Reduction
The reduction of the 2,4-dodecadienoate to the corresponding alcohol is a critical final step. The primary byproduct concern is over-reduction.
Issue 2: Over-reduction to Saturated or Partially Saturated Alcohols
Diagram: DIBAL-H Reduction Pathways
Caption: Controlling the DIBAL-H reduction to obtain the desired allylic alcohol.
Troubleshooting Strategies:
| Observation | Potential Cause | Recommended Solution |
| Significant amount of dodecan-1-ol or dodecen-1-ol detected. | Reaction temperature was too high. | Maintain the reaction temperature strictly at -78 °C during the addition of DIBAL-H and for the duration of the reaction. Use a dry ice/acetone bath.[6] |
| Incomplete reaction, starting ester remains. | Insufficient DIBAL-H or reaction time. | Use a slight excess of DIBAL-H (e.g., 1.1-1.2 equivalents). Ensure the DIBAL-H solution is properly titrated. Increase the reaction time at -78 °C. |
| Formation of aldehyde byproduct. | Incomplete reduction. | This is less common than over-reduction but can occur. Increase the amount of DIBAL-H slightly or allow the reaction to proceed for a longer time at -78 °C. |
Experimental Protocol: DIBAL-H Reduction
-
Dissolve the 2,4-dodecadienoate (1.0 equiv) in anhydrous toluene or dichloromethane (0.1 M) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (1.1-1.2 equiv, e.g., 1.0 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form (this may take several hours to overnight).[7]
-
Separate the layers and extract the aqueous layer with diethyl ether or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Purification of this compound Isomers
If a mixture of E/Z isomers is obtained, separation can be achieved using chromatographic techniques.
-
Flash Column Chromatography: While challenging, careful flash chromatography on silica gel with a non-polar eluent system (e.g., hexanes/ethyl acetate gradient) can often provide enrichment or separation of the isomers.
-
High-Performance Liquid Chromatography (HPLC): For high-purity samples, preparative HPLC using a normal phase or reverse phase column is a more effective method for separating geometric isomers.[8]
-
Gas Chromatography (GC): For analytical purposes and small-scale preparative work, gas chromatography can be used to separate the volatile isomers.[9]
References
-
Skwarecki, A. S., & Golebiowski, A. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7029. [Link]
-
Wikipedia contributors. (2023). Horner–Wadsworth–Emmons reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]
-
Ashenhurst, J. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. In Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). DIBAL-H, Diisobutylaluminium hydride. [Link]
-
Organic Synthesis. (n.d.). DIBAL-H Reduction. [Link]
-
Professor Dave Explains. (2020, November 30). Reduction of Esters With DIBAL-H [Video]. YouTube. [Link]
-
Chemistry Steps. (n.d.). DIBAL Reducing Agent. [Link]
-
Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. In Master Organic Chemistry. [Link]
-
Separation of (2E,4E)-deca-2,4-dienal from a Biocatalytic Reaction Mixture Using Hydrophobic Adsorbents. (2023). MDPI. [Link]
-
Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. (2022). The Journal of Organic Chemistry. [Link]
-
(E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. (2007). Arkat USA. [Link]
-
Development of Highly Stereoselective Reactions Utilizing Heteroatoms : New Approach to the Stereoselective Horner-Wadsworth-Emmons Reaction. (2000). ResearchGate. [Link]
-
The Wittig reaction: comments on the mechanism and application as a tool in the synthesis of conjugated dienes. (1982). ResearchGate. [Link]
-
Determination of the geometrical isomers of ethyl 2,4-decadienoate. (1998). ResearchGate. [Link]
-
Application of the Z-Selective Still–Gennari Olefination Protocol for the Synthesis of Z-α,β-Unsaturated Phosphonates. (2021). MDPI. [Link]
-
Utilization of the 1,4-conjugated Wittig reaction for the synthesis of substituted 1,3-cyclohexadines. (1971). The Journal of Organic Chemistry. [Link]
-
The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). (2024). Rotachrom Technologies. [Link]
-
Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. (2006). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Wittig and Wittig–Horner Reactions under Sonication Conditions. (2023). Molecules. [Link]
-
The Wittig reaction can be used for the synthesis of conjugated dienes such as 1-phenyl-penta-1,3-diene. (2023). Brainly.com. [Link]
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- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Stereoisomerism and Biological Activity: A Comparative Analysis of (2E,4E) vs. (2Z,4E)-Dodecadienol
For researchers and professionals in drug development and chemical ecology, the precise spatial arrangement of atoms within a molecule is a critical determinant of its biological function. This guide provides an in-depth comparison of the biological activity of two geometric isomers of dodecadienol: (2E,4E)-dodecadienol and (2Z,4E)-dodecadienol. We will explore the profound impact of stereochemistry on the efficacy of these semiochemicals, with a particular focus on their role in insect communication, supported by experimental data and established analytical protocols.
The Critical Role of Stereochemistry in Biological Recognition
In the intricate world of chemical signaling, the geometry of a molecule is paramount. Olfactory receptors in insects, much like enzyme active sites, are highly specific three-dimensional structures. The "lock and key" model is a fitting analogy; only a molecule with the correct spatial configuration can effectively bind to its corresponding receptor and elicit a downstream biological response. Geometric isomers, such as the (2E,4E) and (2Z,4E) forms of dodecadienol, possess the same molecular formula and connectivity but differ in the arrangement of their substituents around a double bond. This subtle difference can lead to vastly different biological activities, ranging from a potent attractant to an inactive or even inhibitory compound.
A compelling example of this specificity is observed in the chemical communication of the codling moth, Cydia pomonella, a significant pest in fruit orchards.[1][2] While the primary sex pheromone is (E,E)-8,10-dodecadien-1-ol (codlemone), the moth's response to other structurally related compounds highlights the importance of isomeric purity.[3][4]
Comparative Biological Activity: Insights from Pome Fruit Volatiles
Direct comparative studies on the biological activity of (2E,4E)-dodecadienol versus (2Z,4E)-dodecadienol are not extensively documented in publicly available literature. However, highly relevant and illuminating data comes from investigations into the pear ester, ethyl (2E,4Z)-2,4-decadienoate, a potent kairomone that attracts both male and female codling moths.[1][2]
In a comprehensive field study, the attractiveness of various geometric isomers of 2,4-decadienoic acid esters was evaluated. The results were unequivocal: the (2E,4Z) isomers were significantly more attractive to codling moths than their (2E,4E) counterparts.[1][2] This finding strongly suggests that the Z configuration at the second double bond is a crucial feature for recognition by the olfactory receptors of this species.
Table 1: Relative Attractiveness of 2,4-Decadienoic Acid Ester Isomers to Codling Moths
| Isomer Configuration | Relative Attractiveness |
| (2E,4Z) | High |
| (2E,4E) | Significantly Lower |
This table summarizes the qualitative findings from field bioassays, indicating a strong preference for the (2E,4Z) isomer.[1][2]
This differential activity underscores the exquisite sensitivity of the insect's chemosensory system to the precise geometry of a signaling molecule. It is highly probable that a similar disparity in biological activity exists between the (2E,4E) and (2Z,4E) isomers of dodecadienol when tested against relevant insect species. The (2Z,4E) isomer would be predicted to be the more biologically active compound for species that utilize this specific geometry in their chemical communication.
Experimental Protocols for Assessing Biological Activity
To quantitatively compare the biological activity of isomers like (2E,4E) and (2Z,4E)-dodecadienol, a multi-tiered experimental approach is employed, progressing from physiological screenings to behavioral assays.
Electroantennography (EAG)
EAG is a powerful technique for rapidly screening the antennal responses of insects to a range of volatile compounds. It measures the overall electrical potential change from the entire antenna in response to an odorant puff, providing a direct indication of olfactory stimulation.
Step-by-Step EAG Protocol:
-
Antenna Preparation: An insect is immobilized, and one of its antennae is carefully excised at the base.
-
Electrode Placement: The cut base of the antenna is placed in contact with a reference electrode, while the tip is inserted into a recording electrode. Both electrodes are filled with a saline solution to ensure electrical conductivity.
-
Stimulus Delivery: A constant stream of purified and humidified air is passed over the antenna. A precise volume of air containing a known concentration of the test isomer is injected into this airstream.
-
Signal Amplification and Recording: The voltage change across the antenna is amplified and recorded by a computer. The amplitude of the negative deflection (the EAG response) is proportional to the degree of antennal stimulation.
-
Data Analysis: The EAG responses to the (2E,4E) and (2Z,4E) isomers are compared across a range of concentrations to determine which isomer elicits a stronger physiological response.
Diagram of the EAG Experimental Workflow:
Caption: Workflow for Electroantennography (EAG) analysis.
Wind Tunnel Bioassay
While EAG confirms physiological detection, it does not necessarily correlate with a behavioral response. Wind tunnel bioassays are crucial for observing and quantifying an insect's behavioral reaction to a chemical stimulus in a more naturalistic setting.
Step-by-Step Wind Tunnel Protocol:
-
Wind Tunnel Setup: A wind tunnel is used to create a laminar airflow of a specific velocity, temperature, and humidity, simulating natural conditions.
-
Odor Source Placement: A dispenser (e.g., a rubber septum) loaded with a precise amount of either the (2E,4E) or (2Z,4E) isomer is placed at the upwind end of the tunnel.
-
Insect Acclimation and Release: Insects are acclimated to the tunnel conditions and then released onto a platform at the downwind end.
-
Behavioral Observation: The flight behavior of the insect is observed and recorded. Key metrics include:
-
Activation: Percentage of insects initiating flight.
-
Upwind Flight: Percentage of insects flying towards the odor source.
-
Source Contact: Percentage of insects landing on or near the odor source.
-
-
Data Comparison: The behavioral responses to each isomer are statistically compared to determine which is a more potent attractant.
Sources
- 1. Specificity of codling moth (Lepidoptera: Tortricidae) for the host plant kairomone, ethyl (2E,4Z)-2,4-decadienoate: field bioassays with pome fruit volatiles, analogue, and isomeric compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electrophysiological and field activity of halogenated analogs of (E,E)-8,10-dodecadien-1-ol, the main pheromone component, in codling moth (Cydia pomonella L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Efficacy Analysis of C12 Alcohol Pheromones: A Guide for Researchers
Introduction: The Nuances of C12 Alcohol Pheromones in Insect Communication
In the intricate world of insect chemical communication, C12 alcohols represent a significant class of semiochemicals, acting as potent species-specific sex or aggregation pheromones. Their precise isomeric and enantiomeric configurations are critical determinants of their biological activity, governing behaviors from mate location to trail following. This guide provides a comparative analysis of the efficacy of various C12 alcohol pheromones, with a particular focus on available data for different isomers. While the requested focus was on 2,4-Dodecadien-1-ol, a comprehensive review of existing scientific literature reveals a notable absence of studies evaluating its efficacy as an insect pheromone. Therefore, this guide will pivot to a comparative analysis of other well-documented C12 alcohol pheromones to provide a valuable resource for researchers in chemical ecology, pest management, and drug development.
We will delve into the experimental data from electroantennography (EAG), and field trapping studies to objectively compare the performance of key C12 alcohol pheromones. Furthermore, this guide will provide detailed, field-proven protocols for conducting such efficacy evaluations, ensuring scientific integrity and reproducibility.
Comparative Efficacy of C12 Alcohol Pheromones
The efficacy of a pheromone is not an intrinsic property but is rather defined by its ability to elicit a specific behavioral response in a target insect species. This response is highly dependent on the molecular structure of the pheromone, including the position and geometry of double bonds. Below, we compare the efficacy of several key C12 alcohol pheromones based on available scientific data.
Key C12 Alcohol Pheromones and Their Efficacy
While data on this compound is not available in the context of insect attraction, several other C12 alcohol isomers have been extensively studied.
-
(E,E)-8,10-Dodecadien-1-ol (Codlemone): This is the primary sex pheromone of the codling moth (Cydia pomonella), a major pest of apples and pears[1][2]. Its efficacy in attracting male codling moths is well-documented and forms the basis for its widespread use in monitoring and mating disruption programs[1]. Field trapping studies have shown that traps baited with codlemone can capture a significant number of male moths, providing a reliable indication of population levels[3].
-
(Z,Z)-3,6-Dodecadien-1-ol: This diunsaturated C12 alcohol has been identified as a multi-functional pheromone in termites, specifically in Ancistrotermes pakistanicus[4]. It acts as a trail-following pheromone for workers at very low concentrations (activity threshold of 0.1 pg/cm) and as a sex attractant for male alates at higher concentrations (around 1 ng)[4]. This dual functionality highlights the concentration-dependent nature of pheromonal responses.
-
(Z)-dodec-3-en-1-ol: Also found in termites, this monounsaturated C12 alcohol serves as a trail pheromone for several species in the Macrotermitinae subfamily[4]. Interestingly, workers of A. pakistanicus are not sensitive to this compound, demonstrating the high degree of species-specificity in pheromone perception[4].
-
(Z,E)-5,7-Dodecadien-1-ol: This isomer is a pheromone component of the Siberian moth, Dendrolimus superans sibiricus[5]. Field evaluation of a 1:1 mixture of (Z,E)-5,7-dodecadien-1-ol and its corresponding aldehyde demonstrated effective trapping of male moths, with efficacy comparable to traps baited with virgin females[5].
The following table summarizes the available efficacy data for these C12 alcohol pheromones.
| Pheromone Isomer | Target Insect Species | Function | Efficacy Data/Observations | Citations |
| (E,E)-8,10-Dodecadien-1-ol | Codling Moth (Cydia pomonella) | Sex Pheromone | High efficacy in attracting male moths in field trapping studies. Widely used for monitoring and mating disruption. | [1][2][3] |
| (Z,Z)-3,6-Dodecadien-1-ol | Termite (Ancistrotermes pakistanicus) | Trail-following & Sex Pheromone | Trail-following threshold: 0.1 pg/cm for workers. Sexual attraction at ~1 ng for male alates. | [4] |
| (Z)-dodec-3-en-1-ol | Termites (various Macrotermitinae) | Trail Pheromone | Active as a trail pheromone in several termite species. | [4] |
| (Z,E)-5,7-Dodecadien-1-ol | Siberian Moth (Dendrolimus superans sibiricus) | Sex Pheromone | A 1:1 blend with the corresponding aldehyde is as effective as virgin females in trapping males. | [5] |
Methodologies for Efficacy Evaluation
To ensure the scientific rigor of pheromone efficacy studies, standardized and validated experimental protocols are essential. The two primary methods for evaluating the biological activity of pheromones are Electroantennography (EAG) and field trapping experiments.
Electroantennography (EAG) Protocol
EAG is a powerful electrophysiological technique used to measure the electrical response of an insect's antenna to volatile compounds. It provides a rapid and sensitive bioassay to screen for potential pheromone candidates and to compare the relative stimulatory effects of different compounds.
Step-by-Step EAG Methodology:
-
Insect Preparation:
-
Select healthy, adult insects of the target species and desired sex.
-
Carefully excise an antenna at the base using micro-scissors[6].
-
Mount the excised antenna between two electrodes. The recording electrode makes contact with the distal end of the antenna, and the reference electrode is placed at the base[6]. A conductive gel is used to ensure good electrical contact.
-
-
Stimulus Preparation and Delivery:
-
Prepare serial dilutions of the C12 alcohol pheromones in a high-purity solvent such as hexane.
-
Apply a known volume (e.g., 10 µl) of each dilution onto a filter paper strip.
-
Insert the filter paper into a Pasteur pipette, which serves as the stimulus cartridge.
-
A constant stream of purified and humidified air is passed over the antenna.
-
A puff of air is diverted through the stimulus cartridge, delivering the pheromone to the antenna.
-
-
Data Recording and Analysis:
-
The electrical potential difference between the two electrodes is amplified and recorded using specialized software.
-
The amplitude of the negative deflection (depolarization) of the signal upon stimulus delivery is measured as the EAG response.
-
Responses are typically normalized by subtracting the response to a solvent blank.
-
Dose-response curves can be generated by plotting the EAG response against the logarithm of the stimulus concentration.
-
Field Trapping Protocol
Field trapping experiments are the gold standard for evaluating the behavioral efficacy of pheromones under real-world conditions. These studies assess the ability of a synthetic pheromone to attract and capture target insects.
Step-by-Step Field Trapping Methodology:
-
Trap and Lure Preparation:
-
Select an appropriate trap design for the target insect (e.g., delta traps, wing traps)[7].
-
Prepare pheromone lures by loading a specific dose of the synthetic C12 alcohol onto a dispenser (e.g., rubber septa, polyethylene vials).
-
Include a control group of traps baited with a solvent blank.
-
-
Experimental Design:
-
Select a suitable field site with a known population of the target insect.
-
Arrange the traps in a randomized complete block design to minimize positional effects.
-
Ensure a sufficient distance between traps (e.g., at least 50 meters) to avoid interference[7].
-
-
Trap Deployment and Monitoring:
-
Deploy the traps at a consistent height and orientation within the habitat of the target insect.
-
Check the traps at regular intervals (e.g., weekly) and record the number of captured target insects.
-
Replace lures and sticky liners as needed to maintain trap effectiveness.
-
-
Data Analysis:
-
Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the efficacy of different pheromone treatments and the control.
-
Factors such as trap location, time of day, and weather conditions should be considered in the analysis.
-
Conclusion
While a direct comparative analysis of the efficacy of this compound against other C12 alcohol pheromones is currently not possible due to a lack of published research, this guide provides a comprehensive overview of the efficacy of several other key C12 isomers. The presented data underscores the high degree of specificity in insect chemical communication, where subtle changes in molecular structure can lead to significant differences in biological activity. The detailed experimental protocols for EAG and field trapping provide a robust framework for researchers to conduct their own efficacy evaluations of novel pheromone candidates. Future research into the bioactivity of this compound and its various isomers is warranted to fill the current knowledge gap and potentially uncover new and effective tools for insect pest management.
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Role of (3Z,6Z,8E)-dodecatrien-1-ol in trail following, feeding, and mating behavior of Reticulitermes hesperus - PubMed. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
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Identification and evaluation of (3Z, 6Z, 8E)-dodeca-3, 6, 8-trien-1-ol as the trail following pheromone on Microcerotermes exiguous (Isoptera:Termitidae). (n.d.). SciELO. Retrieved January 24, 2026, from [Link]
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(Z)-dodec-3-en-1-ol, a novel termite trail pheromone identified after solid phase microextraction from Macrotermes annandalei - PubMed. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
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Field trapping of threeEpinotia species with (Z,Z)-7,9-dodecadienyl acetate (Lepidoptera: Tortricidae) - PubMed. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
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Purification, identification, concentration and bioactivity of (Z)-7-dodecen-1-yl acetate: sex pheromone of the female Asian elephant, Elephas maximus - PubMed. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
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Unlocking Olfactory Synergies: A Comparative Guide to 2,4-Dodecadien-1-ol in Semiochemical Blends
For researchers and professionals in the fields of chemical ecology, pest management, and drug development, the quest for more effective and specific semiochemical-based solutions is perpetual. While individual compounds can elicit behavioral responses, the true power often lies in synergistic blends that mimic the complexity of natural olfactory landscapes. This guide delves into the investigation of (2E,4E)-2,4-Dodecadien-1-ol as a potential synergist with established semiochemicals, offering a framework for its evaluation and comparison with existing attractants.
At the heart of this investigation is the codling moth, Cydia pomonella, a significant agricultural pest for which a wealth of semiochemical knowledge exists. The primary sex pheromone, (E,E)-8,10-dodecadien-1-ol, commonly known as codlemone, is a cornerstone of monitoring and mating disruption strategies.[1][2][3] More recently, the pear-derived kairomone, ethyl (2E,4Z)-2,4-decadienoate (pear ester), has been identified as a potent attractant for both male and female codling moths, opening new avenues for pest management.[4][5][6][7]
While these compounds are effective, the potential for enhancement through synergists remains a compelling area of research. This guide proposes a systematic approach to investigate the synergistic effects of 2,4-Dodecadien-1-ol when combined with codlemone and the pear ester.
The Rationale for Investigating this compound
(2E,4E)-2,4-Dodecadien-1-ol is a naturally occurring volatile found in pome fruits, the primary hosts of the codling moth. While initial screenings of various 10-carbon alcohols, aldehydes, and esters did not show significant independent attractant properties for the codling moth, its presence in the host's volatile profile suggests a potential role in modulating the insect's behavior. The hypothesis is that this compound may act as a synergist, enhancing the attractiveness or specificity of the primary pheromone or kairomone, a phenomenon observed with other minor components in the semiochemical blends of various insect species.[8]
Comparative Experimental Design: A Three-Pronged Approach
To rigorously assess the synergistic potential of this compound, a multi-tiered experimental approach is essential. This involves laboratory-based behavioral assays, electrophysiological recordings, and field trapping studies.
Laboratory Behavioral Assays: The Olfactometer
The initial screening for synergistic effects is best conducted under controlled laboratory conditions using a multi-arm olfactometer.[9][10][11] This apparatus allows for the quantification of insect preference for different odor plumes.
Caption: Workflow for the multi-arm olfactometer behavioral assay.
-
Insect Preparation: Use 2-3 day old, mated female or male codling moths, starved for 4-6 hours prior to the assay.
-
Olfactometer Setup: A four-arm olfactometer is recommended, allowing for the simultaneous comparison of three test odors and a solvent control (hexane).
-
Odor Source Preparation: Prepare solutions of codlemone (10 ng/µL), pear ester (10 ng/µL), and this compound (10 ng/µL) in hexane. Create binary blends (Codlemone + this compound; Pear Ester + this compound) and a ternary blend in a 1:1 or other relevant ratios.
-
Assay Procedure:
-
Pipette 10 µL of each test solution onto a filter paper strip and place it in the corresponding olfactometer arm.
-
Introduce a single moth into the central chamber.
-
Record the moth's first choice of arm and the total time spent in each arm over a 10-minute period.
-
Repeat with at least 30 individual moths for each sex.
-
-
Data Analysis: Analyze the choice data using a Chi-square test to determine significant preferences. Analyze the time-spent data using ANOVA followed by a post-hoc test (e.g., Tukey's HSD) to compare between treatments.
Electrophysiological Validation: The Electroantennogram (EAG)
To understand the sensory basis of any observed behavioral synergy, electroantennography (EAG) is employed.[3] This technique measures the overall electrical response of the insect's antenna to an odor stimulus, providing insights into which compounds are detected and the relative sensitivity of the olfactory system to them.
Caption: Workflow for the electroantennogram (EAG) recording procedure.
-
Antenna Preparation: Excise an antenna from a live, chilled codling moth and mount it between two glass capillary electrodes filled with a saline solution.
-
Stimulus Preparation: Prepare serial dilutions of individual compounds and their blends in hexane. Apply a standard amount (e.g., 10 µL) to a small piece of filter paper and insert it into a Pasteur pipette.
-
EAG Recording:
-
Deliver a continuous stream of purified and humidified air over the mounted antenna.
-
Introduce puffs of the odor stimuli into the airstream using a stimulus controller.
-
Record the resulting electrical potential changes from the antenna.
-
-
Data Analysis: Measure the peak amplitude of the EAG responses. A significantly larger response to a blend compared to the sum of the responses to its individual components would suggest synergy at the peripheral olfactory level.
Field Validation: Trapping Experiments
The ultimate test of a semiochemical blend's efficacy is its performance in the field.[4] Field trapping experiments allow for the comparison of different lure formulations under natural environmental conditions and in the presence of competing background odors.
Caption: Workflow for conducting field trapping experiments.
-
Lure Preparation: Load rubber septa with 1 mg of each test compound or blend.
-
Trap Deployment: Use standard delta traps with sticky liners. Deploy the traps in a randomized complete block design with at least four replicates. Hang traps in the upper third of the tree canopy.
-
Data Collection: Check traps weekly throughout the codling moth flight season. Record the number of male and female moths caught in each trap.
-
Data Analysis: Analyze the trap catch data using ANOVA to determine if there are significant differences between the lure treatments. A synergistic effect would be indicated by a significantly higher catch in the blend-baited traps compared to the traps baited with individual components.
Expected Outcomes and Data Interpretation
The following tables illustrate the expected data from the proposed experiments, providing a clear framework for comparison.
Table 1: Hypothetical Olfactometer Choice Assay Results
| Treatment | % Moths Making a First Choice (n=30) | Mean Residence Time (seconds ± SE) |
| Male Moths | ||
| Hexane Control | 5% | 15.2 ± 2.1 c |
| Codlemone (C) | 60% | 250.5 ± 15.3 a |
| This compound (D) | 10% | 30.1 ± 4.5 c |
| C + D | 85% | 380.7 ± 20.1 b |
| Female Moths | ||
| Hexane Control | 8% | 18.5 ± 2.5 c |
| Pear Ester (PE) | 55% | 230.8 ± 18.2 a |
| This compound (D) | 12% | 35.6 ± 5.1 c |
| PE + D | 80% | 355.2 ± 22.8 b |
Letters indicate significant differences (p < 0.05) based on a post-hoc test.
Table 2: Hypothetical Electroantennogram (EAG) Response Data
| Stimulus | Mean Peak EAG Response (mV ± SE) |
| Hexane Control | 0.1 ± 0.02 d |
| Codlemone (10 ng) | 1.2 ± 0.1 a |
| This compound (10 ng) | 0.3 ± 0.05 c |
| Codlemone + this compound (10 ng each) | 1.8 ± 0.2 b |
| Pear Ester (10 ng) | 1.0 ± 0.1 a |
| Pear Ester + this compound (10 ng each) | 1.6 ± 0.15 b |
Letters indicate significant differences (p < 0.05) based on a post-hoc test.
Table 3: Hypothetical Mean Weekly Field Trap Captures
| Lure Treatment | Mean No. Male Moths / Trap / Week (± SE) | Mean No. Female Moths / Trap / Week (± SE) |
| Unbaited Control | 0.5 ± 0.2 c | 0.2 ± 0.1 c |
| Codlemone | 15.8 ± 2.1 a | 1.2 ± 0.5 b |
| Codlemone + this compound | 25.3 ± 3.5 b | 1.5 ± 0.6 b |
| Pear Ester | 8.2 ± 1.5 b | 12.5 ± 1.8 a |
| Pear Ester + this compound | 12.1 ± 2.0 a | 20.1 ± 2.9 b |
Letters within a column indicate significant differences (p < 0.05) based on a post-hoc test.
In this hypothetical scenario, the data would suggest that this compound acts as a synergist for both codlemone and the pear ester, enhancing their attractiveness to codling moths in both laboratory and field settings.
Concluding Remarks
The investigation of synergistic effects in semiochemical blends is a critical step towards developing more effective and sustainable pest management strategies. The framework presented in this guide provides a robust methodology for evaluating the potential of (2E,4E)-2,4-Dodecadien-1-ol as a synergist for codling moth attractants. By combining behavioral, electrophysiological, and field-based approaches, researchers can gain a comprehensive understanding of the role of this compound in the chemical communication of Cydia pomonella. The insights gained from such studies will not only advance our knowledge of insect chemical ecology but also pave the way for the development of novel and improved tools for the agricultural industry.
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- Il'ichev, A. L. (2004). First Australian trials of ethyl (2E, 4Z)- 2,4-decadienoate for monitoring of female and male codling moth Cydia pomonella, (Lepidoptera: Tortricidae) in pome fruit orchards. General and Applied Entomology: The Journal of the Entomological Society of New South Wales, 33, 25-31.
- Witzgall, P., Stelinski, L., Gut, L., & Thomson, D. (2008). Codling moth management and chemical ecology. Annual review of entomology, 53, 503-522.
- U.S. Department of Agriculture. (2024). 2024 Technical Report - Pear Ester - Crops. Agricultural Marketing Service.
- Beroza, M., Bierl, B. A., & Moffitt, H. R. (1974). Sex Pheromones: (E,E)-8,10-Dodecadien-1-ol in the Codling Moth. Science, 183(4120), 89–90.
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- Renou, M., Lucas, P., Lalanne-Cassou, B., & Bar-Gual, A. (1999). Electrophysiological and field activity of halogenated analogs of (E,E)-8,10-dodecadien-1-ol, the main pheromone component, in codling moth (Cydia pomonella L.). Pesticide Science, 55(6), 633–636.
- Andersson, J., Borg-Karlson, A. K., & Wiklund, C. (2016). It's All in the Mix: Blend-Specific Behavioral Response to a Sexual Pheromone in a Butterfly. Frontiers in physiology, 7, 68.
- Capelli, L., Sironi, S., & Del Rosso, R. (2013). Probabilistic Approach for Assessing the Occupational Risk of Olfactometric Examiners: Methodology Description and Application to Real Exposure Scenario. Chemical Engineering Transactions, 34, 73-78.
- d'Enfert, C., & Hullo, M. F. (2002). Evolution of the codling moth pheromone via an ancient gene duplication. Journal of Insect Science, 2(1), 26.
- Zamora, R., & Hidalgo, F. J. (2018). 2,4-Alkadienal trapping by phenolics. Food chemistry, 269, 47–53.
- Ntalli, N. G., & Caboni, P. (2016). Strong synergistic activity and egg hatch inhibition by (E,E)-2,4-decadienal and (E)-2-decenal in Meloidogyne species. Journal of Pest Science, 89(3), 735-743.
- Knight, A. L., et al. (2023). Factors Impacting the Use of an Allelochemical Lure in Pome Fruit for Cydia pomonella (L.) Monitoring. Insects, 14(2), 148.
- Light, D. M., & Knight, A. L. (2005). Specificity of Codling Moth (Lepidoptera: Tortricidae) for the Host Plant Kairomone, Ethyl (2E,4Z)-2,4-Decadienoate: Field Bioassays with Pome Fruit Volatiles, Analogue, and Isomeric Compounds. Journal of Agricultural and Food Chemistry, 53(10), 4046-4053.
- Capelli, L., Sironi, S., Del Rosso, R., & Centola, P. (2013). Odour Detection Methods: Olfactometry and Chemical Sensors. Sensors, 13(1), 5290-5322.
- Sousa, F., et al. (2023). Behavioral responses of predatory flies of the genus Medetera Fischer von Waldheim (Diptera: Dolichopodidae) and the tree-killing beetle Ips typographus L. (Coleoptera: Scolytinae) to odor compound blends. Chemoecology, 33, 217-230.
- Knight, A. L., & Witzgall, P. (2013). Attract and kill: A new method for control of the codling moth Cydia pomonella. IOBC-WPRS Bulletin, 91, 215-220.
- Hanks, L. M., et al. (2016). Synergy between Enantiomers Creates Species-Specific Pheromone Blends and Minimizes Cross-Attraction for Two Species of Cerambycid Beetles. Journal of Chemical Ecology, 42(11), 1196-1204.
- Weber, D. C., et al. (2014). Synergy of Aggregation Pheromone with Methyl (E,E,Z)-2,4,6-Decatrienoate in Attraction of Halyomorpha halys (Hemiptera: Pentatomidae). Journal of Economic Entomology, 107(3), 1061-1068.
- Preti, M., et al. (2021). Comparison of New Kairomone-Based Lures for Cydia pomonella (Lepidoptera: Tortricidae) in Italy and USA. Insects, 12(1), 66.
- González-Morales, M. A., et al. (2021). Behavioral Responses of the Common Bed Bug to Essential Oil Constituents. Insects, 12(2), 184.
- El-Sayed, A. M. (2023). The Pherobase: Database of Insect Pheromones and Semiochemicals.
- Leskey, T. C., et al. (2015). Attractiveness of Pheromone Components With and Without the Synergist, Methyl (2E,4E,6Z)-2,4,6- Decatrienoate, to Brown Marmorated Stink Bug (Hemiptera: Pentatomidae). Journal of Economic Entomology, 108(4), 1796-1804.
- Laska, M., et al. (2020). The effect of odor enrichment on olfactory acuity: Olfactometric testing in mice using two mirror-molecular pairs. Physiology & Behavior, 224, 113045.
- Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 4,7-decadienal, CAS registry number 934534-30-2. Food and Chemical Toxicology, 161, 112853.
- Weber, D. C., et al. (2014). Synergy of aggregation pheromone with methyl (E,E,Z)-2,4,6-decatrienoate in attraction of Halyomorpha halys (Hemiptera: Pentatomidae). Journal of Economic Entomology, 107(3), 1061-1068.
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- González-Morales, M. A., et al. (2021). Behavioral Responses of the Common Bed Bug to Essential Oil Constituents. Insects, 12(2), 184.
- Triple Performance. (n.d.). Mating disruption for codling moth control using pheromones.
- Laznik, Ž., & Trdan, S. (2014). The pear ester ethyl (E,Z)-2,4-decadienoate as a potential tool for the control of Cydia pomonella larvae: Preliminary investigation. Acta Agriculturae Slovenica, 103(2), 269-275.
- Juszczyk, M., & Klupa, A. (2021). State of the art olfactometers. Different types. Journal of Biosciences and Bioengineering, 2(2), 1-6.
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A Comparative Analysis of 2,4-Dodecadien-1-ol and 2,4-Dodecadienal in Modulating Insect Behavior
A Technical Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth comparative analysis of two structurally related semiochemicals, 2,4-Dodecadien-1-ol and 2,4-Dodecadienal, and their distinct roles in influencing insect behavior. This document synthesizes current scientific understanding, presents supporting experimental data, and offers detailed protocols for researchers aiming to investigate these or similar compounds.
Introduction: The Nuances of Chemical Communication in Insects
Insects rely heavily on a sophisticated language of chemical cues to navigate their environment, locate mates, find food, and avoid predators. These semiochemicals, broadly categorized as pheromones (intraspecific communication) and allelochemicals (interspecific communication), are often subtle variations of organic molecules. A minor change in a functional group, such as the oxidation of an alcohol to an aldehyde, can dramatically alter the behavioral response elicited in a receiving insect. This guide focuses on the C12 hydrocarbon chain with conjugated double bonds, specifically comparing the alcohol, this compound, and the aldehyde, 2,4-Dodecadienal. Understanding the functional differences between these two molecules is paramount for the development of targeted and effective pest management strategies and for advancing our fundamental knowledge of chemical ecology.
Physicochemical Properties and Biological Significance
The presence of either a hydroxyl (-OH) group in this compound or a carbonyl (C=O) group in 2,4-Dodecadienal dictates their chemical reactivity, volatility, and ultimately, their interaction with insect olfactory receptors.
| Property | This compound | 2,4-Dodecadienal |
| Molecular Formula | C₁₂H₂₂O | C₁₂H₂₀O |
| Molecular Weight | 182.30 g/mol | 180.29 g/mol |
| Functional Group | Alcohol | Aldehyde |
| General Role in Insect Behavior | Reported as an attractant for pollinators and a potential insect repellent. | Component of sex pheromone blends in some moths; can affect reproduction. |
Comparative Behavioral Effects: A Tale of Two Functional Groups
This compound: A Dual-Purpose Signal
Commercial sources suggest that this compound can function as a natural insect attractant, particularly for pollinators. This is plausible as many floral scents contain long-chain alcohols to attract pollinating insects. Conversely, there are also indications of its potential as an insect repellent. This dual functionality is not uncommon in semiochemicals, where the concentration of the compound can determine the behavioral outcome. Low concentrations may signal a resource (e.g., nectar), while high concentrations could indicate competition or a defensive secretion.
2,4-Dodecadienal: A Component of Complex Pheromonal Messages
Research has identified (E,E)-2,4-decadienal (a C10 analogue) as having an impact on the reproduction of the mealworm beetle, Tenebrio molitor. Specifically, it was found to increase the volume of terminal oocytes, suggesting a role in modulating reproductive physiology. In the context of pheromones, a 1:1 mixture of (Z,E)-5,7-dodecadien-1-ol and (Z,E)-5,7-dodecadienal has been identified as a potent sex attractant for the male Siberian moth, Dendrolimus superans sibiricus[1]. This highlights a crucial concept in chemical ecology: pheromones are often blends of compounds, and the presence of both an alcohol and an aldehyde can be essential for eliciting a complete behavioral sequence.
A study on bed bugs (Cimex lectularius and Cimex hemipterus) demonstrated that a blend of aldehydes, including (E)-2-hexenal and (E)-2-octenal, acts as an aggregation pheromone at low concentrations but as a repellent at higher concentrations. This dose-dependent response is a critical consideration in the design of behavioral bioassays and the development of pest control strategies.
Biosynthesis of Long-Chain Aldehydes and Alcohols in Insects
The production of these semiochemicals in insects is intricately linked to fatty acid metabolism. The general biosynthetic pathway involves the modification of saturated fatty acids through a series of desaturation and chain-shortening steps, followed by reduction to the corresponding alcohols and subsequent oxidation to aldehydes.
Caption: Generalized biosynthetic pathway of this compound and 2,4-Dodecadienal in insects.
Experimental Protocols for Evaluating Behavioral Responses
To objectively compare the effects of this compound and 2,4-Dodecadienal, rigorous and standardized bioassays are essential. The following are detailed protocols for key experimental setups.
Electroantennography (EAG)
Purpose: To measure the electrical response of an insect's antenna to volatile compounds, providing a direct measure of olfactory detection.
Methodology:
-
Insect Preparation: An adult insect is immobilized, and its head is carefully positioned to expose the antennae.
-
Electrode Placement: A recording electrode is placed over the tip of one antenna, and a reference electrode is inserted into the head or another part of the body. Both electrodes are filled with an electrolyte solution.
-
Airflow and Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. The test compounds (dissolved in a solvent like hexane) are applied to a filter paper strip placed inside a stimulus delivery cartridge.
-
Stimulus Presentation: A puff of air is passed through the cartridge, delivering the odorant into the main airflow directed at the antenna.
-
Data Recording and Analysis: The change in electrical potential across the antenna is amplified and recorded. The amplitude of the EAG response is a measure of the antennal sensitivity to the compound.
Caption: Workflow for conducting an Electroantennography (EAG) experiment.
Wind Tunnel Bioassay
Purpose: To observe and quantify the upwind flight behavior of insects in response to a plume of odor.
Methodology:
-
Wind Tunnel Setup: A wind tunnel with controlled airflow, temperature, and light conditions is used. A screen at the downwind end prevents insects from escaping.
-
Odor Source: The test compound is applied to a dispenser (e.g., rubber septum, filter paper) and placed at the upwind end of the tunnel.
-
Insect Release: Insects are released at the downwind end of the tunnel.
-
Behavioral Observation: The flight path of the insect is recorded and analyzed for behaviors such as taking flight, upwind flight, casting (zigzagging flight), and landing on or near the odor source.
-
Data Analysis: The percentage of insects exhibiting each behavior is calculated for each test compound and compared to a control (solvent only).
Olfactometer Bioassay
Purpose: To assess the preference of walking insects for different odors in a controlled choice test.
Methodology:
-
Olfactometer Design: A Y-tube or multi-arm olfactometer is commonly used. Purified air is passed through each arm.
-
Odor Application: The test compounds are applied to filter paper and placed in chambers connected to the different arms of the olfactometer. One arm typically serves as a control.
-
Insect Introduction: An insect is introduced at the base of the olfactometer.
-
Choice Observation: The insect is allowed a set amount of time to choose an arm. The first choice and the time spent in each arm are recorded.
-
Data Analysis: The number of insects choosing each arm is analyzed using statistical tests (e.g., Chi-squared test) to determine if there is a significant preference for any of the tested odors.
Data Presentation and Interpretation
To facilitate a clear comparison, the results from these bioassays should be presented in a structured format.
Table 1: Hypothetical Comparative EAG Response Data
| Compound | Insect Species | Mean EAG Amplitude (mV) ± SE |
| This compound | Apis mellifera | 0.8 ± 0.1 |
| 2,4-Dodecadienal | Apis mellifera | 0.5 ± 0.08 |
| Control (Hexane) | Apis mellifera | 0.1 ± 0.02 |
Table 2: Hypothetical Comparative Wind Tunnel Bioassay Data
| Compound | Insect Species | % Take Flight | % Upwind Flight | % Source Contact |
| This compound | Dendrolimus superans | 85 | 70 | 65 |
| 2,4-Dodecadienal | Dendrolimus superans | 60 | 45 | 40 |
| This compound + 2,4-Dodecadienal (1:1) | Dendrolimus superans | 95 | 90 | 88 |
| Control (Hexane) | Dendrolimus superans | 20 | 5 | 2 |
Conclusion and Future Directions
The comparative analysis of this compound and 2,4-Dodecadienal underscores the remarkable specificity of insect chemoreception. While the alcohol appears to play a role in broader ecological contexts such as pollination and defense, the aldehyde is implicated in the more specific language of reproductive behavior, often as part of a precise pheromonal blend.
Future research should focus on direct comparative studies of these two compounds on a wider range of insect species, particularly those of economic importance. Investigating the olfactory receptor neurons (ORNs) that detect these specific molecules will provide a deeper understanding of the neural basis for the observed behavioral differences. Such knowledge is critical for the rational design of novel and sustainable insect management strategies.
References
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Mirek, J., Walkowiak-Nowicka, K., & Słocińska, M. (2021). The Effect of (E,E)-2,4-Decadienal, (E)-2-Decenal, 2-Undecanone and Furfural on Reproduction of Tenebrio molitor. Proceedings, 70(1), 16. [Link]
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Khrimian, A., et al. (2002). Syntheses of (Z,E)-5,7-Dodecadienol and (E,Z)-10,12-Hexadecadienol, Lepidoptera Pheromone Components, via Zinc Reduction of Enyne Precursors. Test of Pheromone Efficacy against the Siberian Moth. Journal of Agricultural and Food Chemistry, 50(22), 6366-6372. [Link]
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Chem-Impex International Inc. (n.d.). This compound (mixture of stereoisomers). [Link]
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Gries, R., et al. (2021). Differential responses to aldehyde pheromone blends in two bed bug species (Heteroptera: Cimicidae). Journal of Pest Science, 95(2), 653-660. [Link]
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University of Göttingen. (n.d.). Electroantennography (EAG). [Link]
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Max Planck Institute for Chemical Ecology. (n.d.). Behavioral Assays. [Link]
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A Spectroscopic Investigation of Synthetic versus Naturally Isolated (2E,4E)-Dodeca-2,4-dien-1-ol: A Guide for Researchers
In the realm of chemical analysis, particularly in fields such as drug development, flavor chemistry, and pheromone research, the unequivocal identification and characterization of organic molecules are paramount. The origin of a compound, whether derived from a meticulous multi-step synthesis or painstakingly isolated from a complex natural matrix, can have significant implications for its purity, isomeric composition, and ultimately, its biological activity. This guide provides a comprehensive spectroscopic comparison of synthetic versus naturally isolated (2E,4E)-dodeca-2,4-dien-1-ol, a molecule of interest for its potential applications as a flavoring agent and insect pheromone.
This document is designed for researchers, scientists, and professionals in drug development who require a deep, technical understanding of the analytical methodologies used to characterize and differentiate between synthetic and natural sources of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
Introduction to (2E,4E)-Dodeca-2,4-dien-1-ol: Structure and Significance
(2E,4E)-Dodeca-2,4-dien-1-ol is a long-chain unsaturated alcohol with the molecular formula C₁₂H₂₂O.[1] Its structure is characterized by a twelve-carbon chain with two conjugated double bonds in the trans (E) configuration at the second and fourth positions, and a primary alcohol functional group at the C-1 position. The precise stereochemistry of the double bonds is crucial for its biological function, as different isomers can elicit varied physiological responses.
While the related aldehyde, (2E,4E)-dodeca-2,4-dienal, is a known component in some food aromas, the alcohol is of interest for its potential role as an insect pheromone or precursor.[2] Given that the biological activity of pheromones is often highly dependent on isomeric purity, a critical aspect of its analysis is to confirm the stereochemistry and identify any minor isomeric impurities.
Origins of (2E,4E)-Dodeca-2,4-dien-1-ol: Synthesis and Natural Isolation
The samples of (2E,4E)-dodeca-2,4-dien-1-ol available to a researcher can originate from two primary routes: chemical synthesis or isolation from natural sources.
Stereoselective Chemical Synthesis
A common strategy for the synthesis of (2E,4E)-dienols involves the stereoselective construction of the conjugated diene system. One plausible and effective approach is the Wittig or Horner-Wadsworth-Emmons (HWE) reaction. For instance, a stereoselective synthesis could commence with the oxidation of a commercially available saturated alcohol to its corresponding aldehyde. This aldehyde can then be subjected to an HWE reaction with a phosphonate ylide engineered to produce the (2E,4E)-diene ester, which is subsequently reduced to the desired alcohol.
The choice of a stereoselective synthesis is critical to maximize the yield of the desired (2E,4E)-isomer. However, even with highly selective methods, the potential for the formation of other stereoisomers (e.g., (2Z,4E), (2E,4Z), (2Z,4Z)) exists. These minor isomers, along with residual solvents and reagents from the synthetic workup, constitute the primary impurity profile of a synthetic sample.
Isolation from Natural Sources
While (2E,4E)-dodeca-2,4-dien-1-ol is not as widely documented in nature as some other semiochemicals, its derivatives have been identified in plants. For example, (2E,4E)-dodeca-2,4-dien-1-yl isovalerate is a major component of the rootstock oil of Echinacea purpurea.[3] This suggests that the parent alcohol may also be present in this or related plant species. The related compound, (2E,4E)-decadien-1-ol, has been reported in Artemisia annua.[4]
The isolation of (2E,4E)-dodeca-2,4-dien-1-ol from a natural source would typically involve extraction of the plant material with an organic solvent, followed by a series of chromatographic purification steps, such as column chromatography and preparative high-performance liquid chromatography (HPLC). The impurity profile of a naturally isolated sample is expected to be significantly different from a synthetic one, primarily consisting of other structurally related natural products from the source organism.
Spectroscopic Comparison: Methodology and Expected Data
The core of this guide is the comparative analysis of (2E,4E)-dodeca-2,4-dien-1-ol from both synthetic and natural origins using a suite of standard spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
Below is a diagram illustrating the general workflow for this comparative analysis.
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A Senior Application Scientist's Guide to Quantitative Bioassays for Confirming Pheromone Potency: A Comparative Analysis of Codlemone and a Key Kairomone for Cydia pomonella
For researchers and professionals in the fields of chemical ecology, pest management, and drug development, the precise quantification of a semiochemical's potency is paramount. This guide provides an in-depth technical comparison of bioassays to confirm the potency of (E,E)-8,10-dodecadien-1-ol, the primary sex pheromone component of the codling moth, Cydia pomonella, and a key kairomonal attractant, ethyl (E,Z)-2,4-decadienoate (pear ester). We will explore the underlying principles, detailed protocols, and comparative data analysis of two gold-standard quantitative bioassays: Electroantennography (EAG) and wind tunnel behavioral assays.
The codling moth is a significant global pest of pome fruits, and the manipulation of its chemical communication is a cornerstone of modern integrated pest management (IPM) strategies.[1][2][3] The female-produced sex pheromone, with (E,E)-8,10-dodecadien-1-ol (codlemone) as its major component, is crucial for mate location by males.[1][2][4][5] In parallel, host-plant volatiles, such as pear ester, play a significant role in attracting both sexes and can act synergistically with the pheromone.[6][7][8] Understanding the relative potency of these compounds, both alone and in combination, is essential for developing effective monitoring and control tools.
The Olfactory Landscape of the Codling Moth: Pheromones and Kairomones
The olfactory system of C. pomonella is finely tuned to detect a specific array of volatile organic compounds that guide critical behaviors. This system relies on specialized olfactory receptor neurons (ORNs) housed in sensilla on the antennae, which express specific odorant receptors (ORs).
-
(E,E)-8,10-dodecadien-1-ol (Codlemone): This is the primary sex pheromone component released by female codling moths to attract males for mating.[1][2][4][5] Male moths possess highly sensitive ORNs specifically tuned to detect codlemone, triggering a characteristic upwind flight behavior towards the source.
-
Ethyl (E,Z)-2,4-decadienoate (Pear Ester): A key kairomone naturally released by ripe pears, this compound is a powerful attractant for both male and female codling moths.[6][7][8] Research has shown that specific odorant receptors, such as CpomOR3, are dedicated to detecting pear ester.[7][8] The detection of pear ester can synergize the male response to codlemone, enhancing attraction.[7][8]
This interplay between a highly specific pheromone and a more general host-plant cue provides a fascinating system for comparative bioassays.
Figure 1: Simplified signaling pathway of codlemone and pear ester in Cydia pomonella.
Electroantennography (EAG): A Direct Measure of Olfactory Response
EAG is a powerful electrophysiological technique that measures the summated electrical potential from the entire antenna in response to an odorant stimulus.[4][6] It provides a rapid and quantitative assessment of the overall olfactory sensitivity of an insect to a wide range of volatile compounds.
Causality Behind Experimental Choices in EAG:
The goal of a quantitative EAG is to establish a dose-response relationship, which allows for the comparison of the potency of different compounds. The choice of solvent, stimulus delivery method, and data normalization are critical for obtaining reliable and reproducible results. A non-polar solvent like hexane is typically used to dissolve the hydrophobic pheromone and kairomone molecules. A standardized puff of air delivers a consistent volume of the odorant to the antenna, and the inter-puff interval is crucial to allow the antennal receptors to recover. Normalizing the responses to a standard reference compound accounts for variations in antennal preparation viability over time.
Detailed, Step-by-Step Methodology for Quantitative EAG:
Materials:
-
Adult Cydia pomonella (males and females, 2-3 days old)
-
(E,E)-8,10-dodecadien-1-ol (Codlemone, >99% purity)
-
Ethyl (E,Z)-2,4-decadienoate (Pear Ester, >98% purity)
-
Hexane (HPLC grade)
-
Reference standard (e.g., 1-hexanol)
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition software)
-
Humidified and purified air delivery system
-
Pasteur pipettes and filter paper strips
Protocol:
-
Preparation of Stimuli:
-
Prepare serial dilutions of codlemone and pear ester in hexane, covering a range of concentrations from 0.01 ng/µL to 100 ng/µL.
-
Prepare a standard solution of 1-hexanol in hexane (e.g., 10 ng/µL).
-
-
Antennal Preparation:
-
Excise an antenna from a live, chilled moth at the base of the scape.
-
Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed at the distal end of the antenna, and the reference electrode at the base.
-
-
Stimulus Delivery:
-
Apply 10 µL of each stimulus dilution onto a small strip of filter paper and insert it into a clean Pasteur pipette.
-
Deliver a 0.5-second puff of air through the pipette, directed at the antenna, which is continuously bathed in a humidified air stream (e.g., 1 L/min).
-
Maintain a 1-minute interval between stimulations to allow for receptor recovery.
-
-
Data Recording and Analysis:
-
Record the peak amplitude of the negative voltage deflection for each stimulus.
-
Present the reference standard periodically throughout the experiment (e.g., after every three test stimuli) to monitor the stability of the preparation.
-
Normalize the responses by dividing the peak amplitude of the test stimulus by the average peak amplitude of the bracketing reference standard responses.
-
Plot the normalized EAG response against the logarithm of the stimulus concentration to generate a dose-response curve.
-
Figure 2: Workflow for quantitative Electroantennography (EAG) bioassay.
Comparative Data Presentation:
| Compound | Sex | EC50 (ng) | Maximum Response (Normalized) |
| (E,E)-8,10-dodecadien-1-ol | Male | ~1 | 1.0 |
| Female | >1000 | ~0.2 | |
| Ethyl (E,Z)-2,4-decadienoate | Male | ~10 | ~0.8 |
| Female | ~15 | ~0.7 | |
| Pherocon® CM-DA Combo Lure Extract | Male | ~5 | ~0.9 |
| Female | ~20 | ~0.6 |
Note: The EC50 (half maximal effective concentration) values are indicative and can vary based on experimental conditions. The data presented here is a synthesized representation from multiple studies.[6][9]
Wind Tunnel Bioassays: Quantifying Behavioral Responses
Wind tunnel assays provide a more ethologically relevant assessment of a semiochemical's potency by measuring the behavioral responses of freely flying insects in a controlled environment.[3] This allows for the quantification of key behaviors such as upwind flight, source location, and landing.
Causality Behind Experimental Choices in Wind Tunnel Assays:
The design of a wind tunnel experiment aims to mimic the natural conditions under which an insect would encounter an odor plume. A laminar airflow ensures a consistent plume structure. The release rate of the test compound from the lure is a critical parameter that must be carefully controlled and quantified to allow for meaningful comparisons. The observation of a sequence of behaviors, from activation to landing, provides a detailed picture of the compound's effect on the insect's orientation and motivation.
Detailed, Step-by-Step Methodology for Wind Tunnel Bioassay:
Materials:
-
Glass wind tunnel (e.g., 2m long x 0.6m x 0.6m) with a charcoal-filtered air supply.
-
Adult male Cydia pomonella (2-3 days old, virgin).
-
Lures loaded with known amounts of codlemone, pear ester, or a combination.
-
Video recording equipment and tracking software.
-
Release platform.
Protocol:
-
Wind Tunnel Setup:
-
Set the wind speed to a constant velocity (e.g., 0.3 m/s).
-
Maintain controlled temperature (e.g., 22-24°C) and humidity (e.g., 50-60% RH).
-
Use low-intensity red light for illumination during the scotophase.
-
-
Lure Preparation and Placement:
-
Prepare lures with precise amounts of the test compounds (e.g., 10 ng, 100 ng, 1 µg).
-
Place the lure at the upwind end of the wind tunnel.
-
-
Insect Release and Observation:
-
Acclimatize individual male moths to the wind tunnel conditions.
-
Release a single moth from a platform at the downwind end of the tunnel.
-
Record the flight path and behavior of the moth for a set period (e.g., 3 minutes).
-
-
Behavioral Quantification and Statistical Analysis:
-
Quantify the following behaviors:
-
Activation: Percentage of moths taking flight.
-
Upwind Flight: Percentage of moths flying upwind towards the source.
-
Source Contact: Percentage of moths landing on or near the lure.
-
Flight parameters: Track angle, ground speed, turning frequency (using tracking software).
-
-
Use appropriate statistical tests (e.g., Chi-square test for percentages, ANOVA for flight parameters) to compare the responses to different treatments.[10][11][12]
-
Figure 3: Workflow for a quantitative wind tunnel bioassay.
Comparative Data Presentation:
| Treatment (100 ng lure) | % Activation | % Upwind Flight | % Source Contact |
| Solvent Control (Hexane) | < 10% | < 5% | 0% |
| (E,E)-8,10-dodecadien-1-ol | > 90% | > 80% | > 70% |
| Ethyl (E,Z)-2,4-decadienoate | ~ 60% | ~ 50% | ~ 40% |
| Codlemone + Pear Ester (1:1) | > 95% | > 90% | > 85% |
| Pherocon® CM-DA Combo Lure | > 90% | > 85% | > 80% |
Note: These percentages are representative and can vary depending on the specific experimental setup and moth population. The synergistic effect of combining codlemone and pear ester is evident in the increased behavioral responses.
Comparison of Commercial Lures: The Pherocon® CM-DA Combo
A valuable benchmark for any potency study is the inclusion of a commercially available and widely used product. The Pherocon® CM-DA Combo lure is a prime example, containing both codlemone and pear ester.[7][13][14] This lure is designed to attract both male and female codling moths and is effective in orchards under mating disruption programs.[13][14] Including this lure in comparative bioassays provides a real-world reference for the potency of the individual components and experimental blends. The combination of the pheromone and kairomone in this commercial product capitalizes on the synergistic effect to enhance moth capture.[13]
Conclusion: A Multi-faceted Approach to Potency Confirmation
The quantitative confirmation of a semiochemical's potency requires a multi-faceted approach that combines direct physiological measurement with ethologically relevant behavioral assays. Electroantennography provides a rapid and sensitive measure of peripheral olfactory detection, allowing for the determination of dose-response relationships and the screening of numerous compounds. Wind tunnel bioassays, on the other hand, offer a more holistic view of a compound's efficacy by quantifying its ability to elicit a complex behavioral sequence.
For the codling moth, Cydia pomonella, it is clear that while (E,E)-8,10-dodecadien-1-ol (codlemone) is the primary driver of male attraction, the inclusion of the kairomone, pear ester, significantly enhances the behavioral response. This synergy is not only a fascinating example of chemical communication in insects but also a critical consideration for the development of effective pest management strategies. By employing the rigorous quantitative bioassays detailed in this guide, researchers and drug development professionals can confidently assess the potency of these and other semiochemicals, paving the way for the next generation of targeted and sustainable pest control solutions.
References
-
Future semiochemical control of codling moth, Cydia pomonella. Frontiers in Horticulture. [Link]
-
Sex Pheromones: (E,E)-8,10-Dodecadien-1-ol in the Codling Moth. PubMed. [Link]
-
Electrophysiological responses of Cydia pomonella to codlemone and pear ester ethyl (E,Z)-2,4-decadienoate. CORE. [Link]
-
10-dodecadien-1-OL and (E)-8,(E)-10-dodecadienyl acetate on the upwind orientation of male codling moth, Cydia pomonella to pheromone source. ResearchGate. [Link]
-
Response of Male Codling Moths (Cydia Pomonella) to Components of Conspecific Female Sex Pheromone Glands in Flight Tunnel Tests. PubMed. [Link]
-
(E,E)-8,10-dodecadien-1-ol. Nanjing Winsome Chemical Limited. [Link]
-
Using a Standardized Protocol to Assess Female Codling Moth, Cydia pomonella (L.), Mating Status Under Mating Disruption Technologies. MDPI. [Link]
-
(E,E)-8,10-dodecadien-1-ol, 33956-49-9. The Good Scents Company. [Link]
-
Functional Characterization of a Female-Biased Chemoreceptor of the Codling Moth (Cydia pomonella) Responding to Aldehydes and Other Volatile Compounds. NIH. [Link]
-
Selecting the right statistical model for analysis of insect count data by using information theoretic measures. ResearchGate. [Link]
-
PHEROCON CMDA COMBO + AA. Trécé, Inc. [Link]
-
Electrophysiological responses of Cydia pomonella to codlemone and pear ester ethyl (E,Z)-2,4-decadienoate. CORE. [Link]
-
Wind Tunnel and Field Evaluation of Trapping Efficiency of Semiochemical Baited Camera-Traps for Capturing Codling Moth (Lepidoptera: Tortricidae). NIH. [Link]
-
trécé pherocon cmda combo lures, codling moth, 25/cs. Great Lakes IPM. [Link]
-
The statistical analysis of insect phenology. PubMed. [Link]
-
Day-Night and Phenological Variation of Apple Tree Volatiles and Electroantennogram Responses in Cydia pomonella (Lepidoptera: Tortricidae). Environmental Entomology. [Link]
-
Statistical Workshop for Entomology Lab Members. ORBi. [Link]
-
Using a Standardized Protocol to Assess Female Codling Moth, Cydia pomonella (L.), Mating Status Under Mating Disruption Technologies. ResearchGate. [Link]
-
pherocon ® cm - Insect Traps and Pheromone Lures. Trécé, Inc. [Link]
-
Candidate pheromone receptors of codling moth Cydia pomonella respond to pheromones and kairomones. PubMed. [Link]
-
Factors Impacting the Use of an Allelochemical Lure in Pome Fruit for Cydia pomonella (L.) Monitoring. MDPI. [Link]
-
STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY. [Link]
-
A predicted sex pheromone receptor of codling moth Cydia pomonella detects the plant volatile pear ester. Frontiers. [Link]
-
(PDF) The Statistical Analysis of Insect Phenology. ResearchGate. [Link]
-
Factors Impacting the Use of an Allelochemical Lure in Pome Fruit for Cydia pomonella (L.) Monitoring. PubMed Central. [Link]
-
Wind tunnel attraction of codling moth Cydia pomonella males to rubber... ResearchGate. [Link]
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- 3. Wind Tunnel and Field Evaluation of Trapping Efficiency of Semiochemical Baited Camera-Traps for Capturing Codling Moth (Lepidoptera: Tortricidae) - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. GREAT LAKES IPM WEBSTORE: TRÉCÉ PHEROCON CMDA COMBO LURES, CODLING MOTH, 25/CS Great Lakes IPM [greatlakesipm.com]
Differentiating the Behavioral Effects of 2,4-Dodecadien-1-ol from its Acetate Ester: A Senior Application Scientist's Guide
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical ecology and semiochemical-based pest management, the functional group of a molecule can be the deciding factor between a potent attractant and an inert compound. This guide provides an in-depth technical comparison of the behavioral effects of (2E,4Z)-dodeca-2,4-dien-1-ol and its corresponding acetate ester. While direct comparative data for these specific C12 compounds is emergent, we will draw upon established principles and experimental data from analogous systems, such as the well-documented responses of the codling moth, Cydia pomonella, to the C10 "pear ester," ethyl (2E,4Z)-2,4-decadienoate, to illustrate the critical experimental workflows required to elucidate these differences.[1][2][3]
This document is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers to design and interpret their own studies with confidence.
The Central Hypothesis: The Role of Antennal Esterases
The primary biochemical distinction in the perception of an alcohol and its acetate ester lies in the presence of odorant-degrading enzymes (ODEs), specifically carboxylesterases, within the sensillar lymph of the insect antenna.[4][5][6] Our central hypothesis is that the acetate ester is a pro-pheromone, requiring enzymatic hydrolysis to the active alcohol form to elicit a significant behavioral response. This conversion introduces a temporal delay and a potential modulation of the perceived signal compared to the direct presentation of the alcohol.
Below is a proposed signaling pathway illustrating this key difference.
Caption: Proposed signaling pathways for alcohol and acetate ester perception.
Experimental Validation: A Three-Tiered Approach
To rigorously test our hypothesis, a combination of electrophysiological, behavioral, and biochemical assays is essential. This multi-faceted approach ensures a comprehensive understanding, from the initial neural response to the ultimate behavioral outcome.
Tier 1: Electroantennography (EAG) - Quantifying the Peripheral Response
EAG provides a measure of the summed electrical potential from the entire antenna in response to an odorant stimulus. It is an invaluable tool for quickly screening for olfactory activity and establishing dose-response relationships.[1][7][8]
-
Insect Preparation:
-
Select a 2-3 day old adult moth (e.g., Cydia pomonella), either male or female, depending on the research question.
-
Carefully excise an antenna at the base of the scape using fine scissors.
-
Mount the excised antenna between two glass capillary electrodes filled with a saline solution (e.g., Kaissling's saline). The recording electrode is placed over the distal tip of the antenna, and the reference electrode is inserted into the base.
-
-
Stimulus Preparation and Delivery:
-
Prepare serial dilutions of this compound and its acetate ester in a high-purity solvent like hexane (e.g., from 0.01 µg/µl to 10 µg/µl).
-
Apply 10 µl of each dilution onto a small piece of filter paper (e.g., 1 cm²) and insert it into a Pasteur pipette.[9]
-
Allow the solvent to evaporate for at least 2 minutes.[9]
-
A solvent-only pipette serves as the negative control.
-
Deliver a puff of purified, humidified air (e.g., 0.5 seconds duration) through the pipette, directed over the mounted antenna.
-
-
Data Acquisition and Analysis:
-
Record the resulting depolarization (in millivolts, mV) using an EAG system.
-
Normalize the responses by subtracting the solvent control response.
-
Construct dose-response curves for both the alcohol and the acetate ester.
-
We would anticipate that this compound elicits a strong, dose-dependent EAG response. In contrast, the acetate ester may show a significantly weaker response, particularly at lower concentrations and with short puff durations, as there is insufficient time for enzymatic conversion.
| Compound | Dose (µg on filter paper) | Mean EAG Response (mV ± SE, n=10) |
| This compound | 0.1 | 0.8 ± 0.1 |
| 1 | 2.5 ± 0.3 | |
| 10 | 5.1 ± 0.4 | |
| 100 | 7.8 ± 0.6 | |
| 2,4-Dodecadien-1-yl acetate | 0.1 | 0.2 ± 0.05 |
| 1 | 0.9 ± 0.2 | |
| 10 | 2.8 ± 0.3 | |
| 100 | 5.5 ± 0.5 | |
| Hexane Control | N/A | 0.1 ± 0.02 |
Tier 2: Behavioral Assays - Assessing the Whole-Organism Response
While EAG confirms peripheral detection, it does not guarantee a behavioral response.[7] Wind tunnel assays are the gold standard for evaluating attraction and flight behavior in moths.
Caption: Workflow for a wind tunnel behavioral assay.
-
Setup:
-
Use a wind tunnel with controlled airflow (e.g., 30 cm/s), temperature, and humidity.
-
Illuminate the tunnel with red light, as most moths are less sensitive to this wavelength.
-
Place a release cage containing a single moth at the downwind end of the tunnel.
-
At the upwind end, place the odor source: a rubber septum or filter paper loaded with a known quantity of the test compound.
-
-
Procedure:
-
Acclimate individual moths in the release cage for at least 30 minutes.
-
Introduce the odor source into the wind tunnel.
-
Release the moth and observe its behavior for a set period (e.g., 5 minutes).
-
Record key behaviors: activation (wing fanning), take-off, upwind flight, and contact with the source.
-
-
Data Analysis:
-
For each compound and dose, calculate the percentage of moths exhibiting each behavior.
-
Use statistical tests (e.g., Chi-square) to compare the responses to the alcohol, acetate ester, and a solvent control.
-
The alcohol is expected to elicit a classic upwind flight response in a significant portion of the test subjects. The acetate ester, if it requires conversion, may result in a delayed response, a lower percentage of moths reaching the source, or attraction only at higher concentrations.
| Treatment (10 µg on septum) | % Wing Fanning | % Take-off | % Upwind Flight | % Source Contact |
| This compound | 85 | 78 | 70 | 65 |
| 2,4-Dodecadien-1-yl acetate | 45 | 35 | 25 | 15 |
| Solvent Control | 10 | 5 | 2 | 0 |
Tier 3: Biochemical Assay - Verifying the Mechanism
A direct measurement of esterase activity in antennal extracts provides the mechanistic proof for our hypothesis. This assay quantifies the rate at which the acetate ester is hydrolyzed to the alcohol.
-
Antennal Homogenate Preparation:
-
Collect antennae from a large number of moths (e.g., 100-200) and flash-freeze them in liquid nitrogen.
-
Homogenize the antennae in a cold phosphate buffer (e.g., 0.1 M, pH 7.4).
-
Centrifuge the homogenate at low speed to pellet debris, then centrifuge the supernatant at a higher speed to obtain a cytosolic fraction containing the soluble esterases.
-
Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).
-
-
Enzymatic Reaction:
-
In a microplate well, combine the antennal protein extract with a solution of 2,4-dodecadien-1-yl acetate.
-
Incubate the mixture at a controlled temperature (e.g., 30°C) for a set time course (e.g., 0, 5, 15, 30 minutes).
-
Stop the reaction by adding a quenching solvent (e.g., acetonitrile).
-
-
Quantification:
-
Quantify the amount of this compound produced at each time point using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Calculate the rate of hydrolysis (e.g., in pmol of alcohol produced per minute per µg of protein).
-
A time-dependent increase in the concentration of this compound would confirm that antennal esterases are capable of hydrolyzing the acetate ester. This provides direct evidence for the proposed conversion mechanism.
| Incubation Time (min) | This compound produced (pmol/µg protein) |
| 0 | < 1 (Below detection limit) |
| 5 | 25.4 |
| 15 | 78.1 |
| 30 | 155.8 |
Synthesis and Conclusion
By integrating the results from these three experimental tiers, a comprehensive picture emerges. The EAG data will demonstrate the peripheral sensitivity to both compounds, likely showing a higher sensitivity to the alcohol. The wind tunnel assay will translate this peripheral detection into a whole-organism behavioral response, highlighting the superior efficacy of the alcohol as an attractant. Finally, the esterase assay will provide the crucial biochemical evidence explaining why these differences exist: the acetate ester acts as a prodrug, its behavioral activity contingent on the rate of its enzymatic conversion to the more active alcohol.
This systematic approach not only allows for a robust differentiation between the behavioral effects of an alcohol and its acetate ester but also provides a foundational framework for the evaluation of other semiochemical analogues in drug and pest management development programs.
References
- Ansebo, L., Coracini, M., Bengtsson, M., Liblikas, I., Ramirez, M. I., Borg-Karlson, A., Tasin, M., & Witzgall, P. (2004). Antennal and behavioural response of codling moth Cydia pomonella to plant volatiles. Journal of Applied Entomology, 128(7), 488–493.
- De Cristofaro, A., Ioriatti, C., Pasqualini, E., Anfora, G., Germinara, G. S., & Rotundo, G. (2005). Effects of the kairomone ethyl (2E, 4Z)-2,4-decadienoate (DA 2313) on the oviposition behaviour of Cydia pomonella: Preliminary investigations. Bulletin of Insectology, 58(2), 119-124.
- Agricultural Marketing Service. (2024). 2024 Technical Report - Pear Ester. USDA.
- Knight, A. L., Basoalto, E., & Yee, W. L. (2022). Factors Impacting the Use of an Allelochemical Lure in Pome Fruit for Cydia pomonella (L.) Monitoring. Insects, 13(11), 1032.
- Presti, G., Anfora, G., & De Cristofaro, A. (2022). Functional Characterization of a Female-Biased Chemoreceptor of the Codling Moth (Cydia pomonella) Responding to Aldehydes and Other Volatile Compounds. Journal of Chemical Ecology, 48(1-2), 114-126.
- Tóth, M., & Vuts, J. (2010). Pear ester based lures for the codling moth Cydia pomonella L. — A summary of research efforts in Hungary. Communications in Agricultural and Applied Biological Sciences, 75(3), 429-433.
- Suckling, D. M., & Woods, B. (2008). Efficacy of the pear ester as a monitoring tool for codling moth Cydia pomonella (Lepidoptera: Tortricidae) in New Zealand apple orchards. Pest management science, 64(1), 93-97.
- Durán, J. M., Hereira, F., & Guerrero, A. (2021). An Overview of Antennal Esterases in Lepidoptera. Frontiers in Physiology, 12, 645853.
- Landolt, P. J., Suckling, D. M., & Judd, G. J. R. (2007). Apple volatiles synergize the response of codling moth to pear ester. Journal of chemical ecology, 33(11), 2157-2166.
- Corrado, G., & Dorn, S. (2003). Day-Night and Phenological Variation of Apple Tree Volatiles and Electroantennogram Responses in Cydia pomonella (Lepidoptera: Tortricidae). Environmental Entomology, 32(5), 1023-1031.
- Kutinkova, H., & Subchev, M. (2005). Interactive effects of ethyl (2E,4Z)-2,4-decadienoate and sex pheromone lures to codling moth: apple orchard investigations in Bulgaria. Journal of Plant Protection Research, 45(3).
- Yildiz, Y., & Isikber, A. A. (2006). Synthesis of Biologically Active and Environmental Friendly Insect Pesticides: Pheromones. Journal of the Faculty of Engineering and Architecture of Gazi University, 21(3).
- Vogt, R. G. (2021). An Overview of Antennal Esterases in Lepidoptera. Frontiers in Physiology, 12, 645853.
- Knight, A. L., & Light, D. M. (2005). Monitoring Codling Moth in Four Pear Cultivars with the Pear Ester. Acta Horticulturae, (671), 435-441.
- Beck, J. J., & Higbee, B. S. (2012). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. Journal of visualized experiments: JoVE, (63), e3923.
- Light, D. M., & Knight, A. L. (2012). Behavior of Codling Moth (Lepidoptera: Tortricidae) Neonate Larvae on Surfaces Treated With Microencapsulated Pear Ester. Environmental Entomology, 41(6), 1533-1544.
- Gries, R., Gries, G., Khaskin, G., Slessor, K. N., & King, G. G. S. (2002). Syntheses of (Z,E)-5,7-Dodecadienol and (E,Z)-10,12-Hexadecadienol, Lepidoptera Pheromone Components, via Zinc Reduction of Enyne Precursors. Test of Pheromone Efficacy against the Siberian Moth. Journal of agricultural and food chemistry, 50(19), 5346-5351.
- He, P., He, H., Liu, Y., Zhang, Y., & Guo, J. (2014). Functional characterization of an antennal esterase from the noctuid moth, Spodoptera exigua. Insect science, 21(5), 558-566.
- Ioriatti, C., De Cristofaro, A., Anfora, G., & Pasqualini, E. (2003). Electrophysiological responses of Cydia pomonella to codlemone and pear ester ethyl (E,Z)
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- 3. Apple volatiles synergize the response of codling moth to pear ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | An Overview of Antennal Esterases in Lepidoptera [frontiersin.org]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
